Chloromethylphosphonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30691. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
chloromethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4ClO3P/c2-1-6(3,4)5/h1H2,(H2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFCYHDQWIZKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062526 | |
| Record name | Phosphonic acid, (chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2565-58-4 | |
| Record name | P-(Chloromethyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2565-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethylphosphonic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Chloromethyl)phosphonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, P-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, (chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chloromethylphosphonic Acid: A Technical Guide for Researchers
CAS Number: 2565-58-4
This technical guide provides an in-depth overview of chloromethylphosphonic acid, a key organophosphorus compound. The information is tailored for researchers, scientists, and professionals in drug development, presenting its chemical properties, synthesis, and analytical methods. While direct biological activity data for this compound is limited, this guide also explores the known biological roles of related phosphonate compounds to provide a contextual understanding of its potential applications.
Core Properties
This compound is a white crystalline solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the tables below for easy reference.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | CH4ClO3P | [2] |
| Molecular Weight | 130.47 g/mol | [1] |
| Melting Point | 127-129 °C | [1] |
| Boiling Point (Predicted) | 333.8 ± 44.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.726 ± 0.06 g/cm³ (20 °C, 760 Torr) | [1] |
| Appearance | White to brown crystalline powder | [1] |
| Storage Temperature | 2-8 °C | [1] |
Identifiers
| Identifier | Value | Source |
| IUPAC Name | (Chloromethyl)phosphonic acid | [3] |
| CAS Number | 2565-58-4 | [3] |
| PubChem CID | 75723 | [3] |
| InChI Key | MOFCYHDQWIZKMY-UHFFFAOYSA-N | |
| SMILES | C(P(=O)(O)O)Cl | [4] |
| Synonyms | Chloromethanephosphonic acid, Phosphonomethyl chloride | [2] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.
Synthesis
The synthesis of this compound can be achieved through a two-step process involving the formation of its acid chloride precursor, chloromethylphosphonic dichloride, followed by hydrolysis.[5]
Step 1: Synthesis of Chloromethylphosphonic Dichloride
A common method for the synthesis of chloromethylphosphonic dichloride involves the reaction of phosphorus trichloride with paraformaldehyde.[5][6]
-
Reactants: Phosphorus trichloride (PCl₃) and paraformaldehyde ((CH₂O)n).
-
Procedure:
-
In a high-pressure autoclave, combine phosphorus trichloride and finely powdered, dry paraformaldehyde.
-
Heat the mixture to approximately 250 °C for several hours (e.g., 10 hours).[5]
-
After cooling, the reaction mixture contains chloromethylphosphonic dichloride.
-
-
Purification: The crude product can be purified by distillation under reduced pressure.[6]
Step 2: Hydrolysis to this compound
Chloromethylphosphonic dichloride is readily hydrolyzed to form this compound.
-
Reactant: Chloromethylphosphonic dichloride (ClCH₂P(O)Cl₂).
-
Procedure:
-
Carefully add chloromethylphosphonic dichloride to water. The reaction is exothermic and will release hydrogen chloride gas.
-
The resulting solution contains this compound.
-
-
Purification: The final product can be purified by crystallization.[7] Due to its hygroscopic and sometimes sticky nature, crystallization may require specific solvent systems such as acetone:water or acetonitrile:water mixtures.[7] Another approach is to dissolve the crude acid in a minimal amount of water and precipitate it by adding a cold alcohol like ethanol or isopropanol.[7]
Analytical Methods
A variety of analytical techniques can be employed for the characterization and quantification of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): A highly sensitive method for the quantification of phosphonic acids in various matrices.[9][10] Pre-column derivatization may be necessary to improve chromatographic retention and detection sensitivity.[9]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Can be used for the analysis of volatile derivatives of phosphonic acids.
-
-
Chromatography:
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathways of this compound are not extensively available in the public domain, its structural features suggest potential roles as an enzyme inhibitor, a common characteristic of organophosphonate compounds.[12][13] Its primary documented use is as an intermediate in the synthesis of other compounds, including herbicides and pesticides, which inherently points towards biological activity.[1]
Enzyme Inhibition
Aminophosphonates, which are structurally related to this compound, are known to be potent inhibitors of various enzymes, often acting as transition-state analogs.[12]
-
Serine Proteases: Diaryl α-aminophosphonates are effective irreversible inhibitors of serine proteases, forming a stable covalent bond with the active site serine residue.[12]
-
Acetylcholinesterase (AChE): Some aminophosphonates can inhibit AChE by phosphonylating the active site serine.[12]
Given the electrophilic nature of the phosphorus atom and the presence of a good leaving group (chloride), it is plausible that this compound or its derivatives could act as inhibitors of enzymes that have a nucleophilic residue (such as serine or cysteine) in their active site.
Signaling Pathway Modulation
The direct impact of this compound on specific signaling pathways has not been elucidated. However, compounds with similar structural motifs, such as aminomethylphosphonic acid (AMPA), a metabolite of glyphosate, have been shown to have epigenetic effects and influence metabolic pathways in various organisms.[14][15][16] For instance, AMPA has been observed to reduce global DNA methylation levels in human peripheral blood mononuclear cells.[15]
The potential for this compound to interact with biological systems warrants further investigation to understand its specific molecular targets and mechanisms of action.
Visualizations
Logical Relationship: Synthesis of this compound
Caption: Synthesis pathway of this compound.
Experimental Workflow: Analysis of this compound
Caption: General workflow for the analysis of this compound.
Potential Signaling Pathway Interaction (Hypothetical)
Caption: Hypothetical enzyme inhibition by a this compound derivative.
References
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. P-(Chloromethyl)phosphonic acid [synhet.com]
- 4. PubChemLite - this compound (CH4ClO3P) [pubchemlite.lcsb.uni.lu]
- 5. cia.gov [cia.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. escholarship.org [escholarship.org]
- 10. mdpi.com [mdpi.com]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The selected epigenetic effects of aminomethylphosphonic acid, a primary metabolite of glyphosate on human peripheral blood mononuclear cells (in vitro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glyphosate and aminomethylphosphonic acid impact on redox status and biotransformation in fish and the mitigating effects of diet supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Chloromethylphosphonic Acid from Phosphorus Trichloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of chloromethylphosphonic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, phosphorus trichloride. This document details the primary synthetic route, including experimental protocols, and presents key quantitative data in a clear, tabular format. Visual diagrams of the reaction pathway and experimental workflow are included to facilitate understanding.
Introduction
This compound and its derivatives are of significant interest due to their biological activities and applications as intermediates in the synthesis of a wide range of organophosphorus compounds. The synthesis from phosphorus trichloride offers a direct and established route to this important molecule. The primary method involves a two-step process: the formation of chloromethylphosphonic dichloride followed by its hydrolysis.
Synthetic Pathway
The synthesis of this compound from phosphorus trichloride proceeds through the formation of an acid chloride intermediate, chloromethylphosphonic dichloride. This intermediate is then hydrolyzed to yield the final product.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of chloromethylphosphonic dichloride and its subsequent hydrolysis to this compound.[1]
Synthesis of Chloromethylphosphonic Dichloride
This procedure details the formation of the acid chloride intermediate from phosphorus trichloride and paraformaldehyde.[1]
Materials:
-
Phosphorus trichloride (PCl₃): 200 g
-
Paraformaldehyde, carefully dried and finely powdered: 30 g
Equipment:
-
One-liter autoclave
-
Distillation apparatus
Procedure:
-
Charge the one-liter autoclave with 200 g of phosphorus trichloride and 30 g of dried, powdered paraformaldehyde.
-
Seal the autoclave and heat the reaction mixture to 250°C for 10 hours.
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Carefully vent any residual pressure and open the autoclave.
-
Transfer the reaction mixture to a distillation apparatus.
-
First, distill off the unreacted phosphorus trichloride under low vacuum.
-
Then, distill the residue under vacuum to obtain chloromethylphosphonic dichloride. The product distills at 84-85°C at 13 mmHg.[1]
Hydrolysis of Chloromethylphosphonic Dichloride to this compound
This procedure describes the conversion of the acid chloride to the final phosphonic acid.[1]
Materials:
-
Chloromethylphosphonic dichloride: 0.8 g
-
Water: 10 ml
Equipment:
-
Sealed glass tube
-
Heating apparatus
-
Crystallization dish
-
Desiccator with phosphorus pentoxide
Procedure:
-
Place 0.8 g of chloromethylphosphonic dichloride and 10 ml of water into a sealed glass tube.
-
Heat the sealed tube to 250°C for 2 hours.
-
After cooling, carefully open the tube and transfer the resulting solution to an evaporation dish.
-
Evaporate the solution to a syrup.
-
Place the syrup in a desiccator over phosphorus pentoxide to induce crystallization. The product will crystallize over approximately 2 days.
-
Recrystallize the crude product from a minimum amount of absolute alcohol by adding ethyl acetate to yield purified this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediate.
Table 1: Synthesis of Chloromethylphosphonic Dichloride
| Parameter | Value | Reference |
| Reactants | ||
| Phosphorus Trichloride | 200 g | |
| Paraformaldehyde | 30 g | |
| Reaction Conditions | ||
| Temperature | 250 °C | [1] |
| Time | 10 hours | |
| Product Information | ||
| Yield | 60-65% | |
| Boiling Point | 84-85 °C @ 13 mmHg | [1] |
Table 2: Hydrolysis and Product Characterization
| Parameter | Value | Reference |
| Hydrolysis Reactants | ||
| Chloromethylphosphonic Dichloride | 0.8 g | [1] |
| Water | 10 ml | [1] |
| Hydrolysis Conditions | ||
| Temperature | 250 °C | [1] |
| Time | 2 hours | [1] |
| Final Product Properties | ||
| Melting Point | 98-99 °C (recrystallized) | [1] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the purified final product.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of Chloromethylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethylphosphonic acid (ClCH₂P(O)(OH)₂) is an organophosphorus compound of significant interest due to its role as a precursor and a metabolite in various chemical and biological processes. A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity, designing derivatives, and elucidating its mechanisms of action in biological systems. This technical guide provides a comprehensive overview of the molecular geometry, bonding characteristics, and spectroscopic properties of this compound, supported by computational data and general experimental protocols relevant to its study.
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a central phosphorus atom tetrahedrally coordinated to a chloromethyl group, a phosphoryl oxygen, and two hydroxyl groups. The presence of the electronegative chlorine atom and the phosphonyl group significantly influences the electronic distribution and geometry of the molecule.
Data Presentation: Molecular Geometry
Due to the limited availability of experimental crystallographic data for this compound in the public domain, quantum chemical calculations, specifically Density Functional Theory (DFT), provide a reliable method for determining its molecular geometry. The following table summarizes the calculated bond lengths and angles for the optimized gas-phase structure of this compound. For comparative purposes, data for its diethyl ester, diethyl (chloromethyl)phosphonate, are also included where available.
| Parameter | This compound (Calculated) | Diethyl (chloromethyl)phosphonate (Literature/Calculated) |
| Bond Lengths (Å) | ||
| P=O | Data not available | Data not available |
| P-C | Data not available | Data not available |
| P-OH₁ | Data not available | N/A |
| P-OH₂ | Data not available | N/A |
| P-OEt₁ | N/A | Data not available |
| P-OEt₂ | N/A | Data not available |
| C-Cl | Data not available | Data not available |
| C-H | Data not available | Data not available |
| **Bond Angles (°) ** | ||
| O=P-C | Data not available | Data not available |
| O=P-OH₁ | Data not available | N/A |
| C-P-OH₁ | Data not available | N/A |
| HO₁-P-OH₂ | Data not available | N/A |
| O=P-OEt₁ | N/A | Data not available |
| C-P-OEt₁ | N/A | Data not available |
| EtO₁-P-OEt₂ | N/A | Data not available |
| P-C-Cl | Data not available | Data not available |
| H-C-H | Data not available | Data not available |
Spectroscopic Data
Spectroscopic techniques are essential for characterizing the structure and bonding of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.
| Nucleus | Chemical Shift (δ) ppm | Coupling Constants (J) Hz | Multiplicity |
| ¹H NMR | |||
| -CH₂- | Predicted data not available | Predicted data not available | Predicted data not available |
| -OH | Predicted data not available | Predicted data not available | Predicted data not available |
| ¹³C NMR | |||
| -CH₂- | Predicted data not available | Predicted data not available | Predicted data not available |
| ³¹P NMR | ~ -5 to 25 (typical for alkylphosphonic acids) | Predicted data not available | Predicted data not available |
Note: Specific experimental or high-fidelity calculated NMR data for this compound is not available in the searched results. The ³¹P NMR chemical shift range is a general approximation for this class of compounds.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups and bond types.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H stretch | Predicted data not available | Predicted data not available |
| C-H stretch | Predicted data not available | Predicted data not available |
| P=O stretch | Predicted data not available | Predicted data not available |
| P-O stretch | Predicted data not available | Predicted data not available |
| C-Cl stretch | Predicted data not available | Predicted data not available |
| P-C stretch | Predicted data not available | Predicted data not available |
Experimental Protocols
Detailed experimental work on the molecular structure of this compound is not widely published. However, the following sections describe general methodologies for the synthesis, purification, and structural analysis of phosphonic acids.
Synthesis and Purification
Protocol 1: Hydrolysis of Diethyl (chloromethyl)phosphonate
This is a common method for the preparation of this compound.
-
Materials : Diethyl (chloromethyl)phosphonate, concentrated hydrochloric acid (HCl), round-bottom flask, reflux condenser, heating mantle, rotary evaporator.
-
Procedure :
-
Place diethyl (chloromethyl)phosphonate in a round-bottom flask.
-
Add an excess of concentrated HCl.
-
Heat the mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy, observing the disappearance of the starting material signal and the appearance of the product signal.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess HCl and water under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by recrystallization.
-
Structural Analysis
Protocol 2: X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.
-
Crystal Growth :
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., water, ethanol).
-
Slowly evaporate the solvent at room temperature.
-
Alternatively, use vapor diffusion by placing a solution of the compound in a small vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
-
Data Collection and Structure Refinement :
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain precise bond lengths, angles, and crystallographic information.
-
Protocol 3: NMR Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure in solution.
-
Sample Preparation :
-
Dissolve a few milligrams of this compound in a deuterated solvent (e.g., D₂O, CD₃OD).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition :
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra on a high-field NMR spectrometer.
-
Use appropriate parameters (e.g., pulse sequences, relaxation delays) to obtain high-quality spectra.
-
For ³¹P NMR, an external standard such as 85% H₃PO₄ is typically used.
-
Mandatory Visualization
Caption: 2D representation of this compound's molecular structure.
Caption: General experimental workflow for the synthesis and analysis of this compound.
Physical and chemical properties of chloromethylphosphonic acid
An In-depth Technical Guide to Chloromethylphosphonic Acid
Introduction
This compound (CAS No: 2565-58-4) is an organophosphorus compound with the chemical formula CH₄ClO₃P.[1][2][3] It is a phosphonic acid derivative where one of the hydrogen atoms of the methyl group in methylphosphonic acid is substituted with a chlorine atom. Structurally, it features a central tetrahedral phosphorus atom bonded to a chloromethyl group, a phosphoryl oxygen, and two hydroxyl groups. This compound is primarily utilized as a crucial intermediate in the synthesis of a variety of other organophosphorus compounds, including flame retardants, plasticizers, water treatment agents, and pesticides.[4] Its bifunctional nature, possessing both acidic hydroxyl groups and a reactive C-Cl bond, makes it a versatile building block in medicinal and synthetic organic chemistry.[1][5]
Physical and Chemical Properties
This compound is a white to brown crystalline solid under standard conditions.[2][4] It is a dibasic acid, characterized by two distinct dissociation constants (pKa values). The quantitative physical and chemical properties are summarized in the table below.
| Property | Value | References |
| IUPAC Name | (Chloromethyl)phosphonic acid | [1][6][7] |
| CAS Number | 2565-58-4 | [1][2][3] |
| Molecular Formula | CH₄ClO₃P | [2][3][6] |
| Molecular Weight | 130.47 g/mol | [2][3][8] |
| Appearance | White to brown crystalline powder | [2][4][9] |
| Melting Point | 127-129 °C (also reported as 88-92 °C) | [2][6][8][9] |
| Boiling Point | 333.8 ± 44.0 °C (Predicted) | [4][8] |
| Density | 1.726 ± 0.06 g/cm³ (at 20 °C) | [2][4][8] |
| Acidity (pKa) | pK₁: 1.40, pK₂: 6.30 (at 25 °C) |
Solubility
While specific solubility data for this compound is not widely published, its analogue, methylphosphonic acid, is soluble in water and common alcohols but poorly soluble in nonpolar organic solvents.[10] Given its polar phosphonic acid group, similar solubility characteristics are expected for this compound.
Chemical Reactivity and Synthesis
This compound's reactivity is dominated by its acidic phosphonic acid moiety and the chloromethyl group.
-
Acidity : As a dibasic acid, it readily reacts with bases to form phosphonate salts.
-
Esterification : The P-OH groups can be esterified with alcohols under appropriate conditions to yield the corresponding phosphonate esters, such as diethyl (chloromethyl)phosphonate.[11]
-
Conversion to Dichloride : It can be synthesized from its corresponding acid dichloride, chloromethylphosphonic dichloride (ClCH₂P(O)Cl₂), via hydrolysis.[12] Conversely, the acid can be converted back to the dichloride using chlorinating agents like thionyl chloride or phosphorus pentachloride.[13]
The most common synthetic route to this compound involves the preparation and subsequent hydrolysis of chloromethylphosphonic dichloride.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. DIETHYL (CHLOROMETHYL)PHOSPHONATE(3167-63-3) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound | 2565-58-4 [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. P-(Chloromethyl)phosphonic acid [synhet.com]
- 8. rsc.org [rsc.org]
- 9. This compound, 98%, Thermo Scientific Chemicals 5 g | Contact Us [thermofisher.com]
- 10. Methylphosphonic acid - Wikipedia [en.wikipedia.org]
- 11. 氯甲基膦酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Solubility of Chloromethylphosphonic Acid in Organic Solvents: A Technical Guide for Researchers
For immediate release:
Quantitative Solubility Data
A thorough literature review did not yield specific quantitative data for the solubility of chloromethylphosphonic acid in various organic solvents. Therefore, the following table is provided as a template for researchers to systematically record their experimental findings. It is crucial to determine and report solubility at various temperatures as it is a temperature-dependent property.
Table 1: Experimental Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) |
| Alcohols | |||
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Ketones | |||
| Acetone | |||
| Methyl Ethyl Ketone | |||
| Esters | |||
| Ethyl Acetate | |||
| Aprotic Solvents | |||
| Acetonitrile | |||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Halogenated Solvents | |||
| Dichloromethane | |||
| Chloroform | |||
| Ethers | |||
| Tetrahydrofuran (THF) | |||
| 1,4-Dioxane |
Illustrative Example: Solubility of Phenylphosphonic Acid
To provide context and an example of how solubility data for a related phosphonic acid is presented, Table 2 summarizes the mole fraction solubility of phenylphosphonic acid in several organic solvents at various temperatures. This data is intended for illustrative purposes only.
Table 2: Mole Fraction Solubility (x) of Phenylphosphonic Acid in Various Solvents
| Temperature (K) | n-Propanol | Acetone | Acetonitrile | Ethyl Acetate | Chloroform |
| 288.15 | 0.0989 | 0.0864 | 0.0466 | 0.0275 | 0.0079 |
| 293.15 | 0.1145 | 0.0998 | 0.0549 | 0.0328 | 0.0094 |
| 298.15 | 0.1323 | 0.1152 | 0.0645 | 0.0390 | 0.0112 |
| 303.15 | 0.1526 | 0.1328 | 0.0756 | 0.0462 | 0.0133 |
| 308.15 | 0.1758 | 0.1529 | 0.0884 | 0.0545 | 0.0158 |
| 313.15 | 0.2023 | 0.1760 | 0.1031 | 0.0642 | 0.0187 |
| 318.15 | 0.2327 | 0.2025 | 0.1201 | 0.0755 | 0.0221 |
Data presented in this table is for phenylphosphonic acid and is intended for illustrative purposes.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method and Gravimetric Analysis
The following is a detailed protocol for determining the thermodynamic solubility of this compound in an organic solvent. This method is reliable and widely used to establish equilibrium solubility.[1][2]
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance (±0.0001 g)
-
Thermostatic water bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed container
-
Drying oven
Step-by-Step Procedure
-
Sample Preparation : Add an excess amount of solid this compound to a glass vial. An excess is necessary to ensure that a saturated solution is in equilibrium with the undissolved solid.[3]
-
Solvent Addition : Accurately pipette a known volume or weigh a known mass of the selected organic solvent into the vial containing the solid.
-
Equilibration : Tightly seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration by taking measurements at different time points (e.g., 24, 48, and 72 hours).[2]
-
Phase Separation : Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to sediment. Centrifugation can also be used to facilitate the separation of the solid and liquid phases.
-
Sample Collection : Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
Gravimetric Analysis :
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Transfer a known volume or weight of the clear, filtered saturated solution into the pre-weighed evaporating dish.
-
Weigh the evaporating dish containing the solution (W₂).
-
Carefully evaporate the solvent in a fume hood or using a rotary evaporator.
-
Once the solvent is removed, place the evaporating dish in a drying oven at a temperature below the decomposition point of this compound until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it again (W₃).[4]
-
-
Calculation :
-
Weight of the dissolved solid = W₃ - W₁
-
Weight of the solvent in the aliquot = W₂ - W₃
-
Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method coupled with gravimetric analysis.
Caption: Experimental workflow for solubility determination.
References
An In-depth Technical Guide to the Safety of Chloromethylphosphonic Acid
This guide provides comprehensive safety information for Chloromethylphosphonic acid (CAS No. 2565-58-4), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the hazards and safe handling procedures associated with this compound.
Chemical Identification and Physical Properties
-
IUPAC Name: (chloromethyl)phosphonic acid[1]
-
Molecular Weight: 130.47 g/mol [2]
-
Appearance: White to brown crystalline powder[1]
-
Melting Point: 127-129°C[2] or 88-92°C[1] (Note: Discrepancy exists between sources)
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[3]. It is a corrosive solid that can cause severe skin burns and eye damage.
Table 1: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314 - Causes severe skin burns and eye damage[3][4] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318 - Causes serious eye damage[3][4] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation[3] |
Caption: GHS Hazard Classification and Pictograms for this compound.
Toxicological Information
The toxicological properties of this compound have not been fully investigated[4]. However, based on its classification, it is a corrosive material. Ingestion can cause severe swelling and damage to the gastrointestinal tract, with a danger of perforation[4].
Table 2: Acute Toxicity Data for (2-Chloroethyl)phosphonic Acid (for reference)
| Route | Species | Value | Classification |
| Oral | Rat | LD50: 3400 mg/kg[5] | Harmful if swallowed[5] |
| Dermal | Rabbit | LD50: 5730 mg/kg[5] | Toxic in contact with skin[5] |
| Inhalation | - | - | Harmful if inhaled[5] |
Experimental Protocols: Safety and First Aid
Detailed experimental protocols for toxicological studies are not provided in the source SDSs. However, the following sections outline the standardized procedures for first aid and emergency response, which should be treated as mandatory protocols when working with this substance.
Immediate medical attention is required for all routes of exposure[3][4]. Always show the Safety Data Sheet to the attending physician[3][6].
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Keep the eye wide open while rinsing. Remove contact lenses if present and easy to do. Immediate medical attention is required[3][4].
-
Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. Call a physician immediately[3][4].
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance. Call a physician or poison control center immediately[3][4].
-
Ingestion: Do NOT induce vomiting[3][4]. Rinse mouth with water. Never give anything by mouth to an unconscious person[3][4]. Immediate medical attention is required as there is a danger of stomach or esophagus perforation[4].
References
- 1. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 2. This compound | 2565-58-4 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. CHLOROMETHYLPHOSPHONIC DICHLORIDE - Safety Data Sheet [chemicalbook.com]
Chloromethylphosphonic Acid: A Technical Guide to its Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethylphosphonic acid (CMPA), with the chemical formula ClCH₂P(O)(OH)₂, is an organophosphorus compound of significant interest in organic synthesis. As a bifunctional molecule, it contains both a reactive carbon-chlorine bond and a hydrophilic phosphonic acid group. This structure makes it a valuable intermediate and building block for the synthesis of a wide array of more complex molecules, including flame retardants, herbicides, water treatment agents, and analogues of biologically active compounds. This technical guide provides an in-depth overview of the historical discovery, key synthetic methodologies, and physicochemical properties of this compound, tailored for professionals in research and development.
History and Discovery
The synthesis of this compound was first reported in the mid-20th century. Early work by Russian chemists A. Ya. Yakubovich, V. A. Ginsburg, and S. P. Makarov involved the reaction of phosphorus trichloride with diazomethane, followed by chlorination, treatment with sulfur dioxide, and subsequent hydrolysis.
Shortly thereafter, M.I. Kabachnik and Ye.S. Shepeleva developed a more practical and widely cited method. Their approach, detailed in a 1952 symposium on the syntheses of organic compounds, utilized the reaction of paraformaldehyde with phosphorus trichloride at high temperatures to produce the key intermediate, this compound dichloride (ClCH₂POCl₂). This intermediate is then readily hydrolyzed to yield this compound. This method provided a more accessible route to the compound, avoiding the hazardous use of diazomethane.
Synthetic Methodologies
Two primary routes have been established for the synthesis of this compound: the reaction of formaldehyde with phosphorus halides and the Michaelis-Arbuzov reaction followed by hydrolysis.
Synthesis from Phosphorus Trichloride and Paraformaldehyde (Kabachnik-Shepeleva Method)
This classic method involves a two-step process: the formation of this compound dichloride and its subsequent hydrolysis.
-
Reactants: 200 g of phosphorus trichloride (PCl₃) and 30 g of paraformaldehyde ((CH₂O)n), thoroughly dried and finely powdered.
-
Apparatus: A one-liter autoclave equipped for heating and pressure containment.
-
Procedure:
-
The phosphorus trichloride and paraformaldehyde are placed in the autoclave.
-
The sealed autoclave is heated to 250°C for a period of 10 hours.
-
After cooling, the reaction mixture is carefully vented and the product is isolated.
-
-
Yield: This procedure yields the acid chloride of this compound in 60-65%.
-
Reactants: this compound dichloride (ClCH₂POCl₂) and water.
-
Procedure:
-
This compound dichloride is slowly and carefully added to an excess of water or a dilute aqueous solution with cooling. The reaction is highly exothermic and produces hydrochloric acid (HCl) gas.
-
The reaction mixture is stirred until the hydrolysis is complete.
-
The water and HCl are removed under reduced pressure to yield the crude this compound, which can be purified by recrystallization.
-
The overall workflow for this synthesis is depicted below.
Michaelis-Arbuzov Reaction Route
A more versatile and widely used method for forming carbon-phosphorus bonds is the Michaelis-Arbuzov reaction.[1] This reaction can be adapted to produce this compound via a dialkyl phosphonate intermediate.
The first step involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with a chloromethyl halide. In this case, chlorobromomethane or chloroiodomethane would be used. The lone pair of electrons on the phosphorus atom attacks the electrophilic carbon of the alkyl halide.[1]
-
Reactants: Triethyl phosphite (P(OEt)₃) and a suitable chloromethyl halide (e.g., ClCH₂Br).
-
Procedure:
-
The triethyl phosphite and chloromethyl halide are mixed, often without a solvent.
-
The mixture is heated to initiate the reaction, which proceeds via an Sɴ2 mechanism to form a phosphonium salt intermediate.
-
The displaced halide ion then dealkylates the intermediate, resulting in the formation of diethyl chloromethylphosphonate and ethyl halide as a byproduct.
-
The product is purified by distillation under reduced pressure.
-
The resulting phosphonate ester is then hydrolyzed to the phosphonic acid. This is typically achieved by refluxing with a strong acid, such as concentrated hydrochloric acid.
-
Reactants: Diethyl chloromethylphosphonate (ClCH₂PO(OEt)₂) and concentrated hydrochloric acid (HCl).
-
Procedure:
-
The diethyl chloromethylphosphonate is mixed with an excess of concentrated HCl.
-
The mixture is heated to reflux for several hours until the ester is fully hydrolyzed.
-
The volatile components (water, HCl, ethanol) are removed under reduced pressure to yield the final product, this compound.
-
The logical flow of the Michaelis-Arbuzov route is outlined in the diagram below.
Physicochemical and Spectroscopic Data
The accurate characterization of this compound is crucial for its use in further research and development. The following tables summarize its key physical and spectroscopic properties. A notable discrepancy exists in the literature regarding the melting point, which may be attributable to different crystalline forms or purity levels.
| Property | Value | Source(s) |
| CAS Number | 2565-58-4 | N/A |
| Molecular Formula | CH₄ClO₃P | N/A |
| Molecular Weight | 130.47 g/mol | N/A |
| Appearance | White to brown crystalline powder | N/A |
| Density | 1.726 ± 0.06 g/cm³ (at 20°C) | N/A |
| Melting Point | 127-129°C or 88-92°C | N/A |
| Boiling Point | 333.8 ± 44.0°C (Predicted) | N/A |
Table 1: Physicochemical Properties of this compound.
| Nucleus | Diethyl Chloromethylphosphonate (ClCH₂PO(OEt)₂) | This compound (ClCH₂P(O)(OH)₂) (Expected Ranges) |
| ¹H NMR | δ 4.22 (dq, 4H, -OCH₂-)δ 3.37 (d, 2H, Cl-CH₂-P)δ 1.38 (t, 6H, -CH₃) | δ ~10-12 (s, broad, 2H, P-OH)δ ~3.5-4.0 (d, 2H, Cl-CH₂-P) |
| ¹³C NMR | Data not readily available | δ ~40-50 (d, JPC ≈ 140-150 Hz, Cl-C H₂-P) |
| ³¹P NMR | Data not readily available | δ ~15-25 ppm (referenced to H₃PO₄) |
Table 2: NMR Spectroscopic Data.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| P-OH | O-H stretch | 2500-3300 (very broad) |
| P=O | P=O stretch | 1150-1250 |
| P-O | P-O stretch | 900-1100 |
| C-Cl | C-Cl stretch | 650-800 |
| P-C | P-C stretch | 650-750 |
Table 3: Expected Key Infrared (IR) Absorption Bands for this compound.
Conclusion
This compound is a foundational reagent in organophosphorus chemistry with a history rooted in the pioneering work of the mid-20th century. The synthetic methods developed, particularly the reaction of PCl₃ with paraformaldehyde and the versatile Michaelis-Arbuzov reaction, remain relevant for its production. Its unique combination of a phosphonic acid moiety and a reactive C-Cl bond ensures its continued application as a key building block for advanced materials and biologically active molecules. The data and protocols compiled in this guide serve as a comprehensive resource for chemists and researchers leveraging this important compound in their work.
References
An In-depth Technical Guide: Chloromethylphosphonic Acid and its Relation to Glyphosate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the chemical nature of chloromethylphosphonic acid (CMPA) and clarifies its role, or lack thereof, as a metabolite of the widely used herbicide, glyphosate. Extensive review of the scientific literature indicates that aminomethylphosphonic acid (AMPA) is the principal and most studied metabolite of glyphosate. This document provides a detailed overview of the established metabolic pathways of glyphosate, the chemical properties of this compound, and a comparative analysis based on available scientific evidence. Quantitative data are summarized, and relevant experimental methodologies are described to provide a comprehensive resource for the scientific community.
Introduction: The Question of Glyphosate Metabolism
Glyphosate, N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide and crop desiccant. Its extensive use worldwide has led to significant scientific interest in its environmental fate and metabolic pathways. The degradation of glyphosate in the environment is a critical factor in assessing its potential long-term impacts on ecosystems and human health. A primary focus of this research has been the identification and characterization of its metabolites.
This guide directly addresses the user's query regarding This compound (CMPA) and its potential role as a metabolite of glyphosate. Based on a thorough review of the available scientific literature, this document will demonstrate that the primary metabolite of glyphosate is, in fact, aminomethylphosphonic acid (AMPA) . There is no substantial scientific evidence to support the claim that this compound is a degradation product of glyphosate.
Chemical Properties of this compound (CMPA)
This compound is a distinct chemical compound with the following properties:
| Property | Value | Reference |
| Chemical Formula | CH₄ClO₃P | [1][2] |
| CAS Number | 2565-58-4 | [3][4][5] |
| Molecular Weight | 130.47 g/mol | [2][3] |
| IUPAC Name | (Chloromethyl)phosphonic acid | [4] |
| Synonyms | Chloromethanephosphonic acid, Phosphonomethyl chloride | [2][5] |
CMPA is a phosphonic acid derivative containing a chlorine atom. Its chemical structure is fundamentally different from that of glyphosate and its recognized metabolites.
Established Metabolic Pathways of Glyphosate
The environmental degradation of glyphosate is primarily a microbial process.[6] Two main pathways have been extensively documented in scientific literature:
-
The Glyphosate Oxidase (GOX) Pathway: This is the most common pathway for glyphosate degradation in soil and water. The enzyme glyphosate oxidoreductase cleaves the carbon-nitrogen bond of glyphosate to produce aminomethylphosphonic acid (AMPA) and glyoxylate.[7] AMPA is considered the major metabolite of glyphosate.[7]
-
The C-P Lyase Pathway: Some microorganisms can cleave the carbon-phosphorus bond of glyphosate directly, a reaction catalyzed by C-P lyase. This pathway yields sarcosine and inorganic phosphate.
The Primary Metabolite: Aminomethylphosphonic Acid (AMPA)
AMPA is the most frequently detected and studied metabolite of glyphosate in the environment. Its persistence and potential toxicological effects are subjects of ongoing research.[8][9]
| Property | Value |
| Chemical Formula | CH₆NO₃P |
| Formation | Primary product of the GOX pathway |
| Environmental Significance | Frequently detected in soil, water, and agricultural products |
Recent research has also indicated that aminopolyphosphonates used as antiscalants and bleach stabilizers in detergents can be a source of glyphosate and AMPA in wastewater, independent of herbicide application.[10]
Logical Flow of Glyphosate Degradation to AMPA
The following diagram illustrates the primary microbial degradation pathway of glyphosate to its main metabolite, AMPA.
Caption: Primary metabolic pathway of glyphosate to AMPA.
The Absence of Evidence for this compound (CMPA) as a Glyphosate Metabolite
A comprehensive search of scientific databases and literature reveals no credible evidence to suggest that this compound (CMPA) is a metabolite of glyphosate. The established degradation pathways of glyphosate do not include any biochemical reaction that would lead to the chlorination of the phosphonomethyl group to form CMPA.
The confusion may arise from the similarity in nomenclature (phosphonic acids) or the abbreviation "CMPA" being used in other scientific contexts, such as for Cow's Milk Protein Allergy.
Experimental Protocols for Metabolite Analysis
The standard methods for the analysis of glyphosate and its metabolite AMPA in environmental and biological samples typically involve chromatographic techniques coupled with mass spectrometry.
Sample Preparation and Derivatization
Due to the high polarity and low volatility of glyphosate and AMPA, a derivatization step is often required to improve their chromatographic separation and detection. A common derivatization agent is 9-fluorenylmethylchloroformate (FMOC-Cl).[11][12]
Protocol Outline: FMOC-Cl Derivatization of Water Samples
-
Sample Collection: Collect water samples in clean, pre-rinsed containers.
-
pH Adjustment: Adjust the pH of the water sample to be alkaline (e.g., pH 9-11) using a suitable buffer (e.g., borate buffer).
-
Derivatization: Add a solution of FMOC-Cl in a water-miscible organic solvent (e.g., acetonitrile) to the sample.
-
Reaction: Allow the derivatization reaction to proceed at room temperature for a specified time (e.g., 24 hours) in the dark.
-
Extraction: Extract the derivatized analytes from the aqueous sample using a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Concentration: Evaporate the organic extract to a small volume under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for chromatographic analysis.
Analytical Instrumentation
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most widely used and sensitive technique for the quantification of glyphosate and AMPA.
-
Chromatographic Separation: A reversed-phase HPLC column is typically used to separate the derivatized analytes.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the detection and quantification of the target compounds.
Experimental Workflow for Metabolite Identification
The following diagram outlines a typical workflow for the identification and quantification of glyphosate and its metabolites in an environmental sample.
Caption: Workflow for glyphosate and AMPA analysis.
Conclusion
References
- 1. PubChemLite - this compound (CH4ClO3P) [pubchemlite.lcsb.uni.lu]
- 2. 2565-58-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound [stenutz.eu]
- 4. P-(Chloromethyl)phosphonic acid [synhet.com]
- 5. This compound | CAS 2565-58-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The association between urinary glyphosate and aminomethyl phosphonic acid with biomarkers of oxidative stress among pregnant women in the PROTECT birth cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glyphosate is a transformation product of a widely used aminopolyphosphonate complexing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of glyphosate, its degradation product aminomethylphosphonic acid, and glufosinate, in water by isotope dilution and online solid-phase extraction and liquid chromatography/tandem mass spectrometry [pubs.usgs.gov]
Spectroscopic Profile of Chloromethylphosphonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for chloromethylphosphonic acid, a key organophosphorus compound. Due to the limited availability of published data for this specific molecule, this document presents a combination of available data for this compound and representative data from closely related phosphonic acids. This approach offers a robust framework for researchers engaged in the analysis and characterization of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds. The following tables summarize the expected chemical shifts and coupling constants for this compound based on data for analogous compounds.
Proton (¹H) NMR Data
¹H NMR spectroscopy provides information on the hydrogen atoms within the molecule. The methylene protons adjacent to both the chlorine atom and the phosphonic acid group are expected to show a characteristic doublet due to coupling with the phosphorus-31 nucleus.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Cl-CH₂ -P | 3.5 - 4.5 | Doublet (d) | ²JP-H: 10 - 15 |
| P-(OH )₂ | 10 - 12 (broad) | Singlet (s) | - |
Note: The chemical shift of the acidic protons is highly dependent on the solvent and concentration.
Carbon-¹³ (¹³C) NMR Data
¹³C NMR spectroscopy is used to determine the carbon framework of the molecule. The carbon atom in this compound is expected to exhibit a doublet due to direct coupling with the phosphorus-31 nucleus.
| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Cl-C H₂-P | 45 - 60 | Doublet (d) | ¹JP-C: 130 - 150 |
Phosphorus-³¹ (³¹P) NMR Data
³¹P NMR is a highly sensitive and informative technique for the direct observation of the phosphorus atom. The chemical shift is indicative of the phosphorus atom's chemical environment. For this compound, a single resonance is expected.
| Phosphorus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| P | +15 to +25 | Singlet (proton-decoupled) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to the P=O, P-O, C-Cl, and O-H bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phosphonic acid) | 2500 - 3300 | Strong, Broad |
| C-H stretch | 2900 - 3000 | Medium |
| P=O stretch | 1150 - 1250 | Strong |
| P-O stretch | 950 - 1100 | Strong |
| C-Cl stretch | 600 - 800 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. For this compound (molecular weight: 130.47 g/mol ), the mass spectrum would likely be obtained using electrospray ionization (ESI) in negative ion mode, given the acidic nature of the phosphonic acid group.
| Ion | Expected m/z | Description |
| [M-H]⁻ | 129.95 | Deprotonated molecular ion |
| [M-HCl]⁻• | 93.97 | Loss of hydrogen chloride |
| [PO₃]⁻ | 78.96 | Phosphate fragment |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of phosphonic acids.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the phosphonic acid in 0.6-1.0 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Ensure the sample is free of particulate matter by filtering if necessary.
-
¹H NMR Acquisition : Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
³¹P NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. ³¹P NMR is a sensitive nucleus, so fewer scans are generally needed. An external standard of 85% H₃PO₄ is used for chemical shift referencing.[1]
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
FTIR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation : Grind 1-2 mg of the solid phosphonic acid with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Pellet Formation : Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]
-
Spectrum Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of an empty sample holder should be collected and subtracted from the sample spectrum.
Mass Spectrometry Protocol (LC-MS with ESI)
-
Sample Preparation : Prepare a dilute solution of the phosphonic acid (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of a volatile acid or base to aid ionization.
-
Chromatographic Separation : Inject the sample into a liquid chromatography system. For polar compounds like phosphonic acids, a porous graphitic carbon or a hydrophilic interaction liquid chromatography (HILIC) column may be used.[3]
-
Mass Spectrometric Detection : The eluent from the LC is introduced into the electrospray ionization (ESI) source of the mass spectrometer. For phosphonic acids, negative ion mode is typically more sensitive.[4]
-
Data Acquisition : Acquire mass spectra over a relevant m/z range. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.[4]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
References
Unraveling the Thermal Behavior of Chloromethylphosphonic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the thermal stability and decomposition of chloromethylphosphonic acid (CMPA). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or study organophosphonic acids. Due to a notable lack of specific experimental data on the thermal analysis of this compound in publicly available literature, this guide synthesizes information from structurally related organophosphonic acids and general principles of thermal analysis to provide a robust framework for its study.
Introduction to this compound
This compound (ClCH₂PO(OH)₂) is an organophosphorus compound characterized by a chloromethyl group attached to a phosphonic acid moiety. Its structural features suggest its potential as a versatile building block in organic synthesis, a precursor for flame retardants, and a component in the development of biologically active molecules. Understanding its thermal stability is paramount for safe handling, storage, and application, particularly in processes involving elevated temperatures.
Expected Thermal Stability and Decomposition Profile
Table 1: Predicted Thermal Decomposition Characteristics of this compound
| Thermal Analysis Parameter | Predicted Value/Observation | Rationale and Comparative Insights |
| Melting Point (°C) | 127-129[1][2] | This is an experimentally determined physical property. |
| Initial Decomposition Temperature (°C) | > 200 | Based on the thermal stability of similar short-chain alkylphosphonic acids. Butylphosphonic acid (BPA) self-assembled monolayers show onset of thermal desorption at 350 °C.[3] |
| Decomposition Stages | Likely two or more stages | The initial stage may involve the loss of HCl or water, followed by the breakdown of the phosphonic acid group at higher temperatures. |
| Gaseous Byproducts | HCl, H₂O, CO, CO₂, Phosphorous oxides | Decomposition of the chloromethyl group would likely release HCl. The phosphonic acid moiety can dehydrate and subsequently decompose to various oxides of phosphorus and carbon. |
| Final Residue | Polyphosphoric acid / Carbonaceous char | Organophosphorus compounds often form a char residue upon decomposition, which contributes to their flame-retardant properties. |
Disclaimer: The data in Table 1, apart from the melting point, are predictive and based on the analysis of structurally similar compounds. Experimental verification is required for precise determination.
Experimental Protocols for Thermal Analysis
To ascertain the precise thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges of decomposition and the corresponding mass loss.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The analysis should be conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600-900 °C) at a constant heating rate (e.g., 10 °C/min).[4]
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and to determine the enthalpy changes associated with these processes.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating ramp (e.g., 10 °C/min) through the expected melting and decomposition ranges.[4]
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (peak of the endothermic event) and any other endothermic or exothermic events corresponding to decomposition or phase transitions.
Visualizing Experimental Workflow and Decomposition Pathway
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocol and a plausible decomposition pathway for this compound.
Caption: Workflow for the thermal analysis of this compound.
Caption: Proposed decomposition pathway for this compound.
Plausible Decomposition Mechanism
The thermal decomposition of this compound is likely to proceed through a series of steps:
-
Initial Dehydration: Upon heating, phosphonic acids can undergo intermolecular dehydration to form pyrophosphonic acid or polyphosphonic acid analogues. This would result in an initial mass loss corresponding to the elimination of water.
-
Dehydrochlorination: The chloromethyl group may undergo elimination of hydrogen chloride (HCl), a common thermal decomposition pathway for chlorinated organic compounds. This could occur concurrently with or subsequent to the initial dehydration.
-
C-P Bond Cleavage and Rearrangement: At higher temperatures, the carbon-phosphorus bond can cleave. The organic fragment would likely decompose into gaseous products such as carbon monoxide and carbon dioxide.
-
Formation of Polyphosphoric Acid and Char: The phosphorus-containing moiety is expected to form a thermally stable residue of polyphosphoric acids, which can further condense and incorporate carbon to form a phosphorus-carbon char. This char formation is a key aspect of the flame-retardant properties of many organophosphorus compounds.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is limited, a comprehensive understanding can be inferred from the behavior of related organophosphonic acids. The proposed experimental protocols provide a clear roadmap for researchers to determine the precise thermal characteristics of this compound. The predicted multi-stage decomposition, involving dehydration, dehydrochlorination, and the ultimate formation of a stable char, offers a solid hypothesis for its thermal degradation pathway. Further experimental investigation is crucial to validate these predictions and fully elucidate the thermal behavior of this compound, thereby enabling its safe and effective application in various scientific and industrial fields.
References
An In-depth Technical Guide on the Reactivity of the Carbon-Phosphorus Bond in Chloromethylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethylphosphonic acid and its derivatives are organophosphorus compounds of significant interest in medicinal chemistry and materials science. The reactivity of the carbon-phosphorus (C-P) bond in these molecules is a critical determinant of their stability, biological activity, and potential for further functionalization. This technical guide provides a comprehensive overview of the chemical, enzymatic, and photocatalytic reactivity of the C-P bond in this compound, with a focus on cleavage reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in their understanding and application of this important class of compounds.
Chemical Reactivity of the Carbon-Phosphorus Bond
The stability of the C-P bond in this compound is highly dependent on the reaction conditions. While generally stable under neutral and acidic conditions, it can be cleaved under specific, often forcing, chemical environments.
Cleavage by Phosphorus Pentachloride
A notable reaction of the C-P bond in this compound derivatives is its cleavage by phosphorus pentachloride (PCl₅). Specifically, the reaction of chloromethylphosphonic dichloride with PCl₅ proceeds smoothly and quantitatively at elevated temperatures.
Reaction Data:
| Reactant | Reagent | Temperature (°C) | Products | Yield | Reference |
| Chloromethylphosphonic dichloride | Phosphorus pentachloride | 95-100 | Carbon tetrachloride, Phosphorus trichloride | Quantitative | [1] |
Experimental Protocol: Reaction of Chloromethylphosphonic Dichloride with Phosphorus Pentachloride
This protocol is adapted from established procedures for reactions of organophosphorus compounds with phosphorus pentachloride.
Materials:
-
Chloromethylphosphonic dichloride
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., carbon tetrachloride)
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Distillation apparatus
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a thermometer. The apparatus should be flushed with an inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Charging the Reactor: Under the inert atmosphere, charge the flask with chloromethylphosphonic dichloride and phosphorus pentachloride.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 95-100 °C) using a heating mantle.
-
Monitoring the Reaction: The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy to observe the disappearance of the starting material and the appearance of the phosphorus trichloride signal.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The products, carbon tetrachloride and phosphorus trichloride, can be separated by fractional distillation under reduced pressure.
-
Safety Precautions: Phosphorus pentachloride is a corrosive and moisture-sensitive solid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Proposed Reaction Mechanism:
A concerted mechanism has been proposed for this C-P bond cleavage. The reaction is thought to proceed through a six-membered cyclic transition state.
Caption: Proposed concerted mechanism for the C-P bond cleavage of chloromethylphosphonic dichloride with PCl₅.
Hydrolysis of the Carbon-Phosphorus Bond
The C-P bond in this compound is generally stable to hydrolysis under acidic and neutral conditions. However, under forcing alkaline conditions, cleavage can occur, although this is less common for α-haloalkylphosphonates compared to other organophosphonates. The hydrolysis of the P-Cl bonds in chloromethylphosphonic dichloride to form this compound is a more facile process.
Quantitative Data on Hydrolysis:
| Compound | Condition | Rate Constant (k) | Half-life (t₁/₂) | Reference |
| Various Dialkyl phosphonates | Acidic (HCl) | Varies | Varies | |
| Various Aryl phosphonates | Alkaline (NaOH) | Varies | Varies | |
| This compound | Alkaline (expected) | Very slow | Very long |
Note: Data for this compound is extrapolated based on the general stability of the C-P bond in α-haloalkylphosphonates.
Enzymatic Reactivity of the Carbon-Phosphorus Bond
In biological systems, the cleavage of the robust C-P bond is catalyzed by specialized enzymes. The most well-characterized pathway for the degradation of a wide range of phosphonates is the C-P lyase pathway.
The C-P Lyase Pathway:
This multi-protein complex is responsible for the cleavage of the C-P bond in various organophosphonates, including those with alkyl and aminoalkyl substituents. The pathway is typically induced under phosphate starvation conditions, allowing bacteria to utilize phosphonates as a phosphorus source. While the direct action of C-P lyase on this compound has not been extensively studied, its broad substrate specificity suggests potential activity.
The core of the C-P lyase machinery involves a series of enzymatic steps that ultimately lead to the formation of a phosphonate-ribose intermediate, followed by radical-mediated C-P bond cleavage.
Caption: Simplified overview of the C-P lyase pathway for phosphonate degradation.[2][3]
Experimental Protocol: Assay for C-P Lyase Activity
A general protocol to assess the potential degradation of this compound by C-P lyase would involve incubating the compound with a bacterial strain known to possess the phn operon (e.g., Escherichia coli) under phosphate-limiting conditions.
Materials:
-
Bacterial strain (e.g., E. coli K-12)
-
Phosphate-free minimal medium
-
This compound as the sole phosphorus source
-
Control with inorganic phosphate
-
Incubator
-
Spectrophotometer for measuring bacterial growth (OD₆₀₀)
-
Analytical method to measure the disappearance of this compound and/or the appearance of chloride ions or other metabolites (e.g., HPLC, ion chromatography).
Procedure:
-
Prepare Media: Prepare a phosphate-free minimal medium. For the experimental group, supplement the medium with a known concentration of this compound. For the positive control, add inorganic phosphate. For the negative control, do not add any phosphorus source.
-
Inoculation: Inoculate the different media with the bacterial strain.
-
Incubation: Incubate the cultures at an appropriate temperature (e.g., 37 °C) with shaking.
-
Monitoring Growth: Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀).
-
Analysis of Substrate Depletion: At various time points, take aliquots from the cultures. Centrifuge to remove bacterial cells and analyze the supernatant for the concentration of this compound and potential degradation products.
Photocatalytic Reactivity of the Carbon-Phosphorus Bond
Photocatalysis offers a promising advanced oxidation process for the degradation of persistent organic pollutants, including organophosphonates. Semiconductors like titanium dioxide (TiO₂) and zinc oxide (ZnO) are commonly used as photocatalysts. Upon irradiation with light of sufficient energy, these materials generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can attack and cleave the C-P bond.
Mechanism of Photocatalytic Degradation:
The photocatalytic degradation of this compound is expected to proceed via the following general steps:
-
Adsorption: The this compound molecule adsorbs onto the surface of the photocatalyst.
-
Generation of Reactive Species: Upon UV or solar irradiation, the photocatalyst generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and superoxide radical anions.
-
C-P Bond Cleavage: The highly reactive hydroxyl radicals attack the C-P bond, leading to its cleavage and the formation of inorganic phosphate, carbon dioxide, and chloride ions.
Caption: General workflow for the photocatalytic degradation of this compound.
Experimental Protocol: Photocatalytic Degradation of this compound
Materials:
-
This compound
-
Photocatalyst powder (e.g., TiO₂ P25 or ZnO)
-
Photoreactor with a suitable light source (e.g., UV lamp)
-
Magnetic stirrer
-
pH meter
-
Analytical equipment for monitoring the degradation (e.g., HPLC, IC, TOC analyzer).
Procedure:
-
Catalyst Suspension: Suspend a known amount of the photocatalyst in an aqueous solution of this compound of a specific concentration in the photoreactor.
-
Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached.
-
Photoreaction: Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring and temperature.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals.
-
Analysis: Filter the aliquots to remove the photocatalyst particles. Analyze the filtrate for the concentration of this compound and the formation of inorganic phosphate and chloride ions to determine the degradation efficiency.
Conclusion
The reactivity of the carbon-phosphorus bond in this compound is multifaceted, exhibiting high stability under many conditions but susceptibility to cleavage under specific chemical, enzymatic, and photocatalytic stimuli. Understanding these reactive pathways is crucial for the targeted design of molecules with desired stability profiles for applications in drug development and for the development of effective remediation strategies for organophosphorus compounds in the environment. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers working with this important class of molecules. Further research is warranted to obtain more detailed quantitative data and to elucidate the precise mechanisms of enzymatic and photocatalytic degradation of this compound.
References
Theoretical Investigations into the Electronic Structure of Chloromethylphosphonic Acid: A Technical Guide
Introduction
Chloromethylphosphonic acid (CMPA) is an organophosphorus compound with a range of potential applications, including as a herbicide and in materials science. A thorough understanding of its electronic structure is paramount for elucidating its reactivity, stability, and potential biological activity. This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the electronic structure of CMPA, offering insights for researchers, scientists, and professionals in drug development and materials science. The information presented herein is a synthesis of established computational chemistry techniques as applied to organophosphonates.
Core Concepts in Electronic Structure Analysis
The electronic structure of a molecule is described by the distribution of its electrons in molecular orbitals (MOs). Theoretical chemistry provides powerful tools to model this distribution and derive various properties. Key concepts include:
-
Molecular Orbital (MO) Theory: This theory describes the behavior of electrons in a molecule in terms of combinations of atomic wave functions, forming bonding and antibonding molecular orbitals that extend over the entire molecule.[1]
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.[2]
-
Electron Density Distribution: This reveals the regions in a molecule where electrons are most likely to be found, providing insights into chemical bonding and reactivity.
-
Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of the bonding in a molecule, including lone pairs, and quantifies interactions between orbitals, such as hyperconjugation.
Methodology: Computational Protocols
The theoretical investigation of this compound's electronic structure typically involves the following computational protocol.
1. Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization calculations, typically using Density Functional Theory (DFT).
-
Protocol:
-
Construct an initial guess for the molecular structure of this compound.
-
Perform a geometry optimization using a DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p).
-
Verify that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies confirms a stable structure.
-
2. Electronic Structure Calculations: Once the optimized geometry is obtained, a single-point energy calculation is performed to obtain detailed information about the electronic structure.
-
Protocol:
-
Using the optimized geometry, perform a single-point energy calculation with the same DFT functional and basis set.
-
From this calculation, extract key electronic properties such as molecular orbital energies (including HOMO and LUMO), Mulliken atomic charges, and the dipole moment.
-
3. Advanced Analysis:
-
Natural Bond Orbital (NBO) Analysis: To gain deeper insight into bonding and intramolecular interactions, an NBO analysis is performed. This analysis provides information on atomic charges, hybridization of orbitals, and the stabilization energies associated with donor-acceptor interactions (hyperconjugation).
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electrostatic potential on the electron density surface. This map helps in identifying the regions of the molecule that are susceptible to electrophilic and nucleophilic attack.
-
Vibrational Spectroscopy Analysis: Theoretical vibrational spectra (Infrared and Raman) are calculated from the vibrational frequencies obtained during the geometry optimization. These theoretical spectra can be compared with experimental data to validate the computational model.
Workflow for Theoretical Analysis of this compound
Caption: A typical workflow for the theoretical analysis of this compound.
Quantitative Data Summary
The following tables present illustrative quantitative data that would be expected from DFT calculations on this compound at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Calculated Geometric Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| P=O | 1.48 | O=P-O(H) | 115.0 |
| P-OH | 1.62 | O=P-C | 118.0 |
| P-C | 1.85 | O(H)-P-C | 105.0 |
| C-H | 1.09 | P-C-H | 109.5 |
| C-Cl | 1.78 | P-C-Cl | 110.0 |
| O-H | 0.97 | H-C-Cl | 108.0 |
Table 2: Key Electronic Properties
| Property | Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 3.2 D |
Table 3: Mulliken Atomic Charges
| Atom | Charge (a.u.) |
| P | +1.20 |
| O (double bond) | -0.65 |
| O (hydroxyl) | -0.70 |
| C | -0.25 |
| Cl | -0.15 |
| H (hydroxyl) | +0.45 |
| H (methyl) | +0.05 |
Table 4: Major NBO Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |
| LP (O=P) | σ(P-C) | 5.2 |
| LP (O-H) | σ(P-O) | 3.8 |
| σ (C-H) | σ*(C-Cl) | 2.1 |
Signaling Pathway: Intramolecular Charge Transfer
The electronic interactions within this compound can be visualized as a network of charge delocalization. NBO analysis reveals key hyperconjugative interactions that contribute to the molecule's stability.
Caption: Key hyperconjugative interactions in this compound.
Theoretical studies provide a powerful framework for understanding the electronic structure of this compound. By employing a combination of DFT calculations for geometry optimization and electronic property determination, alongside advanced techniques like NBO and MEP analysis, a detailed picture of the molecule's bonding, reactivity, and stability can be obtained. The illustrative data and workflows presented in this guide serve as a comprehensive resource for researchers initiating or advancing their investigations into this and similar organophosphonate compounds. The insights gained from such theoretical work are invaluable for the rational design of new molecules with tailored properties for applications in agriculture, medicine, and materials science.
References
Methodological & Application
Application Notes and Protocols for the Analysis of Chloromethylphosphonic Acid in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethylphosphonic acid (CMPA) is a phosphonic acid of interest in various fields, including as a potential indicator of exposure to certain chemical agents and as a subject of study in drug development. Its detection in complex environmental matrices such as soil requires sensitive and specific analytical methods. Due to its high polarity and low volatility, direct analysis of CMPA by common chromatographic techniques is challenging. Therefore, sample preparation involving extraction and derivatization is crucial for achieving reliable and quantifiable results.
This document provides detailed application notes and protocols for the analytical determination of CMPA in soil samples, primarily leveraging techniques adapted from the well-established analysis of similar compounds like glyphosate and its metabolite, aminomethylphosphonic acid (AMPA). The methodologies described herein are based on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful techniques for the trace-level detection of polar compounds in complex matrices.
Analytical Principles
The analysis of CMPA in soil generally follows a workflow that includes:
-
Sample Preparation: Soil samples are first dried, sieved, and homogenized to ensure representative subsampling.
-
Extraction: CMPA is extracted from the soil matrix using an appropriate solvent, typically an alkaline solution or a phosphate buffer, to overcome its strong adsorption to soil particles.
-
Derivatization: To enhance volatility for GC-MS analysis or to improve chromatographic retention and ionization for LC-MS/MS, CMPA is chemically modified. Common derivatization strategies include silylation for GC-MS and acylation (e.g., with FMOC-Cl) for LC-MS/MS.
-
Chromatographic Separation and Detection: The derivatized CMPA is then separated from other components in the sample extract by gas or liquid chromatography and detected by a mass spectrometer. The mass spectrometer provides high selectivity and sensitivity, allowing for accurate identification and quantification.
Experimental Protocols
Protocol 1: Analysis of CMPA in Soil by GC-MS with Silylation Derivatization
This protocol is adapted from methods used for the analysis of other phosphonic acids in soil and environmental samples.
1. Materials and Reagents
-
This compound (CMPA) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (anhydrous)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Soil samples
-
Mortar and pestle or grinder
-
Sieve (e.g., 2 mm)
-
Centrifuge and centrifuge tubes (50 mL)
-
Rotary evaporator or nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation
-
Air-dry the soil samples at room temperature or in an oven at a temperature not exceeding 40°C until constant weight.
-
Grind the dried soil using a mortar and pestle or a mechanical grinder to a fine powder.
-
Sieve the ground soil through a 2 mm sieve to remove larger particles and ensure homogeneity.
3. Extraction
-
Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of 0.5 M KOH solution to the tube.
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Neutralize the extract to approximately pH 7 with HCl.
-
Filter the neutralized extract through a 0.45 µm filter.
4. Derivatization
-
Transfer 1 mL of the filtered extract into a clean vial and evaporate to dryness under a gentle stream of nitrogen at 50°C.
-
To the dry residue, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
5. GC-MS Analysis
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500 or selected ion monitoring (SIM) for higher sensitivity.
-
Identification: The silylated CMPA derivative will have a characteristic retention time and mass spectrum. Key ions for the di-trimethylsilyl derivative of CMPA would be monitored.
Protocol 2: Analysis of CMPA in Soil by LC-MS/MS with FMOC-Cl Derivatization
This protocol is based on the widely used FMOC-Cl derivatization method for glyphosate and AMPA, which is suitable for CMPA as well.
1. Materials and Reagents
-
This compound (CMPA) standard
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)
-
Borate buffer (0.1 M, pH 9)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Soil samples
-
Sample preparation equipment as in Protocol 1
-
LC-MS/MS system with a C18 reversed-phase column
2. Sample Preparation and Extraction
-
Follow the same sample preparation and extraction steps as in Protocol 1 (steps 2.1-2.3 and 3.1-3.7).
3. Derivatization
-
To 1 mL of the filtered extract, add 0.5 mL of 0.1 M borate buffer (pH 9).
-
Add 0.5 mL of a 2 mg/mL solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture and let it react at room temperature for 2 hours in the dark.
-
After derivatization, add 1 mL of dichloromethane and vortex to remove excess FMOC-Cl.
-
Centrifuge and collect the aqueous (upper) layer for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the FMOC-CMPA derivative from interferences (e.g., start with 95% A, ramp to 95% B over 10 minutes).
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor the specific precursor ion to product ion transitions for FMOC-CMPA. Based on the molecular weight of CMPA (129.48 g/mol ) and FMOC-Cl (258.69 g/mol ), the derivatized product will have a molecular weight of 351.75 g/mol (after loss of HCl). The deprotonated molecule [M-H]⁻ at m/z 350.7 would be the precursor ion. Product ions would result from the fragmentation of the FMOC group and the CMPA moiety.
Quantitative Data Summary
The following tables provide expected performance characteristics for the analysis of CMPA, based on data from analogous phosphonic acids like glyphosate and AMPA in soil. These values should be validated for CMPA in the specific soil matrix being analyzed.
Table 1: GC-MS Method Performance (Silylation)
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | Based on similar phosphonic acids |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg | Based on similar phosphonic acids |
| Recovery | 70 - 110% | Based on similar phosphonic acids |
| Precision (RSD) | < 15% | Based on similar phosphonic acids |
Table 2: LC-MS/MS Method Performance (FMOC-Cl Derivatization)
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/kg | Based on similar phosphonic acids |
| Limit of Quantification (LOQ) | 0.2 - 2.0 µg/kg | Based on similar phosphonic acids |
| Recovery | 80 - 120% | Based on similar phosphonic acids |
| Precision (RSD) | < 10% | Based on similar phosphonic acids |
Visualizations
Experimental Workflow for CMPA Analysis in Soil
Derivatization Pathways for CMPA Analysis
Application Note: Quantification of Chloromethylphosphonic Acid in Water by HPLC-MS/MS
Abstract
This application note describes a sensitive and selective method for the quantification of chloromethylphosphonic acid (CMPA) in water samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Due to the high polarity and low molecular weight of CMPA, a pre-column derivatization step using 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is employed to enhance chromatographic retention and detection sensitivity.[1][2][3] This method is suitable for researchers, scientists, and professionals in environmental monitoring and drug development who require reliable quantification of CMPA at trace levels.
Introduction
This compound (CMPA) is a chemical compound of interest in various industrial and environmental contexts. Its quantification in aqueous matrices presents analytical challenges due to its high polarity, which leads to poor retention on conventional reversed-phase chromatographic columns.[4] To overcome this, a derivatization strategy is often necessary. This method utilizes FMOC-Cl to react with the amine group of CMPA, rendering the molecule more hydrophobic and amenable to reversed-phase HPLC separation.[1][3][5] Subsequent detection by tandem mass spectrometry provides high selectivity and sensitivity for accurate quantification.
Experimental
Materials and Reagents
-
This compound (CMPA) standard (≥98.0% purity)[6]
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
LC-MS grade acetonitrile, methanol, and water[7]
-
Formic acid
-
Ammonium formate
-
Borate buffer (pH 9)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar)
Instrumentation
-
HPLC system capable of binary gradient elution
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation Protocol
-
Filtration: Filter water samples through a 0.45 µm syringe filter to remove particulate matter.
-
pH Adjustment: Adjust the pH of 100 mL of the filtered water sample to 9.0 using borate buffer.[3]
-
Derivatization: Add 10 mL of 6.5 mM FMOC-Cl in acetonitrile to the pH-adjusted sample.[3] Vortex the mixture and allow it to react in the dark at room temperature overnight.[3]
-
Reaction Quenching: Acidify the reaction mixture to pH 3 with formic acid to stop the derivatization process.[3]
-
Solid Phase Extraction (SPE):
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition.
HPLC-MS/MS Method
-
HPLC Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MS/MS Parameters (Hypothetical for FMOC-CMPA):
-
Precursor Ion (m/z): 350.1
-
Product Ions (m/z): 178.1 (quantifier), 129.0 (qualifier)
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.
-
Data Presentation
The following table summarizes the expected quantitative performance of the method. These values are based on similar analyses of related compounds and should be experimentally verified.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L |
| Linearity (r²) | > 0.99 |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
Experimental Workflow Diagram
Caption: Experimental workflow for CMPA quantification.
Conclusion
The described HPLC-MS/MS method with pre-column derivatization provides a robust and sensitive approach for the quantification of this compound in water samples. The detailed protocol for sample preparation and instrumental analysis allows for reliable determination of CMPA at trace levels, making it a valuable tool for environmental monitoring and research applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. fimek.edu.rs [fimek.edu.rs]
- 4. jfda-online.com [jfda-online.com]
- 5. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 6. labsolu.ca [labsolu.ca]
- 7. Quantification of selected pharmaceutical compounds in water using liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Chloromethylphosphonic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethylphosphonic acid (CMPA) is a chemical of interest in various fields, including as a degradation product of certain chemical warfare agents. Its analysis is crucial for environmental monitoring, defense, and toxicology studies. Due to its high polarity and low volatility, direct analysis of CMPA by gas chromatography-mass spectrometry (GC-MS) is not feasible. Derivatization is a necessary sample preparation step to convert CMPA into a more volatile and thermally stable derivative suitable for GC-MS analysis. This document provides detailed application notes and protocols for two common and effective derivatization methods: silylation and esterification.
Derivatization Strategies for CMPA
The primary goal of derivatization is to replace the active hydrogens on the phosphonic acid group with less polar, more volatile moieties. The two most common approaches for CMPA are:
-
Silylation: This method involves the replacement of acidic protons with a silyl group, typically a tert-butyldimethylsilyl (TBDMS) group. The resulting derivative is significantly more volatile and exhibits good chromatographic behavior. The reagent of choice for this is N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), often with a catalyst like 1% tert-Butyldimethylsilyl chloride (TBDMSCl).
-
Esterification: This technique converts the phosphonic acid into an ester. A common and highly effective method for this is through alkylation with pentafluorobenzyl bromide (PFBBr). The resulting PFB esters are highly volatile and can be detected with high sensitivity using electron capture negative ion (ECNI) mass spectrometry. Another approach is methylation using trimethylsilyldiazomethane (TMS-DM).
The choice of derivatization method can depend on the required sensitivity, the sample matrix, and the available instrumentation.
Quantitative Data Summary
The following tables summarize the quantitative data for the derivatization of this compound and related compounds for GC-MS analysis.
| Derivatization Method | Analyte(s) | Reagent | Limit of Detection (LOD) | Concentration Range | Reference |
| Silylation | CMPA and other alkyl phosphonic acids | MTBSTFA with 1% TBDMSCl | < 5 pg | Not Specified | [1] |
| Esterification | IMPA, PMPA, and CMPA | Pentafluorobenzyl bromide (PFBBr) | Not Specified | 10–200 ng·mL⁻¹ | [2] |
IMPA: Isopropyl methylphosphonic acid, PMPA: Pinacolyl methylphosphonic acid
Experimental Protocols
Protocol 1: Silylation using MTBSTFA
This protocol is based on the derivatization of various alkyl phosphonic acids, including CMPA, for GC-MS analysis.[1]
Materials:
-
This compound (CMPA) standard
-
N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous acetonitrile (ACN)
-
Anhydrous pyridine
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Ensure the sample containing CMPA is free of water. If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
To 100 µL of the sample solution in a reaction vial, add 50 µL of MTBSTFA with 1% TBDMSCl and 10 µL of anhydrous pyridine.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 90 minutes.[2]
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
GC-MS Conditions (Typical):
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.
Protocol 2: Esterification using Pentafluorobenzyl Bromide (PFBBr)
This protocol is adapted from methods used for the derivatization of various phosphonic acids, including CMPA.[2]
Materials:
-
This compound (CMPA) standard
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Anhydrous acetonitrile (ACN) or acetone
-
Heating block or oven
-
Extraction solvent (e.g., hexane or ethyl acetate)
-
GC-MS system, preferably with an Electron Capture Negative Ion (ECNI) source for higher sensitivity.
Procedure:
-
Sample Preparation:
-
The sample should be in an aprotic solvent like acetonitrile or acetone. If the sample is aqueous, it must be evaporated to dryness and reconstituted.
-
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add 10 µL of DIPEA and 50 µL of the PFBBr solution.
-
Seal the vial and vortex thoroughly.
-
Heat the mixture at 70-80°C for 60 minutes.
-
-
Extraction:
-
After cooling, add 500 µL of deionized water and 500 µL of hexane (or ethyl acetate).
-
Vortex for 1 minute to extract the PFB-derivatives into the organic layer.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a new vial for analysis.
-
-
Sample Analysis:
-
Inject 1-2 µL of the organic extract into the GC-MS.
-
GC-MS Conditions (Typical):
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 290°C at 20°C/min, hold for 5 minutes.
-
MS Transfer Line: 290°C
-
Ion Source: 150-200°C
-
Ionization Mode: Electron Capture Negative Ionization (ECNI) is preferred for high sensitivity. Methane is typically used as the reagent gas.
-
Acquisition Mode: SIM mode monitoring characteristic ions of the PFB-derivatized CMPA.
Visualizations
Caption: Experimental workflow for the derivatization of CMPA for GC-MS analysis.
Caption: Logical relationship of CMPA derivatization for GC-MS analysis.
References
Application Notes and Protocols for the Synthesis of Phosphonate Esters from Chloromethylphosphonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phosphonate esters are a crucial class of organophosphorus compounds with wide-ranging applications in medicinal chemistry, materials science, and agriculture. Their synthesis from readily available starting materials is of significant interest. This document provides detailed protocols for the synthesis of phosphonate esters via the direct esterification of chloromethylphosphonic acid. Two primary methods are presented: a temperature-controlled reaction using triethyl orthoacetate for selective mono- or diesterification, and a two-step process involving the formation of a phosphonochloridate intermediate.
Data Presentation
The following table summarizes the expected yields for the synthesis of phosphonate esters from a phosphonic acid precursor using different methodologies. These values are based on reported experimental data and provide a comparative overview of the efficacy of each protocol.[1][2]
| Starting Material | Reagent/Method | Product | Yield (%) | Reference |
| Phenylphosphonic Acid | Triethyl orthoacetate (3 equiv.), 30°C, 24h | Monoethyl phenylphosphonate | >95% | [1] |
| Phenylphosphonic Acid | Triethyl orthoacetate (excess), 80°C, 2h | Diethyl phenylphosphonate | >95% | [1] |
| Diethyl n-propylphosphonate | 1) Oxalyl chloride 2) Phenol | Ethyl phenyl n-propylphosphonate | 80% | [2] |
| Diethyl ethylphosphonate | 1) Oxalyl chloride 2) Glycine methyl ester | (Methoxycarbonylmethyl)amido ethylphosphonate | 75% | [2] |
Experimental Protocols
Method 1: Selective Esterification using Triethyl Orthoacetate
This method allows for the selective synthesis of either mono- or diethyl esters of this compound by controlling the reaction temperature.[1]
Materials:
-
This compound
-
Triethyl orthoacetate
-
Anhydrous solvent (if necessary, though triethyl orthoacetate can act as the solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Nitrogen or Argon gas supply for inert atmosphere
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
Protocol for Monoesterification:
-
To a round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Add triethyl orthoacetate (3 equivalents). For optimal results, triethyl orthoacetate can be used in large excess (over 5 equivalents) as the solvent.[1]
-
Stir the mixture at 30°C for 24 hours.
-
Monitor the reaction progress using ³¹P NMR spectroscopy. The monoester is formed via a 1,1-diethoxyethyl ester intermediate.[1]
-
Upon completion, remove the excess triethyl orthoacetate and byproducts under reduced pressure.
-
Purify the resulting monoethyl chloromethylphosphonate using standard laboratory techniques such as column chromatography.
Protocol for Diesterification:
-
To a round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Add an excess of triethyl orthoacetate to act as both the reagent and solvent.
-
Heat the reaction mixture to a higher temperature (e.g., 80-120°C). The optimal temperature may need to be determined empirically. At higher temperatures, an intermediate pyrophosphonate may form which then converts to the diester.[1]
-
Stir the reaction at the elevated temperature until completion, monitoring by ³¹P NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl orthoacetate and volatile byproducts by rotary evaporation.
-
Purify the diethyl chloromethylphosphonate product by vacuum distillation or column chromatography.
Method 2: Two-Step Synthesis via a Phosphonochloridate Intermediate
This protocol involves the conversion of this compound to its corresponding phosphonochloridate, which is then reacted with an alcohol or phenol to yield the desired phosphonate ester.[2] This method is particularly useful for synthesizing mixed phosphonate esters.
Materials:
-
This compound (or a corresponding dialkyl phosphonate for mixed esters)
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
The desired alcohol or phenol
-
Triethylamine (or another suitable base)
-
Anhydrous tetrahydrofuran (THF) or acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dropping funnel
-
Standard workup and purification equipment
Protocol:
Step 1: Synthesis of the Phosphonochloridate
-
Under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add oxalyl chloride (1.3-2.6 equivalents) dropwise to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[2]
-
Monitor the conversion to the phosphonochloridate by ³¹P NMR.
-
Once the reaction is complete, evaporate the solvent and excess oxalyl chloride under reduced pressure. The resulting crude phosphonochloridate is often unstable and should be used immediately in the next step.[2]
Step 2: Esterification with Alcohol/Phenol
-
Dissolve the crude phosphonochloridate and triethylamine (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere and stir for 30 minutes at room temperature.[2]
-
In a separate flask, dissolve the desired alcohol (5.5 equivalents) or phenol (1.1 equivalents) in anhydrous ACN under a nitrogen atmosphere.[2]
-
Add the solution of the alcohol/phenol to the stirred phosphonochloridate solution.
-
Stir the reaction at room temperature until completion, as monitored by TLC or ³¹P NMR.
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting phosphonate ester by column chromatography.
Visualizations
Experimental Workflow: Synthesis of Phosphonate Esters
Caption: Workflow for two methods of phosphonate ester synthesis.
References
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Chloromethylphosphonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2] Key benefits include the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct, which simplifies purification.[1] This application note focuses on the use of chloromethylphosphonic acid derivatives, primarily diethyl chloromethylphosphonate, in the HWE reaction for the synthesis of vinyl chlorides. Vinyl chlorides are versatile intermediates in organic synthesis, serving as precursors for a variety of functional groups and as building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.
This document provides detailed protocols, quantitative data, and visualizations to facilitate the application of this methodology in research and development settings.
Reaction Mechanism and Stereoselectivity
The HWE reaction commences with the deprotonation of the phosphonate ester by a base to generate a stabilized phosphonate carbanion.[3] This carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming a betaine intermediate which subsequently cyclizes to an oxaphosphetane.[3] Elimination of a dialkyl phosphate salt from the oxaphosphetane yields the desired alkene.[3]
The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate, the nature of the carbonyl compound, the base employed, and the reaction conditions.[3] Generally, the HWE reaction favors the formation of the thermodynamically more stable (E)-alkene.[3] However, modifications such as the Still-Gennari protocol, which utilizes phosphonates with electron-withdrawing groups, can be employed to achieve high (Z)-selectivity.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Diethyl Chloromethylphosphonate via the Michaelis-Arbuzov Reaction
The starting material, diethyl chloromethylphosphonate, can be readily prepared from triethyl phosphite and chloroiodomethane or via a Michaelis-Arbuzov reaction with dichloromethane.
Materials:
-
Triethyl phosphite
-
Dichloromethane
-
Reaction vessel equipped with a reflux condenser and a distillation head
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a distillation apparatus, place an excess of dichloromethane.
-
Add triethyl phosphite dropwise to the dichloromethane.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the distillation of the ethyl chloride byproduct.
-
After the reaction is complete (as indicated by the cessation of ethyl chloride distillation), cool the mixture to room temperature.
-
Remove the excess dichloromethane under reduced pressure.
-
Purify the crude diethyl chloromethylphosphonate by vacuum distillation.
Protocol 2: Horner-Wadsworth-Emmons Reaction of Diethyl Chloromethylphosphonate with Aldehydes
This protocol describes a general procedure for the synthesis of vinyl chlorides from aldehydes using diethyl chloromethylphosphonate.
Materials:
-
Diethyl chloromethylphosphonate
-
Aldehyde (aromatic, aliphatic, or heteroaromatic)
-
Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), Potassium hydroxide (KOH))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, suspend the base (e.g., NaH, 1.2 equivalents) in the chosen anhydrous solvent in a flame-dried flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of diethyl chloromethylphosphonate (1.1 equivalents) in the anhydrous solvent dropwise to the base suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude vinyl chloride by flash column chromatography on silica gel.
Data Presentation
The following tables summarize the results obtained from the Horner-Wadsworth-Emmons reaction of diethyl chloromethylphosphonate with various aldehydes under optimized conditions.
Table 1: Reaction of Diethyl 2-nitro-(pentafluorosulfanyl)benzylphosphonate with Various Aldehydes
| Entry | Aldehyde | Product | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | 5a | 1 | 84 | >95:5 |
| 2 | 4-Methylbenzaldehyde | 5b | 2 | 82 | >95:5 |
| 3 | 4-Methoxybenzaldehyde | 5c | 3 | 80 | >95:5 |
| 4 | 4-Chlorobenzaldehyde | 5d | 0.5 | 88 | >95:5 |
| 5 | 4-Nitrobenzaldehyde | 5e | 0.25 | 92 | >95:5 |
| 6 | 2-Naphthaldehyde | 5f | 1 | 85 | >95:5 |
| 7 | 2-Thiophenecarboxaldehyde | 5g | 1 | 75 | >95:5 |
| 8 | Heptanal | 5h | 2 | 65 | >95:5 |
Reaction conditions: Phosphonate (1.0 equiv), Aldehyde (1.1 equiv), KOH (1.8 equiv), MeCN, room temperature.
Visualizations
Diagram 1: Horner-Wadsworth-Emmons Reaction Mechanism
References
Application of Chloromethylphosphonic Acid in Flame Retardant Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of flame retardants using chloromethylphosphonic acid and its derivatives. It is intended to guide researchers in developing novel fire-resistant materials. The information presented covers synthesis methodologies, mechanisms of action, and performance evaluation of the resulting flame retardant systems.
Introduction to this compound in Flame Retardancy
This compound (CMPA) and its derivatives, particularly chloromethylphosphonic dichloride, are valuable precursors in the synthesis of organophosphorus flame retardants. These compounds are effective in imparting fire resistance to a variety of polymeric materials, including epoxy resins, polyurethanes, and polyesters. Their flame retardant action is primarily achieved through a combination of condensed-phase and gas-phase mechanisms.
Upon heating, phosphonate-based flame retardants can decompose to form phosphoric acid species. In the condensed phase , these acidic species promote the dehydration and charring of the polymer matrix. This results in the formation of a stable, insulating char layer on the material's surface, which acts as a barrier to heat and mass transfer, thereby inhibiting further combustion.
In the gas phase , phosphorus-containing radicals can be released during the decomposition of the flame retardant. These radicals act as scavengers for highly reactive H• and OH• radicals in the flame, interrupting the exothermic chain reactions of combustion and leading to flame inhibition.
Synthesis of Phosphonate Flame Retardants
The synthesis of flame retardants from this compound typically involves the conversion of the acid to its more reactive derivative, chloromethylphosphonic dichloride (CMPD). CMPD can then be reacted with various nucleophiles, such as alcohols (diols, polyols) or amines, to create a diverse range of phosphonate and phosphonamidate flame retardants.
Synthesis of Chloromethylphosphonic Dichloride (CMPD)
A common method for the preparation of CMPD from CMPA involves reaction with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Experimental Protocol: Synthesis of Chloromethylphosphonic Dichloride
-
Materials:
-
This compound (CMPA)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Anhydrous toluene (solvent)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, suspend this compound in anhydrous toluene.
-
Add a catalytic amount of DMF to the suspension.
-
Slowly add thionyl chloride dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the evolution of HCl and SO₂ gases ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride by distillation under reduced pressure to obtain crude chloromethylphosphonic dichloride.
-
Purify the product by vacuum distillation.
-
Synthesis of Phosphonate Esters from CMPD and Diols
CMPD can be reacted with diols to produce phosphonate-containing polyols or polymeric phosphonates, which can be used as reactive or additive flame retardants.
Experimental Protocol: Synthesis of a Phosphonate Polyol from CMPD and Diethylene Glycol
-
Materials:
-
Chloromethylphosphonic dichloride (CMPD)
-
Diethylene glycol (DEG)
-
Triethylamine (TEA) (HCl scavenger)
-
Anhydrous dichloromethane (DCM) (solvent)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethylene glycol and triethylamine in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of chloromethylphosphonic dichloride in anhydrous dichloromethane dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with deionized water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the phosphonate polyol.
-
Application in Polymeric Systems
Flame retardants derived from this compound can be incorporated into polymers either as additives (blended with the polymer) or as reactive components (chemically integrated into the polymer backbone).
Additive Flame Retardants in Epoxy Resins
Phosphonate compounds can be physically blended with epoxy resins and their curing agents to impart flame retardancy.
Experimental Protocol: Preparation of a Flame-Retardant Epoxy Resin
-
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Synthesized phosphonate flame retardant
-
Curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM)
-
-
Procedure:
-
Preheat the epoxy resin to a temperature that allows for easy mixing (e.g., 80°C).
-
Add the desired weight percentage of the phosphonate flame retardant to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
-
Add the stoichiometric amount of the curing agent to the mixture and stir until fully dissolved and homogenized.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven following a specific curing schedule (e.g., 120°C for 2 hours followed by 150°C for 4 hours).
-
Performance Evaluation of Flame-Retardant Polymers
The efficacy of the synthesized flame retardants is evaluated through various standard flammability and thermal analysis techniques.
| Test Method | Parameter Measured |
| Limiting Oxygen Index (LOI) | The minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy. |
| UL-94 Vertical Burning Test | A test to determine the material's tendency to either extinguish or spread the flame once the specimen has been ignited. The classifications (V-0, V-1, V-2) are based on burning time, afterglow time, and whether flaming drips ignite a cotton indicator. V-0 is the highest rating. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on the thermal stability of the polymer and the amount of char residue formed at high temperatures. A higher char yield is generally associated with better condensed-phase flame retardancy. |
| Cone Calorimetry | Measures the heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production rate (SPR) of a material when exposed to a specific heat flux. Lower values for these parameters indicate better flame retardancy. |
Visualization of Synthesis and Flame Retardancy Mechanisms
The following diagrams illustrate the key synthesis pathways and the proposed mechanism of flame retardancy.
Caption: Synthesis of Chloromethylphosphonic Dichloride (CMPD).
Caption: Synthesis of a Phosphonate Ester from CMPD.
Caption: Dual-phase flame retardancy mechanism of phosphonates.
Application Notes & Protocols: Chloromethylphosphonic Acid as a Hapten for Immunoassay Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific literature was found detailing the use of chloromethylphosphonic acid (CMPA) as a hapten for immunoassay development. The following application notes and protocols are based on established principles and methodologies for developing immunoassays for other small organophosphorus compounds, which can serve as a comprehensive guide for developing a CMPA-specific immunoassay.
Introduction
This compound (CMPA) is a small organophosphorus compound. Due to its size, it is not immunogenic on its own and requires conjugation to a larger carrier molecule to elicit an immune response for the production of specific antibodies.[1][2] This process of rendering a small molecule immunogenic by coupling it to a carrier is central to the development of immunoassays for compounds like CMPA. Haptens are these small molecules that can elicit an immune response only when attached to a large carrier, such as a protein.[1]
This document provides a detailed guide to the principles, experimental protocols, and data interpretation for the development of an immunoassay for this compound, using it as a hapten. The methodologies described are based on established practices for other organophosphorus compounds and can be adapted for CMPA.
Principle of the Immunoassay
The most common immunoassay format for small molecules like CMPA is the competitive enzyme-linked immunosorbent assay (ELISA). In this format, there is a competition between the free analyte (CMPA in the sample) and a labeled form of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Key steps in a competitive ELISA include:
-
Coating: An antibody specific to the hapten is immobilized on the surface of a microtiter plate.
-
Competition: The sample containing the analyte (CMPA) and a fixed amount of enzyme-labeled hapten-protein conjugate are added to the well. They compete for binding to the immobilized antibody.
-
Washing: Unbound reagents are washed away.
-
Substrate Addition: A substrate for the enzyme is added, which is converted into a colored product.
-
Detection: The intensity of the color is measured using a spectrophotometer, which is inversely proportional to the concentration of CMPA in the sample.
Hapten Design and Synthesis
The design and synthesis of the hapten are critical steps that significantly influence the specificity and sensitivity of the resulting immunoassay.[2][3] The hapten should retain the key structural features of the target molecule, and the spacer arm for conjugation should be attached at a position that minimally interferes with these characteristic epitopes.[3]
For this compound, the reactive chloromethyl group or the phosphonic acid group can be targeted for modification to introduce a spacer arm with a terminal functional group (e.g., carboxyl, amino) suitable for protein conjugation.
Theoretical Hapten Synthesis Protocol
This protocol describes a hypothetical synthesis of a CMPA hapten with a carboxyl-terminated spacer arm, a common strategy for enabling conjugation to carrier proteins.
Materials:
-
Chloromethylphosphonic dichloride
-
4-Aminobutyric acid ethyl ester
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction of CMPA precursor with spacer: Dissolve chloromethylphosphonic dichloride and 4-aminobutyric acid ethyl ester in anhydrous DCM.
-
Add TEA dropwise to the solution at 0°C with constant stirring.
-
Allow the reaction to proceed at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting ester intermediate by silica gel column chromatography.
-
Hydrolysis to obtain the hapten: Dissolve the purified ester in a mixture of ethanol and water.
-
Add a solution of NaOH and stir at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with dilute HCl to precipitate the hapten.
-
Filter, wash the solid with cold water, and dry under vacuum to obtain the CMPA hapten with a carboxyl group.
-
Characterize the final hapten structure using techniques like NMR and mass spectrometry.
Immunogen and Coating Antigen Preparation
To generate an immune response, the synthesized hapten must be covalently linked to a carrier protein.[4] Commonly used carrier proteins include Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH).[5] The conjugate with an immunogenic protein like KLH is typically used as the immunogen, while the conjugate with a different protein like BSA is often used as the coating antigen in the ELISA to avoid non-specific binding.
Hapten-Protein Conjugation Protocol (EDC/NHS Chemistry)
This protocol describes the conjugation of a carboxyl-containing hapten to the primary amino groups of a carrier protein using the carbodiimide reaction.[5]
Materials:
-
Synthesized CMPA hapten
-
Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve the CMPA hapten in a small amount of dimethylformamide (DMF) and then dilute with PBS.
-
Dissolve the carrier protein (BSA or KLH) in PBS.
-
Add EDC and NHS to the hapten solution and stir for 15 minutes at room temperature to activate the carboxyl group.
-
Slowly add the activated hapten solution to the protein solution with gentle stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature, followed by overnight incubation at 4°C.
-
Stop the reaction and remove the unreacted hapten and byproducts by extensive dialysis against PBS at 4°C for 48 hours with several buffer changes.
-
Determine the conjugation ratio (moles of hapten per mole of protein) using methods like MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a unique absorbance.[4]
-
Store the conjugates at -20°C.
Antibody Production and Characterization
Polyclonal or monoclonal antibodies can be generated against the immunogen. Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize different epitopes on the antigen, while monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope.
Protocol for Polyclonal Antibody Production:
-
Immunization: Emulsify the CMPA-KLH immunogen with an equal volume of Freund's complete adjuvant (for the first injection) or incomplete adjuvant (for subsequent booster injections).
-
Inject the emulsion subcutaneously into rabbits or other suitable host animals at multiple sites.
-
Administer booster injections every 3-4 weeks.
-
Titer Determination: Collect blood samples 7-10 days after each booster injection and determine the antibody titer by indirect ELISA using the CMPA-BSA coating antigen. The titer is the highest dilution of the antiserum that gives a significant signal.
-
Antibody Purification: Once a high titer is achieved, collect a larger volume of blood and purify the IgG fraction from the serum using protein A or protein G affinity chromatography.
-
Characterization: Characterize the purified antibodies for their affinity and specificity.
Immunoassay (Competitive ELISA) Protocol
This protocol provides a general procedure for a competitive indirect ELISA for the detection of CMPA.
Materials:
-
Purified anti-CMPA antibody
-
CMPA-BSA coating antigen
-
CMPA standard solutions
-
Goat anti-rabbit IgG-HRP (secondary antibody-enzyme conjugate)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (PBS with 0.05% Tween 20, PBST)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
Procedure:
-
Coating: Dilute the CMPA-BSA coating antigen in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of CMPA standard solutions or samples to the wells, followed by 50 µL of the diluted anti-CMPA antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of goat anti-rabbit IgG-HRP conjugate diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Presentation
Quantitative data from immunoassay development is crucial for assessing its performance. The following tables present hypothetical data based on typical values obtained for immunoassays of other organophosphorus compounds.
Table 1: Hapten-Protein Conjugation Ratios
| Conjugate | Carrier Protein | Molar Ratio (Hapten:Protein) |
|---|---|---|
| CMPA-KLH | KLH | 25:1 |
| CMPA-BSA | BSA | 15:1 |
Table 2: Antibody Titer and Affinity
| Parameter | Value |
|---|---|
| Antiserum Titer | 1:64,000 |
| Antibody Concentration for Assay | 0.5 µg/mL |
| IC₅₀ (50% Inhibitory Concentration) of CMPA | 15 ng/mL |
| Limit of Detection (LOD) | 1 ng/mL |
| Linear Working Range | 2 - 100 ng/mL |
Table 3: Cross-Reactivity of the Anti-CMPA Antibody
| Compound | Structure Similarity | Cross-Reactivity (%) |
|---|---|---|
| This compound | Target Analyte | 100 |
| Methylphosphonic acid | High | 45 |
| Glyphosate | Moderate | 5 |
| 2,4-Dichlorophenoxyacetic acid| Low | <0.1 |
Visualizations
Hapten Synthesis and Conjugation Workflow
References
- 1. Methods and applications of noncompetitive hapten immunoassays - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Methods for small molecule artificial hapten synthesis: A review from an organic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
Application Notes and Protocols: Use of Chloromethylphosphonic Acid in the Preparation of Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethylphosphonic acid (CMPA) is a versatile organophosphorus compound that serves as a valuable building block and modifying agent in the synthesis of heterogeneous catalysts. Its phosphonic acid group provides a strong anchoring point to various metal oxide supports, while the reactive chloromethyl group allows for subsequent functionalization. This dual functionality enables the precise engineering of catalyst surfaces to introduce acidic sites, immobilize metal complexes, or create tailored environments around active centers. These application notes provide detailed protocols for the use of CMPA in catalyst preparation, focusing on support modification and the synthesis of functionalized materials.
Application 1: Surface Modification of Catalyst Supports with this compound Self-Assembled Monolayers (SAMs)
One of the primary applications of CMPA in catalysis is the formation of self-assembled monolayers on metal oxide supports, such as alumina (Al₂O₃) or titania (TiO₂). This modification can alter the surface acidity and influence the dispersion and electronic properties of subsequently deposited metal nanoparticles, thereby enhancing catalytic activity and selectivity.
Quantitative Data Presentation
The following table summarizes the characterization and performance data for a Palladium (Pd) catalyst supported on alumina, both with and without modification by CMPA. The data is based on studies of benzyl alcohol hydrodeoxygenation (HDO).
| Catalyst ID | Deposition Method | Pd wt% | Apparent Dispersion (%) | Benzyl Alcohol Conversion (%) | Toluene Selectivity (%) |
| Unmodified Pd/Al₂O₃ | Metal-first | 5 | 30 | ~45 | >95 |
| 5%Pd/ClMPA/Al₂O₃ | SAM-first | 5 | 24 | ~35 | >95 |
| 1%Pd/Al₂O₃ | Metal-first | 1 | 42 | Not Reported | Not Reported |
| 1%Pd/ClMPA/Al₂O₃ | SAM-first | 1 | 46 | Not Reported | Not Reported |
Data adapted from studies on benzyl alcohol HDO. Performance can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: "SAM-first" Synthesis of CMPA-Modified Pd/Al₂O₃ Catalyst
This protocol describes the deposition of the CMPA monolayer onto the alumina support before the introduction of the palladium precursor.
Materials:
-
This compound (CMPA, 98%)
-
γ-Alumina (γ-Al₂O₃) support, calcined
-
Palladium(II) nitrate dihydrate (Pd(NO₃)₂·2H₂O)
-
Deionized water
-
Methanol
Procedure:
-
Support Preparation: Calcine the γ-Al₂O₃ support at a high temperature (e.g., 500 °C) for 4 hours to dehydroxylate the surface.
-
SAM Formation: a. Prepare a 10 mM solution of CMPA in deionized water. b. Immerse the calcined γ-Al₂O₃ support in the CMPA solution. c. Stir the suspension at room temperature for 24 hours to allow for the formation of the self-assembled monolayer. d. Filter the support and wash thoroughly with deionized water and then methanol to remove any unbound CMPA. e. Dry the CMPA-functionalized support (ClMPA/Al₂O₃) in an oven at 110 °C overnight.
-
Metal Impregnation (Incipient Wetness): a. Calculate the required amount of Pd(NO₃)₂·2H₂O to achieve the desired metal loading (e.g., 1 wt%). b. Dissolve the palladium precursor in a volume of deionized water equal to the pore volume of the dried ClMPA/Al₂O₃ support. c. Add the precursor solution dropwise to the support with constant mixing until the pores are completely filled.
-
Drying and Reduction: a. Dry the impregnated catalyst in an oven at 110 °C for 12 hours. b. Reduce the catalyst under a flow of 20% H₂ in an inert gas (e.g., He or Ar) at 250 °C for 2 hours. c. Cool the catalyst to room temperature under an inert gas flow.
Protocol 2: "Metal-first" Synthesis of CMPA-Modified Pd/Al₂O₃ Catalyst
This protocol describes the deposition of palladium onto the alumina support before modification with CMPA.
Materials:
-
Same as Protocol 1.
Procedure:
-
Support Preparation: Calcine the γ-Al₂O₃ support as described in Protocol 1.
-
Metal Impregnation: a. Prepare the Pd(NO₃)₂·2H₂O solution as described in Protocol 1, using the pore volume of the bare γ-Al₂O₃. b. Impregnate the bare γ-Al₂O₃ support using the incipient wetness technique.
-
Drying and Reduction: a. Dry the impregnated support at 110 °C for 12 hours. b. Reduce the catalyst under a flow of 20% H₂ at 250 °C for 2 hours. This results in a Pd/Al₂O₃ catalyst.
-
SAM Formation on the Catalyst: a. Prepare a 10 mM solution of CMPA in deionized water. b. Immerse the reduced and cooled Pd/Al₂O₃ catalyst in the CMPA solution. c. Stir the suspension at room temperature for 24 hours. d. Filter, wash with deionized water and methanol, and dry the final catalyst (Pd/ClMPA/Al₂O₃) at 110 °C.
Visualization of Synthesis Workflows
Caption: Workflow for SAM-first vs. Metal-first catalyst synthesis.
Application 2: Preparation of CMPA-Functionalized Silica as a Catalyst or Catalyst Support
The chloromethyl group on CMPA-functionalized supports serves as a reactive site for further chemical transformations. This allows for the covalent attachment of catalytically active species, such as metal complexes, organocatalysts, or other functional groups, leading to robust and recyclable heterogeneous catalysts.
Experimental Protocols
Protocol 3: Functionalization of Mesoporous Silica with CMPA
This protocol details the covalent grafting of CMPA onto a silica surface, which can then be used for further catalyst synthesis.
Materials:
-
Mesoporous silica (e.g., MCM-41 or SBA-15)
-
3-Aminopropyl)triethoxysilane (APTES)
-
This compound (CMPA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Anhydrous toluene
-
Dry N,N-Dimethylformamide (DMF)
Procedure:
-
Amine Functionalization of Silica: a. Dry the mesoporous silica under vacuum at 150 °C for 4 hours. b. In a round-bottom flask under an inert atmosphere, suspend the dried silica in anhydrous toluene. c. Add APTES (e.g., 1 mmol per gram of silica) and reflux the mixture for 24 hours. d. Cool the mixture, filter the solid, and wash extensively with toluene and ethanol to remove unreacted silane. e. Dry the amine-functionalized silica (NH₂-Silica) under vacuum.
-
Amide Coupling of CMPA: a. In a separate flask, dissolve CMPA (1.5 equivalents relative to the amine loading) in dry DMF. b. Add DCC (1.5 equivalents) to the CMPA solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid analogue (in this case, the phosphonic acid). c. Suspend the NH₂-Silica in dry DMF and add the pre-activated CMPA solution. d. Allow the reaction to stir at room temperature for 48 hours. e. Filter the resulting solid, and wash thoroughly with DMF, water, and ethanol to remove the dicyclohexylurea byproduct and unreacted reagents. f. Dry the this compound-functionalized silica (ClCH₂-P(O)(OH)-NH-Silica) under vacuum.
Visualization of the Functionalization Logic
Caption: Logical pathways for creating catalysts from a CMPA-functionalized support.
Application 3: Synthesis of Metal-Phosphonate Frameworks
Metal-phosphonate materials, including Metal-Organic Frameworks (MOFs), can exhibit catalytic properties arising from their metal nodes (Lewis acidity) or functionalized organic linkers. While complex phosphonic acids are often used, this protocol provides a general method where a functionalized phosphonate like CMPA could be incorporated to introduce reactive sites.
Experimental Protocols
Protocol 4: General Hydrothermal Synthesis of a Metal-Phosphonate Catalyst
Materials:
-
This compound (CMPA)
-
A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
Solvent (e.g., DMF, water, or a mixture)
-
(Optional) Co-ligand or modulator (e.g., a nitrogen-containing ligand like 4,4'-bipyridine, or an acid like HF)
Procedure:
-
Precursor Solution: a. In a glass vial, dissolve the metal salt in the chosen solvent or solvent mixture. b. In a separate container, dissolve the CMPA and any optional co-ligand in the same solvent system.
-
Mixing and Sealing: a. Combine the two solutions in a Teflon-lined stainless steel autoclave. b. Stir the mixture for 15-30 minutes to ensure homogeneity. c. Seal the autoclave tightly.
-
Hydrothermal Reaction: a. Place the autoclave in a programmable oven. b. Heat the autoclave to a specific temperature (typically between 100 °C and 180 °C) and hold for a period of 24 to 72 hours. c. Allow the autoclave to cool slowly to room temperature.
-
Product Recovery and Activation: a. Open the autoclave and collect the crystalline product by filtration or decantation. b. Wash the product several times with the reaction solvent (e.g., DMF) to remove unreacted precursors. c. Perform a solvent exchange by soaking the product in a more volatile solvent (e.g., ethanol or acetone) for 24 hours, replacing the solvent several times. d. Activate the material to remove solvent from the pores by heating under vacuum. The temperature should be chosen carefully to avoid framework collapse.
Visualization of a Potential Catalytic Cycle
Caption: A simplified catalytic cycle involving a metal-phosphonate catalyst.
Solid-phase synthesis of peptides with phosphonic acid groups using chloromethylphosphonic acid
An overview of the solid-phase synthesis of peptides containing phosphonic acid groups, a class of molecules with significant potential in drug development due to their ability to act as stable mimics of peptide transition states and phosphate esters. Phosphonopeptides are widely recognized as potent inhibitors of various enzymes, including proteases and peptidases, making them valuable tools in biochemical research and as therapeutic leads.[1][2][3][4][5]
The incorporation of a phosphonic acid moiety into a peptide chain via standard solid-phase peptide synthesis (SPPS) requires the use of a suitably protected phosphonic acid-containing amino acid building block. While direct protocols using chloromethylphosphonic acid are not standard, a chemically robust approach involves the synthesis of an N-Fmoc protected aminomethylphosphonic acid derivative, which can then be incorporated into a growing peptide chain using established Fmoc-SPPS chemistry.
This document provides a detailed protocol for this synthetic strategy, from the preparation of the phosphonic acid-containing amino acid monomer to the final cleavage and purification of the target phosphonopeptide.
Application Notes
Principle: The core of this method is the use of an orthogonal protection strategy, primarily the Fmoc/tBu approach.[6][7] The α-amino group of the amino acids is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups and the phosphonic acid group are protected by acid-labile groups (e.g., t-butyl for side chains, and benzyl or other esters for the phosphonate). The synthesis proceeds by sequential deprotection of the Fmoc group with a mild base (piperidine) followed by coupling of the next Fmoc-protected amino acid until the desired sequence is assembled. Finally, a strong acid treatment cleaves the peptide from the solid support and removes all side-chain and phosphonate protecting groups simultaneously.[8][9][10]
Key Considerations:
-
Monomer Synthesis: The synthesis of the Fmoc-protected phosphonic amino acid is a critical prerequisite. Protecting the phosphonic acid moiety (e.g., as a di-benzyl or di-tert-butyl ester) is essential to prevent side reactions during peptide coupling.
-
Coupling Reactions: Coupling of the phosphonic acid-containing amino acid may require extended reaction times or the use of potent coupling reagents like HATU due to potential steric hindrance. Monitoring the reaction completion with a Kaiser test is crucial.[11][12]
-
Cleavage: The final cleavage cocktail must be carefully chosen to ensure efficient removal of all protecting groups, including the phosphonate esters, without degrading the peptide. A standard cocktail containing Trifluoroacetic acid (TFA) with scavengers is typically effective.[8][9]
Experimental Workflow and Protocols
The overall workflow for the synthesis is depicted below, followed by detailed protocols for each major stage.
Caption: General workflow for solid-phase synthesis of a phosphonopeptide.
Protocol 1: Synthesis of Fmoc-Protected Phosphonomethyl Amino Acid Monomer
This protocol describes a representative synthesis for an Fmoc-protected phosphonomethyl amino acid, which serves as the key building block. This example is based on the alkylation of an amine followed by protection.
Materials:
-
Amino acid methyl ester hydrochloride
-
Di-tert-butyl chloromethylphosphonate
-
Diisopropylethylamine (DIPEA)
-
Sodium hydroxide (NaOH)
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Acetonitrile (ACN), Dichloromethane (DCM), Dioxane, Water
-
Saturated sodium bicarbonate solution
Methodology:
-
Alkylation: Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in DCM. Add DIPEA (2.5 eq) and stir for 10 minutes. Add di-tert-butyl chloromethylphosphonate (1.1 eq) and stir the reaction at room temperature for 24-48 hours until completion (monitored by TLC or LC-MS).
-
Work-up: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Ester Hydrolysis: Dissolve the crude product in a 1:1 mixture of dioxane and 2M NaOH. Stir at room temperature for 2-4 hours until the methyl ester is fully hydrolyzed.
-
Fmoc Protection: Cool the reaction mixture to 0°C and adjust the pH to ~9-10 with 1M HCl. Add a solution of Fmoc-OSu (1.1 eq) in dioxane dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Acidify the mixture to pH ~2-3 with 1M HCl and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the final Fmoc-N-(phosphonomethyl)-amino acid (with phosphonate t-butyl protection).
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
Materials:
-
Fmoc-Rink Amide or Wang resin
-
Fmoc-protected amino acids (including the custom-synthesized phosphonic monomer)
-
Coupling reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Kaiser test kit
Methodology:
-
Resin Preparation: Place the resin (e.g., 0.1 mmol scale) in a solid-phase synthesis vessel. Swell the resin in DMF for 30 minutes, then wash with DCM (3x) and DMF (3x).[11]
-
First Amino Acid Loading (if starting with unloaded resin): Follow the specific protocol for your chosen resin (e.g., for 2-CTC resin, incubate Fmoc-AA-OH with DIPEA in DCM).[11][13]
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 3 minutes, drain.
-
Add fresh deprotection solution and agitate for an additional 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours. For the phosphonic acid monomer, this step may be extended to 4 hours or a double coupling may be performed.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Monitoring: Perform a Kaiser test. A blue color indicates a complete reaction (free secondary amine of the phosphonomethyl group will not give a positive result, but subsequent couplings will). If the test is yellow/orange (incomplete coupling), repeat step 4.
-
Chain Elongation: Repeat steps 3-5 for each amino acid in the peptide sequence.
Protocol 3: Final Cleavage and Deprotection
Materials:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.[8]
-
Cold diethyl ether
Methodology:
-
Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the filtrate into a clean centrifuge tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA filtrate dropwise into a larger tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the mixture (e.g., 3000 x g for 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
Quantitative Data Summary
The following table summarizes typical yields and purity percentages at different stages of the synthesis process. Actual results will vary based on the peptide sequence and length.[14][15]
| Parameter | Typical Value | Method of Determination |
| Resin Loading Efficiency | 0.4 - 0.8 mmol/g | UV-Vis spectroscopy of Fmoc cleavage |
| Per-Step Coupling Yield | >99% | Kaiser Test / UV-Vis spectroscopy |
| Crude Peptide Yield | 60 - 85% | Gravimetric analysis (weight of dry peptide) |
| Final Purity (after HPLC) | >95% | Analytical RP-HPLC |
Application in Biological Systems: Enzyme Inhibition
Phosphonopeptides are excellent transition-state analog inhibitors of metalloproteases, such as Carboxypeptidase A. The phosphonate group mimics the tetrahedral intermediate formed during peptide bond hydrolysis, binding tightly to the enzyme's active site and blocking its catalytic activity.[1][4]
Caption: Mechanism of protease inhibition by a phosphonopeptide analog.
References
- 1. Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Synthesis of Phosphonate and Thiophosphonate Peptide Analogs as Inhibi" by Hong Fan [repository.lsu.edu]
- 5. Synthesis of Phosphonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Methods of Phosphonopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring the Degradation of Chloromethylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the degradation of Chloromethylphosphonic Acid (CMPA), a compound of interest in various chemical and pharmaceutical contexts. The following protocols outline procedures for forced degradation studies under hydrolytic, oxidative, and photolytic stress conditions. Analytical methods for the separation and quantification of CMPA and its degradation products are also detailed.
Overview of Degradation Pathways
This compound, like other organophosphonates, is susceptible to degradation through several pathways. The primary degradation routes include hydrolysis of the phosphonic acid group and cleavage of the carbon-phosphorus (C-P) bond. Understanding these pathways is critical for assessing the stability of CMPA-containing molecules and for the development of stability-indicating analytical methods.
A general overview of the potential degradation pathways of this compound (CMPA) is presented below. Under various stress conditions, CMPA can undergo hydrolysis to yield methanol and chlorophosphonic acid, or the carbon-phosphorus bond can be cleaved to produce different degradation products.
Caption: Potential degradation pathways of this compound.
Forced Degradation Studies: Protocols and Data
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2][3][4][5] The following are protocols for subjecting CMPA to various stress conditions.
Hydrolytic Degradation
Objective: To evaluate the stability of CMPA in acidic and basic conditions.[2][5]
Protocol:
-
Sample Preparation: Prepare a stock solution of CMPA in a suitable solvent (e.g., water or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the CMPA stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.[2]
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the CMPA stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.[2]
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Section 3.1).
Quantitative Data Summary:
| Stress Condition | Time (hours) | CMPA Remaining (%) | Degradation Product(s) Formed (%) |
| 0.1 N HCl, 60°C | 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 | |
| 4 | 90.5 | 9.5 | |
| 8 | 82.1 | 17.9 | |
| 24 | 65.7 | 34.3 | |
| 0.1 N NaOH, 60°C | 0 | 100.0 | 0.0 |
| 2 | 88.3 | 11.7 | |
| 4 | 78.9 | 21.1 | |
| 8 | 63.4 | 36.6 | |
| 24 | 40.1 | 59.9 |
Note: The above data is illustrative and may vary depending on the specific experimental conditions.
Oxidative Degradation
Objective: To assess the susceptibility of CMPA to oxidation.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of CMPA.
-
Oxidation:
-
To 1 mL of the CMPA solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[2]
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Quantitative Data Summary:
| Stress Condition | Time (hours) | CMPA Remaining (%) | Degradation Product(s) Formed (%) |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 |
| 2 | 98.1 | 1.9 | |
| 4 | 96.5 | 3.5 | |
| 8 | 92.8 | 7.2 | |
| 24 | 85.3 | 14.7 |
Note: The above data is illustrative and may vary depending on the specific experimental conditions.
Photolytic Degradation
Objective: To determine the photostability of CMPA.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of CMPA in water or acetonitrile.
-
Photostability Exposure:
-
Expose the CMPA solution to a light source that provides a combination of visible and UV light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis: Analyze the samples at appropriate time intervals using a validated stability-indicating HPLC or GC-MS method.
Quantitative Data Summary:
| Stress Condition | Exposure Time (hours) | CMPA Remaining (%) | Degradation Product(s) Formed (%) |
| Photolytic (UV/Vis) | 0 | 100.0 | 0.0 |
| 6 | 93.7 | 6.3 | |
| 12 | 88.1 | 11.9 | |
| 24 | 79.5 | 20.5 | |
| 48 | 68.2 | 31.8 |
Note: The above data is illustrative and may vary depending on the specific experimental conditions.
Analytical Methodologies
The following are detailed protocols for the analysis of CMPA and its degradation products.
Stability-Indicating HPLC-UV Method
Workflow for HPLC Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 30:70 (v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.[6]
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions of CMPA and the stressed samples.
-
Record the chromatograms and integrate the peak areas.
-
Quantify the amount of CMPA and its degradation products by comparing the peak areas with those of the standard solutions.
GC-MS Analysis of Derivatized CMPA
For enhanced sensitivity and specificity, especially for identifying unknown degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed after derivatization of the polar phosphonic acid group.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of this compound.
Protocol:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Pentafluorobenzyl bromide (PFBBr).[1]
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Ion Chemical Ionization (NICI) for PFBBr derivatives.[1]
Derivatization Procedure (Silylation):
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine to the dry residue.
-
Seal the vial and heat at 70°C for 30 minutes.[4]
-
Cool the vial to room temperature before injecting into the GC-MS.
Derivatization Procedure (Alkylation with PFBBr):
-
Evaporate the sample to dryness.
-
Add a solution of PFBBr in a suitable solvent (e.g., acetonitrile) and a catalyst (e.g., a tertiary amine).
-
Heat the mixture to facilitate the reaction.
-
After cooling, the sample is ready for GC-MS analysis.
Data Presentation and Interpretation
All quantitative data from the degradation studies should be summarized in tables for easy comparison, as illustrated in the sections above. The percentage of the remaining active pharmaceutical ingredient (API) and the formation of degradation products should be calculated at each time point. The stability-indicating method should demonstrate sufficient resolution between the parent compound and all significant degradation products. Mass balance should also be assessed to ensure that the decrease in the parent compound concentration is accounted for by the increase in the concentration of the degradation products.[3]
References
- 1. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isotopic Labeling of Chloromethylphosphonic Acid for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthesis of Isotopically Labeled Chloromethylphosphonic Acid
The synthesis of isotopically labeled this compound can be approached by incorporating a labeled precursor. The choice of isotope (e.g., ¹³C, ¹⁴C, or ³²P) will depend on the specific research question and the available analytical instrumentation (Mass Spectrometry for stable isotopes, Scintillation Counting or Autoradiography for radioactive isotopes).
A plausible synthetic route for producing labeled CMPA is a modification of the known synthesis from phosphorus trichloride and paraformaldehyde.
Protocol 1: Synthesis of [¹³C]-Chloromethylphosphonic Acid
This protocol describes a hypothetical synthesis of this compound labeled with Carbon-13.
Materials:
-
[¹³C]-Paraformaldehyde
-
Phosphorus trichloride (PCl₃)
-
Anhydrous reaction vessel
-
Solvent (e.g., anhydrous toluene)
-
Deionized water
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for extraction and purification
-
NMR spectrometer for analysis
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add [¹³C]-paraformaldehyde (1 equivalent) and anhydrous toluene.
-
Addition of PCl₃: While stirring the suspension, slowly add phosphorus trichloride (1.1 equivalents) to the flask at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by ¹³C-NMR or ³¹P-NMR if possible.
-
Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add deionized water to hydrolyze the resulting intermediate. This step is exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood.
-
Workup: Transfer the mixture to a separatory funnel. The aqueous layer containing the product is separated.
-
Purification: The crude [¹³C]-chloromethylphosphonic acid can be purified by recrystallization or ion-exchange chromatography.
-
Analysis: Confirm the identity and isotopic enrichment of the final product using ¹H-NMR, ¹³C-NMR, ³¹P-NMR, and mass spectrometry.
Protocol 2: Synthesis of [³²P]-Chloromethylphosphonic Acid
This protocol outlines a hypothetical synthesis using radioactive Phosphorus-32. Note: All work with radioactive materials must be conducted in a designated radioisotope laboratory with appropriate shielding and safety precautions.
Materials:
-
[³²P]-Phosphorus trichloride ([³²P]PCl₃)
-
Paraformaldehyde
-
Anhydrous reaction vessel
-
Solvent (e.g., anhydrous toluene)
-
Deionized water
-
Shielding and radiation monitoring equipment
-
Scintillation counter for radioactivity measurement
Procedure:
-
Reaction Setup: In a shielded, flame-dried reaction vessel, combine paraformaldehyde (1 equivalent) and anhydrous toluene.
-
Addition of [³²P]PCl₃: Carefully add [³²P]PCl₃ (1.1 equivalents) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux for 4-6 hours behind appropriate shielding.
-
Hydrolysis: Cool the reaction and carefully hydrolyze the intermediate with deionized water in a shielded fume hood.
-
Workup and Purification: Separate the aqueous layer and purify the [³²P]-chloromethylphosphonic acid using a method compatible with radiochemicals, such as ion-exchange chromatography, while continuously monitoring radioactivity.
-
Quantification: Determine the specific activity (e.g., in Ci/mol or Bq/mol) of the final product using a calibrated scintillation counter.
Tracer Studies Using Isotopically Labeled CMPA
Once synthesized, isotopically labeled CMPA can be used in a variety of tracer studies to investigate its uptake, distribution, and metabolism in biological and environmental systems.
Protocol 3: In Vitro Cell Culture Tracer Study with [¹³C]-CMPA
This protocol describes a general workflow for studying the uptake and metabolic fate of CMPA in a cell culture model.
Materials:
-
Cultured cells (e.g., hepatocytes, renal cells)
-
Cell culture medium
-
[¹³C]-Chloromethylphosphonic acid
-
Unlabeled this compound (for control)
-
Cell lysis buffer
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Plate cells in multi-well plates and grow to a desired confluency.
-
Treatment: Replace the culture medium with a fresh medium containing a known concentration of [¹³C]-CMPA. Include control wells with unlabeled CMPA and vehicle-only controls.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
Sample Collection: At each time point, collect the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Extraction: Lyse the cells and extract the intracellular metabolites using a suitable solvent system (e.g., 80% methanol).
-
Sample Analysis: Analyze the cell lysates and culture medium samples by LC-MS/MS to identify and quantify [¹³C]-CMPA and any potential ¹³C-labeled metabolites.
-
Data Analysis: Determine the rate of uptake and the metabolic profile of CMPA.
Data Presentation
Quantitative data from tracer studies should be organized for clear comparison.
| Parameter | [¹³C]-CMPA Treatment Group | Control Group (Unlabeled CMPA) | Vehicle Control |
| Intracellular CMPA at 4h (µg/mg protein) | 5.2 ± 0.6 | 4.9 ± 0.5 | Not Detected |
| [¹³C]-Enrichment in Intracellular CMPA at 4h (%) | 98.5 ± 0.8 | N/A | N/A |
| Metabolite X formation at 12h (relative abundance) | 15.3 ± 2.1 | 14.8 ± 1.9 | Not Detected |
| [¹³C]-Enrichment in Metabolite X at 12h (%) | 97.9 ± 1.1 | N/A | N/A |
Table 1: Hypothetical quantitative data from an in vitro tracer study with [¹³C]-CMPA.
Visualizations
Diagrams
Caption: Synthetic workflow for isotopically labeled CMPA.
Caption: General workflow for a tracer study using labeled CMPA.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chloromethylphosphonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of chloromethylphosphonic acid synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound and its intermediate, chloromethylphosphonic dichloride.
Issue 1: Low Yield of Chloromethylphosphonic Dichloride
Question: We are experiencing a low yield in the synthesis of chloromethylphosphonic dichloride from paraformaldehyde and phosphorus trichloride. What are the potential causes and how can we optimize the reaction?
Answer: Low yields of chloromethylphosphonic dichloride are commonly attributed to incomplete reaction, side product formation, or loss of product during workup. Here are key parameters to investigate:
-
Temperature Control: The reaction is typically conducted at high temperatures (e.g., 250°C) in a sealed reactor or autoclave. Insufficient temperature can lead to an incomplete reaction, while excessive temperature may promote the formation of undesired byproducts. It is crucial to have precise temperature control and to ensure the reaction mixture reaches the target temperature for the specified duration.
-
Reactant Ratio: An excess of phosphorus trichloride is often used to ensure the complete conversion of paraformaldehyde. A molar ratio of 1.5:1 of PCl₃ to paraformaldehyde has been reported to give a 60% yield. Optimizing this ratio in your specific setup may be necessary.
-
Reaction Time: The reaction needs to be held at the target temperature for a sufficient period to ensure completion. Insufficient reaction time will result in a lower conversion rate.
-
Purity of Reactants: The purity of both paraformaldehyde and phosphorus trichloride is critical. Water contamination in the reactants or the reaction vessel will lead to the hydrolysis of phosphorus trichloride, reducing the amount available for the desired reaction and forming phosphorous acid and HCl.
-
Mixing: Adequate mixing is important to ensure homogeneity, especially when scaling up the reaction.
Issue 2: Formation of Impurities During Synthesis
Question: Our final product of this compound is contaminated with impurities. What are the likely byproducts and how can we minimize their formation?
Answer: Impurity formation can occur during both the synthesis of the dichloride intermediate and its subsequent hydrolysis.
-
During Dichloride Synthesis:
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted phosphorus trichloride.
-
Polymeric Materials: The reaction of formaldehyde can sometimes lead to the formation of polymeric byproducts.
-
Oxymethylphosphonic Acid Derivatives: Under certain conditions, intermediates like oxymethylphosphonic acid may be formed.
-
-
During Hydrolysis of the Dichloride:
-
Incomplete Hydrolysis: If the hydrolysis is not complete, the final product will be contaminated with the starting chloromethylphosphonic dichloride.
-
Hydrochloric Acid: HCl is a byproduct of the hydrolysis and needs to be effectively removed.
-
To minimize byproduct formation, ensure precise control over reaction parameters as mentioned in the previous section. For the hydrolysis step, a controlled addition of water and monitoring the reaction to completion are key.
Issue 3: Difficulties in Product Purification
Question: We are struggling with the purification of this compound. It is proving difficult to isolate a pure, solid product. What purification strategies can we employ?
Answer: Phosphonic acids can be challenging to purify due to their polarity and potential for being hygroscopic.
-
Recrystallization: Recrystallization from a suitable solvent system can be effective. One reported method involves dissolving the crude product in a minimal amount of absolute alcohol and then adding ethyl acetate to induce crystallization. Other potential solvent systems for phosphonic acids include water-acetone or water-acetonitrile mixtures.
-
Ion-Exchange Chromatography: For removing ionic impurities, chromatography on a strong anion-exchange resin can be a powerful technique.
-
Salt Formation: Converting the phosphonic acid to a salt, for instance, with dicyclohexylamine, can facilitate crystallization and purification. The pure acid can then be regenerated.
-
Drying: Phosphonic acids can be hygroscopic. Ensure the purified product is thoroughly dried under high vacuum to remove any residual solvent or water.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common industrial synthesis involves a two-step process. First, chloromethylphosphonic dichloride is synthesized by the reaction of paraformaldehyde with phosphorus trichloride at elevated temperatures. The resulting dichloride is then carefully hydrolyzed to yield this compound.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Phosphorus trichloride is a corrosive and toxic chemical that reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The high-temperature reaction should be conducted in a pressure-rated reactor (autoclave) with appropriate safety controls.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis of chloromethylphosphonic dichloride can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS to check for the disappearance of starting materials and the appearance of the product. For the hydrolysis step, ³¹P NMR spectroscopy is an excellent tool to monitor the conversion of the dichloride to the diacid.
Q4: What are typical yields for the synthesis of this compound?
A4: A yield of 60% has been reported for the synthesis of the intermediate, chloromethylphosphonic dichloride, from paraformaldehyde and phosphorus trichloride. The subsequent hydrolysis step is typically high-yielding, often close to quantitative, provided care is taken to avoid loss of product during workup and purification.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of Chloromethylphosphonic Dichloride
| Parameter | Reported Value | Recommended Range for Optimization | Potential Impact of Deviation |
| Reactant Ratio (PCl₃ : (CH₂O)n) | 1.5 : 1 | 1.2 : 1 to 2.0 : 1 | Low Ratio: Incomplete conversion of paraformaldehyde. High Ratio: Excess PCl₃ to be removed. |
| Temperature | 250 °C | 230 - 270 °C | Low Temp: Slow or incomplete reaction. High Temp: Increased byproduct formation. |
| Reaction Time | Not specified | 4 - 12 hours | Too Short: Incomplete reaction. Too Long: Potential for side reactions. |
| Pressure | Autogenous | Autogenous in a sealed reactor | Dependent on temperature and headspace. |
Table 2: Troubleshooting Guide for Low Yield
| Symptom | Potential Cause | Suggested Action |
| Low conversion of starting materials | Insufficient temperature or reaction time. | Increase temperature and/or reaction time incrementally. |
| Presence of significant byproducts | Reaction temperature is too high. | Reduce the reaction temperature. |
| Product loss during workup | Inefficient extraction or purification. | Optimize extraction solvent and recrystallization conditions. |
| Low yield despite complete conversion | Hydrolysis of PCl₃ due to moisture. | Ensure all reactants and equipment are dry. |
Experimental Protocols
Protocol 1: Synthesis of Chloromethylphosphonic Dichloride
This protocol is based on the reaction of paraformaldehyde and phosphorus trichloride.
Materials:
-
Paraformaldehyde, (CH₂O)n
-
Phosphorus trichloride, PCl₃
-
High-pressure autoclave with a stirrer and temperature controller
Procedure:
-
Ensure the autoclave is clean and dry.
-
In a dry environment, charge the autoclave with paraformaldehyde (1.0 mol equivalent).
-
Add phosphorus trichloride (1.5 mol equivalents) to the autoclave.
-
Seal the autoclave according to the manufacturer's instructions.
-
Begin stirring and heat the mixture to 250°C.
-
Maintain the reaction at 250°C for 6 hours.
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Vent any excess pressure carefully in a fume hood.
-
The crude chloromethylphosphonic dichloride can then be purified by distillation under reduced pressure.
Protocol 2: Hydrolysis of Chloromethylphosphonic Dichloride to this compound
Materials:
-
Chloromethylphosphonic dichloride, ClCH₂P(O)Cl₂
-
Deionized water
-
Ice bath
-
Reaction flask with a stirrer and dropping funnel
Procedure:
-
Place the chloromethylphosphonic dichloride in the reaction flask and cool it in an ice bath.
-
Slowly add deionized water (a slight excess of 2 molar equivalents) to the stirred dichloride via the dropping funnel. This reaction is exothermic, so maintain the temperature below 20°C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the hydrolysis is complete.
-
The resulting solution contains this compound and hydrochloric acid.
-
The hydrochloric acid and water can be removed under reduced pressure.
-
The crude this compound can then be purified by recrystallization.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
Side reactions in the synthesis of chloromethylphosphonic acid and their prevention
Technical Support Center: Synthesis of Chloromethylphosphonic Acid
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on identifying and preventing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial synthesis routes start from chloromethylphosphonic dichloride. This key intermediate is typically hydrolyzed to yield the final acid. An alternative approach involves the reaction of phosphorus trichloride with paraformaldehyde.[1] The hydrolysis of diethyl (chloromethyl)phosphonate is also a common method to produce this compound.[2][3]
Q2: What is the primary side reaction to be aware of during the hydrolysis of chloromethylphosphonic dichloride?
A2: The primary side reaction is the formation of pyrophosphates or other condensed phosphate species. This can occur if the hydrolysis is incomplete or if there is an insufficient amount of water, leading to the reaction of partially hydrolyzed intermediates with unreacted dichloride.[4] Careful control of stoichiometry and reaction conditions is crucial.
Q3: My final product is a persistent yellow-orange color. What is the likely cause and how can I remove it?
A3: A persistent yellow-orange color in the product after synthesis, particularly in methods involving chlorinated phosphonate esters, can indicate the presence of colored impurities.[2] Purification by column chromatography using silica gel is an effective method to remove these impurities.[2] Elution with a solvent system like hexanes-diethyl ether can be employed.[2]
Q4: I am observing low yields. What are the potential causes?
A4: Low yields can stem from several factors. Incomplete reactions are a common cause, which can be addressed by adjusting reaction time or temperature. Another significant factor can be side reactions that consume the starting materials or the desired product.[2] For instance, in syntheses starting from phosphonate esters, hydrolysis of the ester by any water present in the reaction mixture can reduce the yield.[5] Additionally, product loss during workup and purification steps can contribute to lower overall yields.
Q5: Can the C-P bond in this compound cleave during synthesis or workup?
A5: While the C-P bond in alkylphosphonic acids is generally stable, cleavage can occur under harsh acidic conditions, especially with certain substituents on the alkyl chain.[6] For this compound, prolonged exposure to strong, hot acids during hydrolysis of precursor esters could potentially lead to minor C-P bond cleavage, although this is not a commonly reported major side reaction. It is more of a concern for more complex, substituted phosphonates.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity of Final Product | Incomplete hydrolysis of chloromethylphosphonic dichloride or ester precursors. | Extend the reaction time or increase the temperature during the hydrolysis step. Ensure a sufficient excess of water or acid solution is used for hydrolysis.[3][7] |
| Formation of pyrophosphate byproducts due to insufficient water during hydrolysis.[4] | Add the precursor slowly to a stirred excess of water or aqueous acid to ensure immediate and complete hydrolysis of each molecule. | |
| Formation of an Oily, Inseparable Phase | Presence of unreacted starting materials or organic byproducts. | Ensure the reaction goes to completion. During workup, use an appropriate organic solvent like dichloromethane for extraction to separate the desired product from aqueous solutions.[2] |
| Unexpected Peaks in NMR Spectrum | Presence of impurities such as residual solvents or byproducts like hydroxymethylphosphonic acid. | Purify the product using recrystallization or column chromatography. For purification of related phosphonates, silica gel chromatography has been shown to be effective.[2] |
| Contamination with starting materials like diethyl (chloromethyl)phosphonate. | Optimize the hydrolysis conditions (e.g., refluxing with concentrated HCl) to ensure complete conversion of the ester to the acid.[3] | |
| Difficulty in Product Isolation/Crystallization | The product may be hygroscopic or contaminated with impurities that inhibit crystallization. | Dry the crude product thoroughly under a high vacuum. If impurities are suspected, attempt purification via column chromatography before crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound by Hydrolysis of Chloromethylphosphonic Dichloride
This protocol is based on the general principle of hydrolyzing a phosphonic dichloride.
-
Setup: A three-necked round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The setup is placed in an ice-water bath.
-
Hydrolysis: The flask is charged with a stoichiometric excess of deionized water.
-
Reaction: Chloromethylphosphonic dichloride (1.0 eq) is added dropwise from the dropping funnel to the stirred water. The rate of addition is controlled to keep the temperature below 20°C.
-
Completion: After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete hydrolysis.
-
Workup: The resulting solution is concentrated under reduced pressure to remove water and hydrochloric acid (formed as a byproduct), yielding crude this compound.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system.
Protocol 2: Synthesis via Hydrolysis of Diethyl (chloromethyl)phosphonate
This protocol is a standard method for dealkylating phosphonate esters to their corresponding phosphonic acids.[3]
-
Setup: A round-bottomed flask is fitted with a reflux condenser.
-
Reaction Mixture: Diethyl (chloromethyl)phosphonate (1.0 eq) is added to a 5-10 fold molar excess of concentrated hydrochloric acid (e.g., 6M HCl).
-
Hydrolysis: The mixture is heated to reflux and maintained at this temperature for 4-12 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR.
-
Workup: After cooling to room temperature, the reaction mixture is concentrated on a rotary evaporator to remove water, excess HCl, and the ethanol byproduct.
-
Purification: The resulting crude this compound is dried under a high vacuum. Further purification can be achieved by recrystallization.
Quantitative Data Summary
| Parameter | Method 1: Hydrolysis of Dichloride | Method 2: Hydrolysis of Diethyl Ester | Reference |
| Starting Material | Chloromethylphosphonic dichloride | Diethyl (chloromethyl)phosphonate | [8] |
| Reagent | Water | Concentrated Hydrochloric Acid (e.g., 6M) | [3] |
| Typical Reaction Time | 1-2 hours | 4-12 hours | [3] |
| Typical Temperature | 0-20°C (addition), then RT | Reflux | [3] |
| Typical Yield | > 90% (crude) | 75-95% | [3] |
| Key Byproducts | Hydrochloric acid | Ethanol, Hydrochloric acid |
Visual Diagrams
Caption: Main synthesis pathway for this compound.
Caption: Formation of a pyrophosphate side product.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 4. osti.gov [osti.gov]
- 5. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. soc.chim.it [soc.chim.it]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review | MDPI [mdpi.com]
- 8. This compound | 2565-58-4 [chemicalbook.com]
Technical Support Center: Overcoming Solubility Issues of Chloromethylphosphonic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of chloromethylphosphonic acid in organic reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor solubility in many common organic solvents?
A1: this compound is a highly polar molecule due to the presence of the phosphonic acid group (-P(O)(OH)₂). This group can form strong hydrogen bonds with itself and other polar molecules. Many common organic solvents, such as toluene, hexanes, and dichloromethane, are non-polar or have low polarity, making them poor solvents for the highly polar this compound. The energy required to break the strong intermolecular hydrogen bonds in the solid this compound is not compensated by the weak interactions with non-polar solvent molecules.
Q2: What are the most common strategies to overcome the poor solubility of this compound in organic reactions?
A2: The primary strategies to address the solubility challenges of this compound include:
-
Derivatization: Converting the phosphonic acid to a more soluble derivative, such as a phosphonate ester.
-
Use of Co-solvents: Employing a mixture of solvents to increase the overall polarity of the reaction medium.
-
Phase-Transfer Catalysis (PTC): Utilizing a catalyst to transport the deprotonated this compound from an aqueous or solid phase into the organic phase where the reaction occurs.[1][2]
-
Salt Formation: Converting the acid into a salt (e.g., with an organic base like triethylamine) which may have better solubility in certain polar aprotic solvents.[3]
Q3: Can I use a strong base to deprotonate this compound and make it more soluble?
A3: While deprotonation can in some cases improve solubility in polar aprotic solvents, the resulting salt may still be insoluble in non-polar organic solvents. In fact, the formation of a salt can sometimes lead to precipitation if the salt is not soluble in the chosen reaction medium. Careful selection of the base and solvent system is crucial. For instance, using an organic base like triethylamine might yield a salt that is more soluble in solvents like DMF or DMSO than the parent acid.
Troubleshooting Guide
Problem 1: My reaction is biphasic, and there is no product formation.
-
Possible Cause: The this compound is not soluble in the organic phase where your other reactant is dissolved.
-
Solution 1: Introduce a Co-solvent. Add a polar aprotic co-solvent such as DMF, DMSO, or acetonitrile to the reaction mixture. This can help to create a single-phase system or at least increase the concentration of the phosphonic acid in the organic phase.[4][5]
-
Solution 2: Employ Phase-Transfer Catalysis. If your reaction involves an aqueous phase (or if the phosphonic acid is present as a solid), a phase-transfer catalyst like a quaternary ammonium or phosphonium salt can be highly effective.[6][7][8] This will shuttle the deprotonated phosphonic acid into the organic phase to react.
Problem 2: The reaction is extremely slow or does not proceed to completion.
-
Possible Cause: The concentration of dissolved this compound in the organic solvent is too low for the reaction to occur at a reasonable rate.
-
Solution: Derivatization. Convert the this compound into a more soluble phosphonate ester (e.g., a diethyl or dibenzyl ester) prior to the reaction. These esters are generally much more soluble in a wider range of organic solvents.[9][10] See the detailed protocol below for an example.
Problem 3: Upon adding a base to my reaction mixture, a thick precipitate formed.
-
Possible Cause: The salt formed between this compound and the base is insoluble in your reaction solvent.
-
Solution 1: Change the Solvent System. Switch to a more polar aprotic solvent that can dissolve the salt, such as DMF or NMP.
-
Solution 2: Use a Different Base. An organic base with bulkier alkyl groups (e.g., diisopropylethylamine) might form a salt with better solubility in organic solvents compared to a smaller base like triethylamine.
-
Solution 3: Consider Phase-Transfer Catalysis. This technique avoids the need to dissolve the salt in the organic phase by transporting it in catalytic amounts.[1][2]
Quantitative Data: Solubility of this compound
The following table provides illustrative solubility data for this compound in a range of organic solvents at room temperature. This data highlights the general trend of its solubility.
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) |
| Water | 80.1 | Highly Soluble |
| Methanol | 32.7 | Soluble |
| Ethanol | 24.5 | Moderately Soluble |
| Acetone | 20.7 | Sparingly Soluble |
| Acetonitrile | 37.5 | Sparingly Soluble |
| Dichloromethane | 9.1 | Poorly Soluble |
| Toluene | 2.4 | Insoluble |
| Hexane | 1.9 | Insoluble |
Note: This data is illustrative and based on the general properties of polar phosphonic acids. Actual solubility may vary depending on the specific conditions and purity of the compound.
Experimental Protocols
Protocol 1: Derivatization of this compound to Diethyl Chloromethylphosphonate
This protocol describes the conversion of this compound to its diethyl ester, which has significantly improved solubility in organic solvents.
Materials:
-
This compound
-
Triethyl orthoacetate
-
Toluene (or another suitable high-boiling solvent)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add this compound (1.0 eq).
-
Add toluene to the flask to create a slurry.
-
Add triethyl orthoacetate (2.5 eq) to the mixture.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of ethanol in the Dean-Stark trap.
-
Continue refluxing until no more ethanol is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting crude diethyl chloromethylphosphonate can be purified by vacuum distillation or column chromatography.
Protocol 2: General Setup for a Reaction Using Phase-Transfer Catalysis
This protocol provides a general workflow for a reaction involving this compound and an organic substrate using a phase-transfer catalyst.
Materials:
-
This compound
-
Organic substrate
-
An appropriate base (e.g., K₂CO₃, NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
-
An organic solvent (e.g., toluene, dichloromethane)
-
Water (if a liquid-liquid system is used)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve the organic substrate in the chosen organic solvent.
-
In a separate vessel, prepare an aqueous solution of this compound and the base, or add them as solids if a solid-liquid PTC system is used.
-
Add the phase-transfer catalyst (typically 1-10 mol%) to the reaction vessel containing the organic substrate.
-
With vigorous stirring, add the aqueous solution of the phosphonic acid salt (or the solid mixture) to the reaction vessel.
-
Heat the reaction mixture to the desired temperature. Vigorous stirring is essential to ensure efficient transfer between the phases.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction, separate the aqueous and organic layers, and proceed with the workup and purification of the product from the organic phase.
Visualizations
References
- 1. An easy entry to optically active α-amino phosphonic acid derivatives using phase-transfer catalysis (PTC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. alfachemic.com [alfachemic.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
Optimizing reaction conditions for the derivatization of chloromethylphosphonic acid
Welcome to the Technical Support Center for the derivatization of chloromethylphosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the derivatization of this compound for analysis, typically by Gas Chromatography (GC) or Liquid Chromatography (LC).
Issue 1: Incomplete or No Derivatization
Q1: I am not seeing my derivatized this compound peak, or the peak is very small. What could be the cause?
A1: Incomplete or failed derivatization is a common issue that can stem from several factors. Here are the primary aspects to investigate:
-
Reagent Quality and Concentration: Derivatization reagents can degrade over time, especially if not stored under the recommended conditions. Ensure your silylating agents, diazomethane solution, or other derivatizing agents are fresh and of high purity. The concentration of the derivatizing agent may also be insufficient. For instance, when using 9-fluorenylmethylchloroformate (FMOC-Cl), a complete reaction was achieved with 2.5 mM FMOC-Cl after 4 hours.[1]
-
Reaction Conditions: Time, temperature, and pH are critical.
-
Temperature: Many derivatization reactions require elevated temperatures to proceed to completion. For example, a generic procedure for organophosphorus acids using CAX-B was established at 70°C for 1 hour.[2] For esterification with triethyl orthoacetate, increasing the temperature from 30°C to 40°C resulted in higher substrate conversion.[3]
-
Time: Reaction times can vary significantly. While some reactions are rapid, others may require several hours. For example, derivatization with FMOC-Cl can take up to 4 hours for a complete reaction.[1]
-
pH/Catalyst: The pH of the reaction mixture is crucial, especially for reactions targeting specific functional groups. Derivatization with FMOC-Cl, for instance, requires alkaline conditions (pH ~9), often achieved with a borate buffer, to deprotonate the amino group and facilitate the reaction.[4][5] Similarly, for esterification reactions, an acid or base catalyst is often necessary.
-
-
Presence of Water or Protic Solvents: Silylation reactions are particularly sensitive to moisture. The presence of water will consume the silylating reagent and lead to incomplete derivatization.[6] It is crucial to use anhydrous solvents and ensure samples are thoroughly dried before adding the reagent.
-
Matrix Effects: Complex sample matrices can interfere with the derivatization reaction. Components in the matrix may consume the derivatization reagent or inhibit the reaction. Sample clean-up using solid-phase extraction (SPE) may be necessary to remove interfering substances.[7]
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Q2: My derivatized peak is showing significant tailing or is very broad. How can I improve the peak shape?
A2: Poor peak shape can be attributed to issues with the derivatization, the chromatographic system, or both.
-
Incomplete Derivatization: If the derivatization is incomplete, you may have a mixture of the derivatized and underivatized analyte, which can lead to poor peak shapes. Re-optimize your derivatization conditions as described in Issue 1.
-
Excess Derivatization Reagent: A large excess of the derivatization reagent or its byproducts can co-elute with your analyte of interest, causing peak distortion. Consider a clean-up step after derivatization to remove excess reagent. For example, after derivatization with FMOC-Cl, the derivatives can be washed with ethyl ether or extracted with ethyl acetate to remove excess reagent.[4]
-
Chromatographic Conditions:
-
Mobile Phase (LC): The pH of the mobile phase can significantly affect peak shape, especially for compounds with ionizable groups.[8]
-
Column Choice: Ensure you are using an appropriate column for your derivatized analyte. For example, after derivatization to make the analyte less polar, a reversed-phase column is often suitable.[9]
-
Injection Volume and Dilution: High injection volumes or insufficient dilution of the reaction mixture can lead to broad and asymmetric peaks.[2]
-
Issue 3: Presence of Multiple or Unexpected Peaks
Q3: I am observing multiple peaks for my derivatized analyte or other unexpected peaks in my chromatogram. What is happening?
A3: The presence of unexpected peaks can be due to side reactions, reagent artifacts, or sample contamination.
-
Formation of Multiple Derivatives: Some derivatizing agents can react with the analyte at multiple sites, leading to different derivatives. For silylation, this can occur if both the phosphonic acid and any other active hydrogens are derivatized to varying extents.[10] Using a more specific derivatizing agent or carefully controlling the reaction stoichiometry can help.
-
Side Reactions and Byproducts: The derivatizing reagent may react with other components in your sample matrix or with the solvent. Diazomethane, for example, can react with ketones, aldehydes, and alcohols to form artifacts.[11]
-
Reagent Artifacts: The derivatization reagent itself or impurities within it can produce peaks in the chromatogram. It is always advisable to run a reagent blank (all components except the analyte) to identify these peaks.
-
Sample Degradation: The reaction conditions (e.g., high temperature) might be causing the degradation of your analyte or its derivative.
Frequently Asked Questions (FAQs)
Q4: What are the most common derivatization methods for this compound?
A4: The most common approaches for derivatizing phosphonic acids like this compound are:
-
Silylation: This is a very common technique for GC analysis. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic protons with trimethylsilyl (TMS) groups, increasing volatility.[10][12]
-
Esterification (Methylation): This method converts the phosphonic acid to its methyl ester. Diazomethane is a highly effective reagent for this purpose, reacting quickly to form methyl esters with few byproducts.[11][13] Another approach is using orthoacetates, such as triethyl orthoacetate.[3]
-
Alkylation: Similar to esterification, alkylating agents can be used to form various alkyl esters.[14]
-
Fluorophore Tagging (for LC): For LC analysis with fluorescence detection, reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can be used to attach a fluorescent tag.[1][8][15]
Q5: How do I choose the right derivatization method?
A5: The choice of method depends on your analytical technique and instrumentation:
-
For Gas Chromatography (GC-MS): Silylation or esterification (e.g., methylation with diazomethane) are the preferred methods as they create volatile and thermally stable derivatives.[5][9]
-
For Liquid Chromatography (LC-MS/MS or LC-FLD): If you need to improve retention on a reversed-phase column or enhance detection sensitivity, derivatization with reagents like FMOC-Cl or specialized cationic derivatizing agents like CAX-B can be beneficial.[2][5]
Q6: What are the key parameters to optimize for a successful derivatization?
A6: The key parameters to optimize are:
-
Reagent Concentration: The molar ratio of the derivatizing agent to the analyte.
-
Reaction Temperature: Higher temperatures often increase the reaction rate but can also lead to degradation.
-
Reaction Time: The time required to achieve complete derivatization.
-
Solvent: The choice of solvent can influence reagent stability and reaction efficiency.
-
pH/Catalyst: The presence and concentration of a catalyst or buffer to ensure the optimal pH for the reaction.
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for different derivatization methods applicable to phosphonic acids.
Table 1: Esterification of Phosphonic Acids with Triethyl Orthoacetate [3]
| Parameter | Condition | Outcome |
| Temperature | 30°C | Selective formation of monoester |
| 90°C | Formation of diester | |
| Solvent | Large excess of triethyl orthoacetate | Best medium for the reaction |
| Reagent Ratio | 15 equivalents of orthoacetate | Favorable for laboratory scale |
Table 2: Derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) [1]
| Parameter | Optimal Condition | Notes |
| FMOC-Cl Concentration | 2.5 mM | Higher concentrations can lead to interfering oxides. |
| Buffer | 5% Borate Buffer | Creates necessary alkaline conditions for the reaction. |
| Chelating Agent | 1% EDTA | Minimizes metallic chelation, ensuring reproducible results. |
| Reaction Time | 4 hours | Required for complete derivatization. |
| Temperature | 40°C | In a water bath in the dark. |
Table 3: Cationic Derivatization with CAX-B for LC-ESI-MS/MS [2]
| Parameter | Optimal Condition |
| Reagent | 1 mg/mL CAX-B |
| Base | 1 mg/mL Potassium Carbonate |
| Solvent | Acetonitrile |
| Temperature | 70°C |
| Reaction Time | 1 hour |
Experimental Protocols
Protocol 1: General Silylation for GC-MS Analysis
This protocol is a general guideline for the silylation of this compound using BSTFA or MSTFA.
-
Sample Preparation: Ensure the sample containing this compound is completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended. The presence of water will interfere with the reaction.[6]
-
Reagent Addition: To the dried sample, add a suitable volume of an anhydrous solvent (e.g., pyridine, acetonitrile). Then, add the silylating reagent (e.g., MSTFA or BSTFA with 1% TMCS as a catalyst).
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Protocol 2: Esterification with Diazomethane for GC-MS Analysis
Safety Note: Diazomethane is toxic and potentially explosive. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Diazomethane Generation: Generate diazomethane in situ from a precursor (e.g., Diazald®) according to established laboratory procedures.[13]
-
Derivatization: Bubble the generated diazomethane gas through a solution of the dried this compound sample in a suitable solvent (e.g., diethyl ether/methanol) until a persistent yellow color indicates a slight excess of diazomethane.
-
Quenching: Carefully add a few drops of a weak acid (e.g., acetic acid) to quench the excess diazomethane until the yellow color disappears.
-
Solvent Removal: Gently evaporate the solvent under a stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the sample in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
Visualizations
Below are diagrams illustrating common experimental workflows for the derivatization of this compound.
Caption: Workflow for GC-MS analysis of this compound (CMPA).
Caption: Workflow for LC analysis of this compound (CMPA).
References
- 1. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids [mdpi.com]
- 3. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A method to assess glyphosate, glufosinate and aminomethylphosphonic acid in soil and earthworms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. google.com [google.com]
- 11. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 12. benchchem.com [benchchem.com]
- 13. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting peak tailing in HPLC analysis of chloromethylphosphonic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of chloromethylphosphonic acid.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in the analysis of this compound.
Initial Assessment
Before proceeding with extensive troubleshooting, it is important to characterize the problem.
-
Is the tailing observed for all peaks or only for the this compound peak?
-
Tailing of all peaks often suggests a system-wide issue, such as a problem with the column, mobile phase, or instrument setup.
-
Tailing of only the this compound peak points towards a specific interaction between the analyte and the stationary phase or a mobile phase mismatch.
-
-
Has the peak shape degraded over time or has it always been an issue with this method?
-
Gradual degradation may indicate column aging or contamination.
-
Consistent tailing from the beginning of method development suggests that the chromatographic conditions are not optimal for this analyte.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for an acidic compound like this compound?
A1: The most common causes of peak tailing for acidic compounds include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based columns can interact with the polar phosphonic acid group, leading to a secondary retention mechanism and peak tailing.
-
Inappropriate Mobile Phase pH: this compound has two pKa values (pKa1 ≈ 1.40, pKa2 ≈ 6.30). If the mobile phase pH is close to either of these pKa values, the analyte will exist as a mixture of ionized and non-ionized forms, resulting in a broadened and tailing peak.[1]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased tailing.
-
Metal Chelation: Phosphonic acids can chelate with trace metal ions in the sample, injector, or column, which can contribute to peak tailing.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: To achieve a sharp, symmetrical peak for an acidic analyte, it is crucial to maintain a mobile phase pH that is at least 2 pH units away from the analyte's pKa values. For this compound, this means operating at a pH below 1.4 or between pH 3.4 and 4.3. A low pH (e.g., pH 2-3) is generally preferred as it ensures the analyte is in a single, protonated form and also suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions.[1][2]
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Peak Shape for this compound | Rationale |
| < 2.0 | Symmetrical | Analyte is fully protonated; silanol interactions are minimized. |
| 2.0 - 4.0 | Potential for Tailing | pH is approaching the first pKa, leading to a mixed ionic state. |
| 4.0 - 6.0 | Symmetrical | Analyte is in a stable, singly ionized state. |
| > 6.0 | Severe Tailing | pH is approaching the second pKa, leading to a mixed ionic state. |
Q3: What type of HPLC column is best suited for the analysis of this compound?
A3: Due to its polar and acidic nature, selecting the right column is critical. Here are some suitable options:
-
End-capped C18 Columns: A high-quality, well-end-capped C18 column can provide good retention and peak shape, especially when used with a low pH mobile phase. End-capping minimizes the number of free silanol groups available for secondary interactions.[2]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanols and improve peak shape for polar compounds.
-
Mixed-Mode Columns: Columns that offer a combination of reversed-phase and ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) mechanisms can provide excellent retention and selectivity for highly polar and ionic compounds like this compound.
-
HILIC Columns: HILIC is a good alternative for very polar compounds that are not well-retained on traditional reversed-phase columns.[3][4]
Q4: Can the mobile phase composition, other than pH, be optimized to reduce peak tailing?
A4: Yes, several other mobile phase parameters can be adjusted:
-
Buffer Concentration: A buffer concentration of 20-50 mM is generally recommended to maintain a stable pH throughout the analysis.[5] Insufficient buffer capacity can lead to pH shifts on the column and peak tailing.
-
Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity can lead to better column efficiency. The percentage of the organic modifier should be optimized to achieve adequate retention without causing peak distortion.
-
Ion-Pair Reagents: For difficult separations, an ion-pair reagent (e.g., a quaternary ammonium salt) can be added to the mobile phase. This reagent pairs with the ionized analyte, increasing its hydrophobicity and retention on a reversed-phase column, often leading to improved peak shape.
Table 2: Impact of Mobile Phase Variables on Peak Shape
| Parameter | Recommended Adjustment | Expected Outcome |
| Buffer Strength | Increase to 20-50 mM | Improved pH stability, reduced tailing.[5] |
| Organic Modifier | Optimize percentage | Better peak shape and resolution. |
| Ion-Pair Reagent | Add to mobile phase | Increased retention and improved symmetry. |
Q5: What are some instrumental factors that can contribute to peak tailing?
A5: Instrumental issues can also be a source of peak tailing:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. It is advisable to use tubing with a narrow internal diameter (e.g., 0.125 mm) and keep the connections as short as possible.
-
Column Voids or Contamination: A void at the head of the column or a blocked frit can disrupt the sample flow path and cause peak distortion. Reversing and flushing the column (if permitted by the manufacturer) or replacing the column may be necessary.
-
Detector Settings: An improperly set detector time constant or sampling rate can also lead to peak broadening and tailing.
Experimental Protocol: Reference HPLC Method
The following is a starting point for an HPLC method for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Table 3: Recommended HPLC Method Parameters
| Parameter | Condition |
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm (if derivatized) or Mass Spectrometer |
| Sample Diluent | Mobile Phase A |
Note on Detection: this compound does not have a strong UV chromophore. For UV detection, a pre-column derivatization step with a UV-active agent may be necessary. Alternatively, a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) can be used for detection without derivatization.
Sample Preparation
-
Accurately weigh and dissolve the this compound standard or sample in Mobile Phase A to the desired concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Derivatization Protocol (for UV detection)
If UV detection is required, a derivatization agent such as 9-fluorenylmethylchloroformate (FMOC-Cl) can be used. The reaction conditions (pH, temperature, and reaction time) will need to be optimized for complete derivatization.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the chemical properties of this compound and the key HPLC method parameters that need to be controlled to achieve good peak shape.
Caption: Analyte properties influencing HPLC method parameters.
References
- 1. Application of Hydrophilic Interaction Liquid Chromatography Combined with Positive and Negative Ionization Mass Spectrometry for the Analysis of PSP Toxins - MedCrave online [medcraveonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 4. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 5. uhplcs.com [uhplcs.com]
Preventing the hydrolysis of chloromethylphosphonic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of chloromethylphosphonic acid during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its hydrolysis important?
This compound (CMPA) is an organophosphorus compound used as an intermediate in the synthesis of various biologically active molecules and materials. Hydrolysis of CMPA leads to the cleavage of the P-C bond or the C-Cl bond, resulting in the formation of impurities such as phosphonic acid, methanol, and hydrochloric acid. This degradation can compromise the purity of the starting material, leading to inaccurate experimental results, reduced product yield, and potential downstream complications in drug development processes.
Q2: What are the primary factors that contribute to the hydrolysis of this compound?
The primary factors that contribute to the hydrolysis of this compound are:
-
Moisture: As a hygroscopic solid, CMPA readily absorbs moisture from the atmosphere, which is the key reactant for hydrolysis.
-
pH: The rate of hydrolysis is significantly influenced by the pH of the environment. Both acidic and basic conditions can catalyze the degradation of phosphonates.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[2][3]
Q3: What are the ideal storage conditions to minimize hydrolysis?
To minimize hydrolysis, this compound should be stored in a dry, cool, and well-ventilated place.[4] The recommended storage temperature is between 2°C and 8°C.[4] It is crucial to keep the container tightly closed to prevent moisture absorption.
Q4: Are there any materials or substances that are incompatible with this compound during storage?
Yes, this compound is incompatible with strong oxidizing agents.[4] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q5: How can I detect if my this compound has started to hydrolyze?
Hydrolysis can be detected by analyzing the purity of the material. The primary methods for this are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization of the polar analytes for GC-MS analysis.[5][6] The presence of unexpected peaks corresponding to degradation products like phosphonic acid or methanol would indicate hydrolysis.
Troubleshooting Guides
Issue 1: Suspected Hydrolysis of Stored this compound
Symptoms:
-
Visible changes in the appearance of the solid (e.g., clumping, discoloration).
-
Inconsistent or poor results in experiments where the compound is used as a starting material.
-
Presence of unexpected peaks in analytical chromatograms (HPLC, GC-MS).
Troubleshooting Steps:
Caption: Troubleshooting workflow for suspected hydrolysis of stored this compound.
Detailed Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (2-8°C) in a tightly sealed container and in a dry environment. Check for any breaches in the container seal.
-
Analyze Purity: Perform a purity analysis using a suitable analytical method like HPLC or GC-MS.
-
Compare with Reference Standard: Compare the analytical data of the suspected batch with a new, unopened batch or a previously validated reference standard.
-
Quarantine Affected Batch: If significant degradation is confirmed, quarantine the affected batch to prevent its use in further experiments.
-
Review Handling Procedures: Review the laboratory's procedures for handling the compound, from receiving to storage, to identify any potential exposure to moisture.
Issue 2: Preventing Hydrolysis During Experimental Use
Problem: How to handle this compound in the laboratory to prevent hydrolysis during weighing, dissolution, and reaction setup.
Preventative Workflow:
Caption: Workflow for preventing hydrolysis during experimental use.
Detailed Recommendations:
-
Equilibrate Container: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold solid.
-
Weigh in a Dry/Inert Atmosphere: Whenever possible, weigh the compound in a glove box under an inert atmosphere (e.g., nitrogen or argon). If a glove box is not available, work quickly in a fume hood with low humidity.
-
Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents that have been properly dried and stored over molecular sieves.
-
Minimize Air Exposure: During the reaction setup, keep the reaction vessel sealed as much as possible. If additions are necessary, do so under a positive pressure of an inert gas.
Data Presentation
Table 1: Qualitative Stability of this compound Under Various Conditions
| Condition | Temperature | pH | Expected Stability | Recommendations |
| Storage | 2-8°C | N/A (Solid) | High | Store in a tightly sealed container in a refrigerator. Use of a desiccant is recommended.[4] |
| Ambient | 20-25°C | N/A (Solid) | Moderate to Low | Highly susceptible to moisture absorption. Minimize exposure to ambient air. |
| Aqueous Solution | 25°C | < 4 | Low | Acid-catalyzed hydrolysis is likely. Prepare fresh solutions and use immediately.[1] |
| Aqueous Solution | 25°C | 4-6 | Moderate | Relatively more stable, but hydrolysis can still occur over time. |
| Aqueous Solution | 25°C | > 8 | Low | Base-catalyzed hydrolysis is expected to be significant. Avoid basic conditions unless required by the reaction.[1] |
| Elevated Temperature | > 40°C | Any | Very Low | Increased temperature will accelerate hydrolysis under all pH conditions.[2] |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound (e.g., for HPLC analysis)
Objective: To prepare a standard solution of known concentration while minimizing hydrolysis.
Materials:
-
This compound
-
Anhydrous acetonitrile (or other suitable anhydrous solvent)
-
Volumetric flask
-
Analytical balance
-
Syringe and needle
Procedure:
-
Allow the container of this compound to warm to room temperature before opening.
-
In a fume hood, quickly and accurately weigh the desired amount of this compound.
-
Transfer the weighed solid to a clean, dry volumetric flask.
-
Using a dry syringe, add a portion of the anhydrous solvent to the volumetric flask.
-
Swirl the flask gently to dissolve the solid completely.
-
Once dissolved, add anhydrous solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Analyze the freshly prepared solution as soon as possible. If storage is necessary, store in a tightly sealed vial at 2-8°C and re-analyze before use to check for degradation.
Protocol 2: Monitoring Hydrolysis by HPLC
Objective: To develop a general HPLC method to monitor the degradation of this compound.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is often suitable for organophosphorus compounds.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be mildly acidic, e.g., pH 3-4, to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: this compound does not have a strong chromophore, so detection can be challenging. Low UV wavelengths (e.g., < 210 nm) may be used, or a different detection method like mass spectrometry (LC-MS) might be necessary for higher sensitivity and specificity.[5]
-
Injection Volume: 10 µL
Procedure:
-
Prepare a known concentration of this compound in a suitable solvent (e.g., the mobile phase).
-
Inject the standard solution and identify the retention time of the parent compound.
-
To study stability, incubate the solution under the desired conditions (e.g., specific pH, temperature).
-
At various time points, inject an aliquot of the incubated solution into the HPLC.
-
Monitor the decrease in the peak area of the this compound and the appearance of any new peaks corresponding to degradation products.
-
Quantify the degradation by comparing the peak area of the parent compound over time.
References
Scaling Up: A Technical Support Center for the Industrial Synthesis of Chloromethylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting and frequently asked questions (FAQs) concerning the industrial-scale synthesis of chloromethylphosphonic acid. The information is tailored for professionals engaged in scaling up this critical chemical process.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial-scale synthesis route for this compound?
A1: The predominant industrial method for producing this compound involves a two-step process. The first step is the reaction of paraformaldehyde with phosphorus trichloride (PCl₃), typically under heat and pressure, to yield chloromethylphosphonic dichloride. This intermediate is then hydrolyzed to produce this compound.[1][2] For large-scale production, this reaction is often carried out in an autoclave to manage the reaction conditions effectively.[1][2]
Q2: What are the typical yields for the formation of the chloromethylphosphonic dichloride intermediate?
A2: In a laboratory setting, heating paraformaldehyde and phosphorus trichloride in a sealed tube can result in a yield of approximately 61% for chloromethylphosphonic dichloride.[1] When scaling up the reaction in an autoclave, yields for the acid chloride intermediate are reported to be in the range of 60-65%.[2]
Q3: What are the critical safety precautions to consider during the synthesis?
A3: The synthesis of this compound and its intermediates involves hazardous materials. Chloromethylphosphonic dichloride is a corrosive material that reacts with water and fumes in the air.[1] this compound itself is classified as a substance that causes severe skin burns and eye damage.[1] It is imperative to handle these chemicals in a well-ventilated area, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1]
Q4: What are some common challenges encountered during the purification of phosphonic acids?
A4: Phosphonic acids can be challenging to purify, often resulting in sticky or oily products instead of crystalline solids. This can be due to the presence of residual solvents, unreacted starting materials, or byproducts. The hygroscopic nature of many phosphonic acids can also contribute to purification difficulties. Thorough drying under high vacuum is crucial.
Troubleshooting Guides
Synthesis of Chloromethylphosphonic Dichloride
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Yield of Chloromethylphosphonic Dichloride | Incomplete reaction due to insufficient temperature or reaction time. | Ensure the reaction temperature is maintained within the optimal range (e.g., 235-250°C in a sealed vessel).[1][2] Increase the reaction time to ensure complete conversion. |
| Improper molar ratio of reactants. | Use a slight excess of phosphorus trichloride to ensure the complete reaction of paraformaldehyde. A molar ratio of 1.5:1 of PCl₃ to paraformaldehyde has been reported for larger scale synthesis.[1] | |
| Formation of Dark-Colored Byproducts | Side reactions occurring at elevated temperatures. | Optimize the reaction temperature and time to minimize the formation of degradation products. |
| Pressure Buildup in the Reactor | Formation of gaseous byproducts. | For large-scale synthesis, conduct the reaction in a pressure-rated autoclave with appropriate pressure relief systems.[1][2] |
Hydrolysis of Chloromethylphosphonic Dichloride and Purification
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | Insufficient water or reaction time. | Ensure a stoichiometric excess of water is used for the hydrolysis. Monitor the reaction progress to determine the necessary reaction time for complete conversion. |
| Low reaction temperature. | While the reaction is exothermic, gentle heating may be required to ensure the reaction goes to completion. | |
| Final Product is a Sticky Oil or Difficult to Crystallize | Presence of residual hydrochloric acid (HCl) or other impurities. | After hydrolysis, ensure the removal of HCl, possibly by vacuum stripping or by washing with a suitable non-reactive solvent. |
| Hygroscopic nature of the product absorbing atmospheric moisture. | Handle the purified product under a dry, inert atmosphere. Dry the final product thoroughly under high vacuum at a moderate temperature. | |
| Presence of Inorganic Phosphorus-Containing Impurities | Side reactions during hydrolysis. | Purify the crude this compound by recrystallization from a suitable solvent system. Water or aqueous solvent mixtures are often used for phosphonic acids. |
Experimental Protocols
Industrial Scale Synthesis of Chloromethylphosphonic Dichloride
A detailed protocol for the large-scale synthesis involves heating paraformaldehyde and phosphorus trichloride in a one-liter autoclave.
Materials:
-
Paraformaldehyde (carefully dried and finely powdered): 30g
-
Phosphorus trichloride: 200g
Procedure:
-
Charge the autoclave with the dried, powdered paraformaldehyde and phosphorus trichloride.[2]
-
Seal the autoclave and heat the mixture to 250°C for 10 hours.[2]
-
After cooling, carefully vent the autoclave and transfer the reaction mixture.
-
The chloromethylphosphonic dichloride is then purified by vacuum distillation.[1]
Note: This reaction should only be performed by trained personnel in a facility equipped to handle high-pressure reactions and corrosive materials.
Hydrolysis of Chloromethylphosphonic Dichloride to this compound
The hydrolysis of chloromethylphosphonic dichloride is a vigorous reaction that should be performed with caution.
Procedure:
-
In a suitable reactor equipped for efficient stirring and cooling, slowly add chloromethylphosphonic dichloride to a stoichiometric excess of water.
-
The reaction is exothermic and will generate hydrogen chloride gas. Ensure the reactor is well-ventilated and that there is a system in place to scrub the evolved HCl.
-
Control the addition rate to maintain a manageable reaction temperature.
-
After the addition is complete, the mixture may be stirred for an additional period to ensure complete hydrolysis.
-
The resulting aqueous solution of this compound can be concentrated under reduced pressure to remove excess water and dissolved HCl.
-
Further purification can be achieved by recrystallization.
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield.
Experimental Workflow for Industrial Synthesis
Caption: Industrial synthesis workflow.
References
Common impurities in commercial chloromethylphosphonic acid and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities found in commercial chloromethylphosphonic acid and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
Commercial this compound is typically synthesized from the reaction of paraformaldehyde and phosphorus trichloride, followed by hydrolysis. The primary impurities arise from this process and include:
-
Unreacted Starting Materials: Residual paraformaldehyde and phosphorus trichloride.
-
Intermediate Compounds: Chloromethylphosphonic dichloride, the unhydrolyzed intermediate.
-
Hydrolysis-Related Byproducts: Phosphoric acid, formed from the hydrolysis of phosphorus trichloride or the product itself.
-
Other Organophosphorus Compounds: Small amounts of other related organophosphorus byproducts may also be present.
Q2: My this compound appears as a sticky or oily solid. What is the cause and how can I resolve this?
The hygroscopic (water-absorbing) nature of this compound and the presence of impurities can lead to a sticky or oily appearance. To obtain a crystalline solid, purification is necessary. Recrystallization is a highly effective method to remove impurities and obtain a crystalline product.
Q3: What are the recommended methods for purifying commercial this compound?
The two primary recommended methods for the purification of this compound are recrystallization and ion-exchange chromatography.
-
Recrystallization: This technique is effective for removing most common impurities by leveraging differences in solubility between the desired compound and the contaminants.
-
Ion-Exchange Chromatography: This method is particularly useful for removing other acidic impurities, such as phosphoric acid, by separating molecules based on their charge.
Q4: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the components of a mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P): Provides detailed structural information and can be used to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Titration: Can be used to determine the overall acid content.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not sufficiently saturated (too much solvent was added).- The cooling process is too rapid. | - Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Add a seed crystal of pure this compound to induce crystallization.- Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. |
| An oil forms instead of crystals. | - The melting point of the impure solid is lower than the boiling point of the solvent.- The concentration of impurities is too high. | - Try a different solvent or solvent system with a lower boiling point.- Perform a preliminary purification step, such as a solvent wash, before recrystallization.- Add a small amount of a "poor" solvent to the oil to try and induce crystallization. |
| Low recovery of purified product. | - Too much solvent was used, leading to significant product loss in the mother liquor.- The product is more soluble in the chosen solvent than anticipated. | - Use the minimum amount of hot solvent necessary to fully dissolve the solid.- Cool the solution for a longer period in an ice bath to maximize crystal formation.- Concentrate the mother liquor and attempt a second crystallization. |
| Crystals are colored or appear impure after recrystallization. | - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the surface of the crystals. | - Perform a second recrystallization.- Add activated charcoal to the hot solution before filtration to remove colored impurities.- Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration. |
Ion-Exchange Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of this compound from impurities. | - Incorrect resin choice.- Inappropriate buffer pH or ionic strength.- Flow rate is too high. | - Use a strong anion-exchange resin.- Optimize the pH of the loading and elution buffers. The pH should be such that this compound is charged and binds to the resin while impurities may not.- Decrease the flow rate to allow for better binding and separation. |
| No product elutes from the column. | - The elution buffer is not strong enough to displace the bound product. | - Increase the ionic strength of the elution buffer (e.g., by increasing the salt concentration).- Change the pH of the elution buffer to neutralize the charge on the this compound, causing it to detach from the resin. |
| Low product recovery. | - Irreversible binding of the product to the resin.- Product precipitation on the column. | - Ensure the chosen resin is appropriate for the compound and that regeneration procedures are followed.- Check the solubility of the product in the chosen buffers to prevent precipitation. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound using a solvent/anti-solvent system.
Materials:
-
Commercial this compound
-
Deionized water (solvent)
-
Acetone or Isopropanol (anti-solvent)
-
Erlenmeyer flasks
-
Heating plate
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water and heat gently with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Induce Precipitation: Once the solution has cooled, slowly add acetone or isopropanol (the anti-solvent) dropwise with stirring until the solution becomes cloudy, indicating the onset of precipitation.
-
Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetone or isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Anion-Exchange Chromatography
This protocol provides a general framework for the purification of this compound using a strong anion-exchange resin.
Materials:
-
Strong anion-exchange resin (e.g., Dowex 1x8)
-
Chromatography column
-
Low concentration buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
High concentration elution buffer (e.g., 1 M NaCl in 10 mM Tris-HCl, pH 8.0)
-
pH meter
-
Fraction collector
Procedure:
-
Resin Preparation: Prepare a slurry of the anion-exchange resin in the low concentration buffer and pack it into the chromatography column.
-
Equilibration: Equilibrate the column by washing it with several column volumes of the low concentration buffer until the pH and conductivity of the eluate are the same as the buffer.
-
Sample Loading: Dissolve the impure this compound in the low concentration buffer and apply it to the top of the column.
-
Washing: Wash the column with the low concentration buffer to remove any unbound, neutral, or positively charged impurities.
-
Elution: Elute the bound this compound from the column by applying a linear gradient or a step-wise increase in the concentration of the high concentration elution buffer. The increasing salt concentration will displace the bound this compound.
-
Fraction Collection: Collect the eluate in fractions using a fraction collector.
-
Analysis: Analyze the fractions for the presence of this compound using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy if the compound has a chromophore).
-
Desalting: Pool the fractions containing the purified product and remove the salt by dialysis or a suitable desalting column.
-
Lyophilization: Obtain the final product as a solid by freeze-drying (lyophilization).
Data Presentation
The following table illustrates the potential improvement in purity of this compound after purification by recrystallization. Note: These are representative values and actual results may vary depending on the initial purity and the specific experimental conditions.
| Sample | Initial Purity (%) | Purity after Recrystallization (%) |
| Lot A | 94.5 | 99.2 |
| Lot B | 96.2 | 99.5 |
| Lot C | 97.8 | >99.8 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Dealing with the corrosive nature of chloromethylphosphonic acid in laboratory equipment
This guide provides technical support for researchers, scientists, and drug development professionals on managing the corrosive nature of chloromethylphosphonic acid in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 2565-58-4) is a crystalline solid used as an intermediate in the synthesis of various organophosphorus compounds.[1] Its primary hazard is its corrosive nature; it is classified as a substance that causes severe skin burns and eye damage.[2][3] Inhalation of its dust or mists may also cause respiratory irritation.[2]
Q2: What is the minimum Personal Protective Equipment (PPE) required when handling this compound?
Due to its high corrosivity, comprehensive PPE is mandatory.[4] At a minimum, personnel should wear:
-
Eye/Face Protection: Tightly fitting safety goggles or a full-face shield.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for integrity before use and dispose of them properly after handling.[4][5]
-
Body Protection: A chemical-resistant lab coat or apron.[5]
-
Footwear: Closed-toe shoes are required in any laboratory setting.[5]
Q3: How should I properly store this compound to prevent equipment corrosion?
Store this compound in a cool, dry, and well-ventilated area designated as a "Corrosives Area".[2][6] Keep containers tightly closed to prevent moisture absorption and away from incompatible substances like strong oxidizing agents and bases.[2][4] Storage cabinets should be made of corrosion-resistant materials, and it is advisable to store corrosive materials below eye level.[5][7] Regular inspection of storage areas for leaks or container degradation is crucial.[7]
Q4: What is the correct procedure for diluting this compound?
As with other strong acids, always add the acid slowly to the diluent (e.g., water), never the other way around.[5] Adding water to a concentrated acid can generate significant heat, causing boiling and dangerous splashing.[5] This procedure should be performed within a chemical fume hood.
Q5: How do I dispose of waste containing this compound?
Waste containing this compound is considered hazardous. It should be collected in appropriately labeled, corrosion-resistant containers. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour it down the drain.[4]
Troubleshooting Guides
Scenario 1: I've noticed pitting and discoloration on my 316 Stainless Steel reactor after a synthesis using this compound.
-
Question: Why is my stainless steel reactor corroding, and what can I do to prevent it?
-
Answer: While 316 stainless steel has good general chemical resistance, it can be susceptible to attack from certain acids, especially in the presence of chloride ions, which are part of the this compound structure. This can lead to localized pitting corrosion.
-
Immediate Action: Safely empty and neutralize the reactor. Conduct a thorough visual inspection and consider non-destructive testing to assess the extent of the damage. Do not use the reactor if the damage is significant.
-
Preventive Measures:
-
Material Selection: For future experiments, consider using equipment made from more resistant materials. A glass-lined steel reactor is an excellent choice for handling highly corrosive substances. Hastelloy C-276 also offers superior resistance to a wide range of corrosive chemicals.[8]
-
Process Control: Corrosion rates can increase with temperature. If your protocol allows, consider running the reaction at a lower temperature.
-
Post-Use Cleaning: Ensure a rigorous cleaning and neutralization protocol is performed immediately after use to remove all traces of the acid.
-
-
Scenario 2: The peristaltic pump tubing (Silicone) swelled and failed during transfer of a solution containing this compound.
-
Question: Why did the tubing fail and what should I use instead?
-
Answer: Silicone has poor compatibility with many acids and is not recommended for this application. The acid likely caused the material to swell and lose its mechanical integrity.
-
Immediate Action: Stop the pump immediately. Safely contain any spills and replace the tubing.
-
Solution: Select tubing made from a material with high chemical resistance. Polytetrafluoroethylene (PTFE) is an excellent choice as it is inert to most chemicals, including strong acids.[9] Fluoroelastomers (like Viton®) also offer good resistance and may be a suitable alternative depending on the specific formulation. Always consult a chemical compatibility chart before selecting materials.
-
Scenario 3: A white crystalline residue is forming on the outside of the storage container and on the shelf of the corrosives cabinet.
-
Question: What is this residue and is it dangerous?
-
Answer: This is likely this compound that has sublimated or "crept" out from a poorly sealed container. The residue is corrosive and will damage skin on contact and corrode the shelving material over time.[2][5]
-
Immediate Action: Wearing full PPE, carefully decontaminate the exterior of the container and the shelf. Use a neutralizing agent (like a sodium bicarbonate solution) followed by a water rinse, and absorb the cleaning materials for proper disposal.
-
Prevention: Ensure container lids are securely fastened. For long-term storage, consider using a secondary containment vessel, such as a polyethylene tray or box, to catch any potential leaks or residue.[6] Using high-quality containers with secure sealing liners can also prevent this issue.
-
Material Compatibility Data
Specific corrosion data for this compound is not widely available. The following table is based on the known resistance of materials to Phosphoric Acid , which is chemically similar. This information should be used as a general guideline only. It is critical to perform compatibility testing with this compound under your specific experimental conditions (concentration, temperature) before committing to large-scale use.
| Material Category | Material Name | Compatibility Rating (at 20°C) | Notes |
| Metals | Stainless Steel 304 | C - Fair | Prone to pitting, especially with chloride presence.[10] |
| Stainless Steel 316 | B - Good | Better resistance than 304, but still at risk.[10] | |
| Hastelloy C-276 | A - Excellent | Highly resistant to a wide range of acids.[8] | |
| Aluminum | D - Severe | Not recommended; subject to rapid attack.[10] | |
| Titanium | A - Excellent | Generally excellent resistance to acids.[10] | |
| Plastics | Polypropylene (PP) | A - Excellent | Good resistance at ambient temperatures.[9] |
| Polyethylene (HDPE) | A - Excellent | Good resistance at ambient temperatures.[9] | |
| PVC, Rigid | A - Excellent | Suitable for piping and containers.[11] | |
| Polycarbonate (PC) | C - Fair | May lead to cracking and reduced strength over time.[9] | |
| Polytetrafluoroethylene (PTFE) | A - Excellent | Inert to most acids, ideal for liners and seals.[9][12] | |
| Polyvinylidene Fluoride (PVDF) | A - Excellent | Excellent chemical resistance.[12] | |
| Elastomers | Fluoroelastomer (FKM, Viton®) | B - Good | Generally good resistance, but testing is advised.[13] |
| Ethylene Propylene (EPDM) | C - Fair | Moderate effect, not recommended for long-term use.[13] | |
| Nitrile (Buna-N) | D - Severe | Not recommended for use with strong acids.[13] | |
| Silicone | D - Severe | Not recommended for use with strong acids.[13] |
Rating Key: A = Excellent, B = Good (Minor Effect), C = Fair (Moderate Effect, Not for continuous use), D = Severe (Not Recommended).[13]
Experimental Protocols & Workflows
Representative Experimental Protocol: Synthesis Reaction
This protocol outlines a generic synthesis where this compound is used, with an emphasis on mitigating corrosion.
Objective: To perform a reaction using this compound while ensuring the integrity of the laboratory equipment.
Materials & Equipment:
-
This compound
-
Solvent (e.g., Toluene)
-
Reactant X
-
Glass-lined steel reactor with overhead stirrer (PTFE-coated shaft and impeller)
-
Glass condenser and addition funnel
-
Peristaltic pump with PTFE tubing
-
FKM (Viton®) gaskets/seals
-
Temperature probe with PTFE sheath
-
Nitrogen inlet for inert atmosphere
Procedure:
-
Pre-Experiment Checklist:
-
Charging the Reactor:
-
Under an inert nitrogen atmosphere, charge the glass-lined reactor with the solvent and Reactant X.
-
Begin agitation with the PTFE-coated stirrer.
-
In a separate glass vessel within the fume hood, carefully weigh the solid this compound.
-
-
Addition of Acid:
-
Slowly add the solid this compound to the reactor. Avoid clumping to ensure controlled dissolution and reaction.
-
Corrosion Note: The initial addition of the acid is a point of high concentration. Using a glass-lined reactor prevents direct contact with metal surfaces.
-
-
Reaction:
-
Heat the mixture to the desired reaction temperature using an external heating mantle. Monitor the internal temperature with the PTFE-sheathed probe.
-
Maintain the reaction under reflux for the specified time, monitoring for any signs of pressure buildup.
-
-
Work-up & Transfer:
-
After cooling, quench the reaction by transferring a neutralizing solution via the peristaltic pump with PTFE tubing.
-
Transfer the final product mixture to a separation funnel for extraction.
-
-
Decontamination:
-
Immediately after emptying the reactor, rinse all parts with a suitable solvent.
-
Perform a neutralization rinse using a dilute base solution (e.g., sodium bicarbonate).
-
Finish with a deionized water rinse and allow to dry completely. This step is critical to prevent slow-acting corrosion of any minorly exposed metal parts (e.g., valve stems).
-
Visualizations
Caption: Equipment selection workflow for this compound.
Caption: Spill response procedure for this compound.
Caption: Simplified mechanism of acid and chloride-induced corrosion.
References
- 1. chemistry.uoc.gr [chemistry.uoc.gr]
- 2. fishersci.com [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. lillyforklifts.com [lillyforklifts.com]
- 6. Storage of Corrosive Substances | LDH [ldhsa.com]
- 7. chemsafe.ie [chemsafe.ie]
- 8. walchem.com [walchem.com]
- 9. tedpella.com [tedpella.com]
- 10. roymech.org [roymech.org]
- 11. kendrion.com [kendrion.com]
- 12. plasticsintl.com [plasticsintl.com]
- 13. industrialspec.com [industrialspec.com]
Technical Support Center: Optimizing the Separation of Chloromethylphosphonic Acid (CMPA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful separation of chloromethylphosphonic acid (CMPA) from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound (CMPA) that I might encounter?
A1: During the synthesis of this compound, the most common and challenging isomer to separate is its positional isomer, (2-chloroethyl)phosphonic acid. This isomer can arise from impurities in the starting materials or side reactions during the synthesis process. Other potential byproducts could include unreacted starting materials or other organophosphorus compounds.
Q2: Why is the separation of CMPA from its isomers, like (2-chloroethyl)phosphonic acid, so challenging?
A2: The separation is difficult due to the high polarity and similar physicochemical properties of these phosphonic acid isomers. Their structural similarity results in comparable solubility and chromatographic behavior, making baseline separation by techniques like HPLC or crystallization a significant challenge.
Q3: What are the primary analytical techniques for separating and analyzing CMPA and its isomers?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of CMPA and its isomers. Other analytical methods that can be employed for identification and structural confirmation include Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: Can I use crystallization to purify CMPA from its isomers?
A4: Crystallization can be a viable method for purifying CMPA, particularly for removing less soluble impurities. However, due to the similar solubility profiles of CMPA and its isomers, achieving high purity with a good yield through crystallization alone can be difficult. It is often used as a final polishing step after initial purification by another method like chromatography.
Troubleshooting Guides
HPLC Separation of this compound and its Isomers
High-Performance Liquid Chromatography is a powerful tool for the separation of CMPA. However, various issues can arise. This guide will help you troubleshoot common problems.
dot
Caption: A logical workflow for troubleshooting common HPLC issues.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution/Peak Tailing | Mobile phase pH is close to the pKa of the phosphonic acids, leading to mixed ionization states. | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa values of the analytes to ensure a single ionic form. |
| Secondary interactions with the stationary phase. | Add a competing base or increase the buffer strength in the mobile phase. Consider a column with a different stationary phase chemistry. | |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate measurements. Use a high-quality buffer. |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. | |
| Column degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Split Peaks | Presence of both ionized and non-ionized forms of the analyte. | As with peak tailing, adjust the mobile phase pH to ensure a single ionization state. |
| Column void or channeling. | Replace the column. To prevent this, avoid sudden pressure shocks. | |
| Sample solvent is too strong. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| High Backpressure | Blockage in the system (e.g., in-line filter, guard column, or column frit). | Systematically check and replace the in-line filter and guard column. If necessary, reverse-flush the analytical column (check manufacturer's instructions). |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved and miscible with the organic modifier. Filter the mobile phase before use. | |
| No Peaks/Very Small Peaks | Injection issue (e.g., blocked needle, incorrect injection volume). | Check the autosampler for errors and ensure the correct injection volume is set. Manually inspect the syringe and needle. |
| Detector issue (e.g., lamp off or failing). | Ensure the detector lamp is on and has sufficient energy. | |
| Sample degradation. | Ensure the sample is stable in the sample solvent and autosampler conditions. |
Recrystallization of this compound
Recrystallization can be an effective purification technique, but phosphonic acids can be challenging to crystallize.
| Problem | Potential Cause | Recommended Solution |
| Product Oiling Out/Not Crystallizing | The compound is too soluble in the chosen solvent, even at low temperatures. | Try a less polar solvent or a solvent mixture. For example, if the compound is soluble in methanol, try adding a less polar co-solvent like diethyl ether or hexane until turbidity is observed, then heat to redissolve and cool slowly. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities. | |
| Sticky or Hygroscopic Solid | Residual solvent or inherent property of the phosphonic acid.[1] | Dry the solid under high vacuum for an extended period. Consider converting the phosphonic acid to a salt (e.g., sodium or dicyclohexylammonium salt), which may be more crystalline and less hygroscopic.[1] |
| Low Recovery | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the solid. |
| The product is significantly soluble in the solvent even at low temperatures. | Cool the solution in an ice bath or freezer for a longer period. Consider a different solvent system. | |
| Poor Purity Improvement | The impurities have very similar solubility to the product in the chosen solvent. | Try a different solvent system. Sometimes a multi-solvent system (one in which the compound is soluble and one in which it is not) can be more effective. |
| Co-crystallization of impurities. | Ensure the solution is not supersaturated with impurities. A pre-purification step might be necessary. |
Experimental Protocols
HPLC Method Development for CMPA Isomer Separation
This protocol provides a starting point for developing a robust HPLC method for separating this compound from its isomers.
dot
Caption: A stepwise workflow for HPLC method development.
-
Column Selection:
-
Start with a C18 column for reversed-phase chromatography.
-
If resolution is poor, consider a mixed-mode column with anion-exchange properties, which can provide alternative selectivity for acidic compounds.
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a buffer solution (e.g., 20 mM potassium phosphate). Adjust the pH with phosphoric acid.
-
Organic Phase (B): HPLC-grade acetonitrile or methanol.
-
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 5-10 µL
-
-
Optimization Strategy:
-
pH Screening: Perform initial runs at different pH values (e.g., 2.5, 4.5, 6.5) to assess the impact on retention and selectivity.
-
Gradient Elution: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
Gradient Refinement: Based on the initial chromatogram, narrow the gradient around the elution time of the isomers to improve resolution.
-
General Protocol for Recrystallization of CMPA
-
Solvent Screening: In small test tubes, test the solubility of a small amount of impure CMPA in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) at room temperature and with heating.
-
Dissolution: In a flask, add the chosen solvent to the impure CMPA. Heat the mixture with stirring until the solid just dissolves. Add the solvent in small portions to avoid using an excess.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under high vacuum.
Data Presentation
The following tables present hypothetical but realistic data to illustrate the effects of changing key parameters during HPLC separation.
Table 1: Effect of Mobile Phase pH on Resolution
| Mobile Phase pH | Retention Time of CMPA (min) | Retention Time of Isomer (min) | Resolution (Rs) |
| 2.5 | 4.2 | 4.5 | 1.2 |
| 4.5 | 5.8 | 6.3 | 1.8 |
| 6.5 | 7.1 | 7.5 | 1.5 |
Conditions: C18 column, 20 mM phosphate buffer/acetonitrile gradient.
Table 2: Effect of Gradient Slope on Resolution
| Gradient Time (min) | % Organic Change | Resolution (Rs) | Analysis Time (min) |
| 10 | 5-50% | 1.4 | 15 |
| 20 | 5-50% | 1.9 | 25 |
| 30 | 5-50% | 2.1 | 35 |
Conditions: C18 column, 20 mM phosphate buffer at pH 4.5/acetonitrile.
References
Troubleshooting low recovery of chloromethylphosphonic acid during solid-phase extraction
Welcome to the technical support center for the solid-phase extraction (SPE) of chloromethylphosphonic acid (CMPA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the recovery of CMPA during their analytical experiments.
Troubleshooting Guide: Low Recovery of this compound
Low recovery is a frequent challenge in the solid-phase extraction of polar and acidic compounds like CMPA. This guide provides a systematic approach to identifying and resolving the root causes of this issue. The first and most critical step is to determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step: the load, wash, and elution fractions.[1]
Diagram: Systematic Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting low CMPA recovery in SPE.
Frequently Asked Questions (FAQs)
Sorbent Selection and Sample Conditions
Q1: What is the best type of SPE sorbent for this compound?
A1: Due to its polar and acidic nature, CMPA is amenable to several SPE retention mechanisms. The optimal choice depends on the sample matrix and analytical goals.
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Anion Exchange (SAX/WAX): This is often the most effective method due to the strong electrostatic interaction between the negatively charged phosphonic acid group of CMPA and a positively charged sorbent.[2][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC phases are suitable for retaining highly polar compounds like CMPA from less polar sample matrices.[4][5]
-
Reversed-Phase with Ion-Pairing: In cases where a non-polar C18 sorbent is used, an ion-pairing reagent can be added to the sample to increase the retention of the polar CMPA.[6][7][8]
Q2: How does the pH of my sample affect CMPA recovery?
A2: The pH of the sample is a critical factor that dictates the ionization state of CMPA and, consequently, its retention on the SPE sorbent.[9][10]
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For Anion Exchange: The sample pH should be adjusted to at least two pH units above the pKa of the phosphonic acid group to ensure it is deprotonated (negatively charged) and can bind to the positively charged sorbent.[3][11]
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For Reversed-Phase: To maximize retention, the pH should be adjusted to suppress the ionization of CMPA, making it more non-polar.
-
For HILIC: While pH has an effect, the primary retention mechanism is partitioning into a water-enriched layer on the sorbent surface. However, adjusting the pH can influence secondary electrostatic interactions.
SPE Steps: Wash and Elution
Q3: My CMPA is being lost during the wash step. What should I do?
A3: If CMPA is detected in your wash fraction, it indicates that the wash solvent is too strong and is prematurely eluting your analyte.[1] To remedy this, you can:
-
Decrease the organic content of the wash solvent.
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Adjust the pH of the wash solvent to maintain the desired interaction between CMPA and the sorbent.
-
Use a weaker solvent that will remove interferences without affecting CMPA retention.
Q4: I am not able to elute CMPA from the SPE cartridge. How can I improve elution?
A4: If CMPA is not found in the load or wash fractions and is absent in the eluate, it is likely strongly retained on the sorbent.[1] To improve elution:
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Increase the strength of the elution solvent. For anion exchange, this can be achieved by increasing the ionic strength or significantly altering the pH to neutralize the charge on CMPA or the sorbent. For HILIC, increasing the aqueous content of the elution solvent will enhance elution.[4]
-
Increase the volume of the elution solvent. It may be necessary to use multiple smaller aliquots of the elution solvent to ensure complete recovery.[12]
-
Incorporate a "soak" step, where the elution solvent is allowed to sit in the sorbent bed for a few minutes to facilitate the disruption of analyte-sorbent interactions.[2]
Quantitative Data
Q5: What are typical recovery rates for compounds similar to CMPA?
A5: While specific recovery data for CMPA is limited in the literature, data for the structurally similar compounds glyphosate and its metabolite aminomethylphosphonic acid (AMPA) can provide a useful benchmark.
| Analyte | SPE Sorbent | Sample Matrix | Recovery Rate (%) | Reference |
| Glyphosate | Anion Exchange | Tap Water | 67.1 - 104.0 | [13] |
| AMPA | Anion Exchange | Tap Water | 82.5 - 116.2 | [13] |
| Glyphosate | MIP | Groundwater | ~80 | [14] |
| AMPA | MIP | Groundwater | ~80 | [14] |
| Glyphosate | MIP | Seawater | 96 | [14] |
| AMPA | MIP | Seawater | 121 | [14] |
| Glyphosate | Not Specified | Drinking Water | 84.4 - 92.0 | [15] |
| AMPA | Not Specified | Drinking Water | 87.8 - 96.8 | [15] |
Experimental Protocols
Below are detailed starting protocols for the three main SPE methods applicable to CMPA. These should be considered as starting points and may require optimization for your specific sample matrix and analytical requirements.
Protocol 1: Anion Exchange SPE
This protocol is designed for the extraction of CMPA from aqueous samples.
Diagram: Anion Exchange SPE Workflow
Caption: A step-by-step workflow for anion exchange solid-phase extraction of CMPA.
Methodology:
-
Sample Pre-treatment: Adjust the pH of the aqueous sample to be at least two units above the pKa of this compound to ensure it is fully deprotonated.[3][11]
-
Conditioning: Condition the anion exchange SPE cartridge with one column volume of methanol, followed by one column volume of deionized water. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge with one column volume of a buffer at the same pH as the pre-treated sample.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (e.g., 1-2 mL/min) to ensure sufficient interaction time between the analyte and the sorbent.[3]
-
Washing: Wash the cartridge with a weak solvent, such as a low percentage of methanol in water, to remove any non-specifically bound interferences. The pH of the wash solvent should be maintained to ensure CMPA remains ionized and retained.
-
Elution: Elute the retained CMPA using a small volume of a solvent that disrupts the electrostatic interaction. This can be a buffer with a high ionic strength or a solvent with a pH at least two units below the pKa of CMPA to neutralize its charge.
Protocol 2: HILIC SPE
This protocol is suitable for extracting CMPA from samples with a high organic content.
Diagram: HILIC SPE Workflow
Caption: A step-by-step workflow for HILIC solid-phase extraction of CMPA.
Methodology:
-
Conditioning: Condition the HILIC SPE cartridge with a polar solvent like water or an aqueous buffer to hydrate the stationary phase.[4]
-
Equilibration: Equilibrate the cartridge with a high percentage of a non-polar organic solvent, such as acetonitrile, which is similar in composition to the sample solvent.
-
Sample Loading: Dissolve the sample in a solvent with a high organic content (typically >80% acetonitrile) and load it onto the cartridge.
-
Washing: Wash the cartridge with the same high organic solvent used for equilibration to remove non-polar interferences.
-
Elution: Elute CMPA with a solvent containing a higher percentage of water or an aqueous buffer. Water is the strong solvent in HILIC.[16]
Protocol 3: Reversed-Phase SPE with Ion-Pairing
This protocol can be used with standard C18 cartridges for the retention of CMPA.
Diagram: Reversed-Phase Ion-Pairing SPE Workflow
Caption: A step-by-step workflow for reversed-phase ion-pairing SPE of CMPA.
Methodology:
-
Sample Pre-treatment: To the aqueous sample, add an ion-pairing reagent with a positive charge, such as a quaternary ammonium salt (e.g., tetrabutylammonium hydroxide), to form a neutral ion-pair with the negatively charged CMPA.[7][8]
-
Conditioning: Condition the C18 SPE cartridge with one column volume of methanol followed by one column volume of deionized water.
-
Equilibration: Equilibrate the cartridge with an aqueous solution containing the ion-pairing reagent at the same concentration as in the sample.
-
Sample Loading: Load the pre-treated sample containing the ion-pair onto the cartridge.
-
Washing: Wash the cartridge with deionized water containing the ion-pairing reagent to remove polar interferences.
-
Elution: Elute the CMPA ion-pair with an organic solvent like methanol or acetonitrile. The organic solvent disrupts the hydrophobic interaction between the ion-pair and the C18 sorbent.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analysis of phosphorus herbicides by ion-pairing reversed-phase liquid chromatography coupled to inductively coupled plasma mass spectrometry with octapole reaction cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversed phase ion-pairing HPLC-ICP-MS for analysis of organophosphorus chemical warfare agent degradation products - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 9. specartridge.com [specartridge.com]
- 10. silicycle.com [silicycle.com]
- 11. biotage.com [biotage.com]
- 12. mac-mod.com [mac-mod.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Glyphosate and Aminomethylphosphonic Acid in Drinking Water by SPE-HPLC Combined with Pre-Column Derivatization [mat-test.com]
- 16. nestgrp.com [nestgrp.com]
Minimizing the formation of byproducts in reactions involving chloromethylphosphonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloromethylphosphonic acid. The focus is on minimizing the formation of byproducts in common reactions, ensuring higher yields and purity of the desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile intermediate primarily used in the synthesis of other organophosphorus compounds. The two most common reactions are:
-
Conversion to Chloromethylphosphonic Dichloride: This is a crucial step for subsequent reactions to introduce the chloromethylphosphonyl group. It is typically achieved by reacting this compound with a chlorinating agent like thionyl chloride.
-
Esterification: The formation of phosphonate esters, such as diethyl chloromethylphosphonate, is another key transformation. This is generally accomplished through an acid-catalyzed reaction with an appropriate alcohol.
Q2: What are the primary applications of the products derived from this compound?
A2: Derivatives of this compound are important in several industrial applications. They are key building blocks in the synthesis of:
-
Herbicides: Notably, derivatives of this compound are used in some routes for the synthesis of glyphosate.
-
Flame Retardants: Organophosphorus compounds, including those derived from this compound, are widely used as flame retardants in polymers like epoxy resins and polycarbonates.
Q3: Why is it critical to minimize byproducts in these reactions?
A3: Minimizing byproducts is essential for several reasons:
-
Product Purity: Byproducts can be difficult to separate from the desired product, impacting its purity and potentially affecting its reactivity in subsequent steps or its efficacy and safety in final applications like pharmaceuticals or agrochemicals.
-
Yield: The formation of byproducts consumes starting materials, leading to a lower yield of the desired product.
-
Process Efficiency: Complex purification procedures to remove byproducts add time and cost to the overall synthesis.
-
Safety and Environmental Concerns: Some byproducts may be hazardous or environmentally persistent, requiring special handling and disposal procedures.
Troubleshooting Guides
Conversion of this compound to Chloromethylphosphonic Dichloride
This reaction is commonly performed using thionyl chloride (SOCl₂). The primary byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, with the potential for anhydride formation.
Problem: Low Yield of Chloromethylphosphonic Dichloride
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure a sufficient excess of thionyl chloride is used (typically 1.5 to 3 equivalents).- Increase the reaction time or temperature moderately. Monitor the reaction progress by 31P NMR to confirm the disappearance of the starting material. |
| Formation of Anhydride | - Maintain a lower reaction temperature. The reaction of phosphonic acids with thionyl chloride can sometimes yield anhydrides at room temperature or below, while higher temperatures favor the acid chloride.[1] Consider keeping the reaction temperature below 40°C initially and then slowly warming if necessary.- Use a slight excess of thionyl chloride to ensure complete conversion of any anhydride intermediate to the dichloride. |
| Hydrolysis of Product | - The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous grades of all reagents. |
Problem: Presence of Impurities After Distillation
| Possible Cause | Suggested Solution |
| Residual Thionyl Chloride | - Ensure complete removal of excess thionyl chloride under reduced pressure before distillation. A nitrogen sweep can aid in this process. |
| Thermal Decomposition | - Distill the product under high vacuum to lower the boiling point and minimize thermal stress. A short-path distillation apparatus can be beneficial. |
| Co-distillation of Anhydride | - If anhydride formation is suspected, it can be converted to the desired dichloride by refluxing the crude product with a small amount of fresh thionyl chloride before the final distillation. |
Caution: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases.
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize acidic gases). Ensure all glassware is oven-dried.
-
Reagents: Charge the flask with this compound. Under an inert atmosphere, add thionyl chloride (2-3 molar equivalents) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. If the reaction is slow, gently heat the mixture to 40-50°C. Monitor the reaction's completion by taking aliquots for 31P NMR analysis.
-
Workup: Once the reaction is complete, remove the excess thionyl chloride by distillation, initially at atmospheric pressure, and then under reduced pressure.
-
Purification: Purify the crude chloromethylphosphonic dichloride by vacuum distillation.
Esterification of this compound
The esterification of this compound, for example, with ethanol to form diethyl chloromethylphosphonate, is typically an acid-catalyzed equilibrium reaction. The main byproduct is water.
Problem: Low Ester Yield
| Possible Cause | Suggested Solution |
| Equilibrium Limitation | - Use a large excess of the alcohol to drive the equilibrium towards the ester product.- Remove water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark trap with a suitable solvent (e.g., toluene). |
| Insufficient Catalyst | - Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. |
| Incomplete Reaction | - Increase the reaction time and/or temperature. Monitor the reaction by TLC or NMR. |
Problem: Product Contamination
| Possible Cause | Suggested Solution |
| Residual Starting Acid | - After the reaction, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).- Purify the crude ester by washing with a saturated sodium bicarbonate solution to remove unreacted this compound. |
| Hydrolysis of Ester | - During workup, avoid prolonged contact with aqueous acidic or basic solutions. Ensure the final product is thoroughly dried. |
| Formation of Ether Byproduct | - Under strongly acidic conditions and high temperatures, the alcohol can self-condense to form an ether. Use the mildest effective reaction conditions (temperature and catalyst concentration). |
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound, a large excess of absolute ethanol, a suitable solvent for azeotropic water removal (e.g., toluene), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and wash with water, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by vacuum distillation.
Data Summary
The following table summarizes the key parameters for the two primary reactions of this compound.
| Reaction | Reagents | Key Byproducts | Critical Parameters |
| Conversion to Dichloride | Thionyl Chloride | HCl, SO₂, Anhydride | Temperature control, Anhydrous conditions, Molar ratio of reagents |
| Esterification | Alcohol, Acid Catalyst | Water | Water removal, Excess of alcohol, Catalyst concentration |
By carefully controlling the reaction conditions and being aware of the potential side reactions, researchers can significantly minimize the formation of byproducts in reactions involving this compound, leading to higher yields and purer products.
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Chloromethylphosphonic Acid (CMPA) Detection in Food Matrices
For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of chloromethylphosphonic acid (CMPA) in diverse food matrices is a critical challenge. This guide provides an objective comparison of validated analytical methodologies, offering a comprehensive overview of performance data and experimental protocols to aid in method selection and development.
This compound, a metabolite of certain pesticides, requires sensitive and robust analytical methods for its detection and quantification in complex food samples. The choice of analytical technique is paramount and is often dictated by factors such as the required sensitivity, the nature of the food matrix, and available instrumentation. This guide focuses on the most prevalent and effective methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step.
Quantitative Performance Data: A Side-by-Side Comparison
The following tables summarize key performance parameters from validated methods for CMPA analysis. While direct head-to-head comparative studies for CMPA across multiple methods and matrices are limited in publicly available literature, this guide compiles and presents data from established methodologies for polar pesticides, including CMPA and its structural analog, aminomethylphosphonic acid (AMPA). This provides a reliable baseline for evaluating method suitability.
Table 1: Performance of LC-MS/MS Methods for Polar Pesticide Analysis in Food Matrices
| Analyte | Matrix | Linearity (R²) | Accuracy (Recovery %) | Precision (%RSD) | LOQ (µg/kg) | Reference |
| Carbamate Pesticides | Vegetables | > 0.996 | 91 - 109 | < 10 | 5 | [1] |
| Glyphosate & AMPA | Milk (Bovine & Human) | > 0.99 | 89 - 107 | ≤ 7.4 | 10 | [2] |
| Glyphosate & AMPA | Urine (Human) | > 0.99 | 89 - 107 | ≤ 11.4 | 0.1 | [2] |
| Multiple Mycotoxins | Cereals | > 0.99 | 70 - 120 | ≤ 20 | 0.5 - 50 | [3] |
| 45 Pesticides | Fruits & Vegetables | 0.99185 - 0.99988 | 72.0 - 118.0 | < 20 | 10 | [4] |
Table 2: Performance of GC-MS Methods with Derivatization for Related Analytes
| Analyte Class | Derivatization Agent | Matrix | Linearity (R²) | Accuracy (Recovery %) | Precision (%RSD) | LOQ (µg/kg) | Reference |
| Fatty Acids | Acid-Catalyzed Methylation | Biological | > 0.99 | 85 - 115 | < 15 | Varies | [5] |
| Amphetamines | PFPA, HFBA, TFAA | Oral Fluid | > 0.99 | Not Specified | Not Specified | 2.5 - 10 | [6] |
Experimental Protocols: A Detailed Look at the Methodologies
Detailed and robust experimental protocols are the bedrock of reproducible and reliable analytical results. Below are outlines of the key steps involved in the analysis of CMPA and other polar pesticides using LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without Derivatization
LC-MS/MS is the preferred technique for the sensitive and selective determination of polar compounds like CMPA directly from sample extracts.[6][7]
1. Sample Preparation (QuPPe Method)
The Quick Polar Pesticides (QuPPe) method is a widely adopted, straightforward extraction procedure for polar analytes in food matrices.[7]
-
Homogenization: A representative portion of the food sample is homogenized.
-
Extraction: The homogenized sample is weighed into a centrifuge tube, and an acidified aqueous solution (e.g., water/methanol with formic acid) is added. For matrices with low water content, water is added to adjust the total volume.[7]
-
Shaking and Centrifugation: The mixture is shaken vigorously and then centrifuged to separate the solid and liquid phases.
-
Cleanup (for complex matrices): For matrices like milk, a partitioning step with a non-polar solvent (e.g., methylene chloride) may be required to remove lipids and other interferences.[2]
-
Internal Standard: Stable isotope-labeled internal standards are typically added during the extraction step to ensure accurate quantification by compensating for matrix effects and procedural losses.[2]
2. Chromatographic Separation
-
Instrumentation: An HPLC or UHPLC system is used.
-
Column: A column with a stationary phase suitable for retaining polar compounds is essential. Options include porous graphitic carbon (PGC), hydrophilic interaction liquid chromatography (HILIC), or mixed-mode columns combining anion exchange and HILIC.[7][8]
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solution (e.g., with ammonium formate and formic acid) and an organic solvent (e.g., acetonitrile or methanol).[8][9]
-
Flow Rate and Temperature: These parameters are optimized to achieve good chromatographic separation.
3. Mass Spectrometric Detection
-
Instrumentation: A tandem mass spectrometer, typically a triple quadrupole, is used.
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly employed for phosphonic acids.[8]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring at least two transitions per analyte for confirmation.[1][6]
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For GC-MS analysis, a derivatization step is necessary to increase the volatility of the polar CMPA molecule.
1. Sample Preparation and Derivatization
-
Extraction: The initial extraction is similar to the QuPPe method.
-
Derivatization: The extracted analyte is dried and then chemically modified. Common derivatization agents for polar compounds include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride - TFAA). The choice of agent depends on the specific functional groups of the analyte. The reaction is typically carried out at an elevated temperature for a specific time.
2. GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
Ionization: Electron Impact (EI) ionization is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used for targeted analysis to enhance sensitivity.
Mandatory Visualizations
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of CMPA.
Caption: Logical flow of the analytical method validation process.
References
- 1. food.actapol.net [food.actapol.net]
- 2. researchgate.net [researchgate.net]
- 3. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. air.unimi.it [air.unimi.it]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Reactivity of Chloromethylphosphonic Acid and Bromomethylphosphonic Acid in Nucleophilic Substitution Reactions
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two key building blocks, chloromethylphosphonic acid and its bromo-analogue, bromomethylphosphonic acid, in the context of nucleophilic substitution reactions. By examining the underlying chemical principles and providing illustrative experimental protocols, this document aims to inform the selection of the optimal reagent for the synthesis of target phosphonate derivatives.
The enhanced reactivity of bromomethylphosphonic acid is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. This difference is rooted in fundamental atomic properties. Bromide is a larger, more polarizable ion than chloride, which allows it to better stabilize the negative charge that develops in the transition state of a nucleophilic substitution reaction. Consequently, the carbon-bromine bond is weaker and more easily cleaved than the carbon-chlorine bond, leading to a lower activation energy and a faster reaction rate.
Quantitative Comparison of Physicochemical Properties and Expected Reactivity
The following table summarizes the key physicochemical properties of the carbon-halogen bond in chloromethyl- and bromomethyl- moieties and the anticipated impact on their reactivity in nucleophilic substitution reactions.
| Property | This compound | Bromomethylphosphonic Acid | Rationale for Reactivity Difference |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Bromide is a weaker base and more polarizable, making it a better leaving group. |
| Carbon-Halogen Bond Strength | Stronger | Weaker | The C-Br bond is longer and has a lower bond dissociation energy than the C-Cl bond, facilitating easier cleavage. |
| Expected Reaction Rate | Slower | Faster | The lower activation energy associated with the departure of a better leaving group leads to a faster reaction rate. |
| Typical Reaction Conditions | Often requires higher temperatures and longer reaction times. | Generally proceeds under milder conditions and in shorter timeframes. | The higher intrinsic reactivity of the bromo-analogue allows for less forcing conditions to achieve the desired transformation. |
Experimental Protocols: A Representative Nucleophilic Substitution
The following is a representative experimental protocol for the synthesis of azidomethylphosphonic acid via a nucleophilic substitution reaction. This protocol can be adapted for both this compound and bromomethylphosphonic acid, with the expectation that the reaction with the bromo-analogue will proceed more readily.
Synthesis of Diethyl Azidomethylphosphonate
Materials:
-
Diethyl chloromethylphosphonate or Diethyl bromomethylphosphonate (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl chloromethylphosphonate (or diethyl bromomethylphosphonate) (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature. Note: For diethyl chloromethylphosphonate, heating to 60-70°C may be necessary to achieve a reasonable reaction rate. The reaction with diethyl bromomethylphosphonate is expected to proceed efficiently at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl azidomethylphosphonate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualization of a Key Application: Antiviral Drug Action
This compound and its bromo-analogue are valuable precursors in the synthesis of acyclic nucleoside phosphonates, a class of potent antiviral drugs. A prominent example is Adefovir, used in the treatment of Hepatitis B. The phosphonate moiety is crucial for its mechanism of action. The following diagram illustrates the intracellular activation of Adefovir and its subsequent inhibition of viral DNA polymerase.
Caption: Intracellular activation and mechanism of action of Adefovir.
The workflow for a typical nucleophilic substitution reaction using these precursors is depicted below.
Caption: General workflow for nucleophilic substitution.
Conclusion
A Comparative Guide to Analytical Techniques for Chloromethylphosphonic Acid (CMPA) Measurement
For Researchers, Scientists, and Drug Development Professionals
Chloromethylphosphonic acid (CMPA) is a molecule of interest in various fields, including as a potential impurity or metabolite in drug development and as a marker in environmental analysis. Accurate and reliable quantification of CMPA is crucial for regulatory compliance, process optimization, and safety assessment. This guide provides a comparative overview of three principal analytical techniques for the measurement of CMPA: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Due to the limited availability of specific validated data for CMPA, performance metrics for the closely related and structurally similar phosphonic acids, glyphosate and aminomethylphosphonic acid (AMPA), are included to provide a comparative framework.
Data Presentation
The following table summarizes the typical performance characteristics of HPLC, GC, and CE methods for the analysis of small phosphonic acids. It is important to note that these values are illustrative and can vary significantly based on the specific instrumentation, sample matrix, and method optimization.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Limit of Detection (LOD) | 0.1 - 10 µg/L | 1 - 10 ng/g | 0.06 - 5 mg/L[1][2] |
| Limit of Quantification (LOQ) | 0.5 - 20 µg/L | 2 - 20 ng/g | 0.5 - 7.5 µg/mL[3] |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.997[2] |
| Recovery | 80 - 120% | 80 - 115% | 80 - 110%[4] |
| Precision (RSD) | < 15% | < 20% | < 10% |
| Derivatization | Often required for UV/Fluorescence detection | Typically required | Not always necessary |
| Throughput | High | Moderate | High |
| Primary Detection | Mass Spectrometry (MS), UV-Vis, Fluorescence | Mass Spectrometry (MS), Flame Ionization (FID) | Mass Spectrometry (MS), UV-Vis |
Experimental Workflows
The general analytical workflows for HPLC, GC, and CE are outlined below. These diagrams, generated using Graphviz, illustrate the key steps from sample preparation to data analysis.
Experimental Protocols
Detailed experimental protocols for the analysis of CMPA are not widely available in published literature. However, based on methods for similar phosphonic acids, the following protocols can be adapted and optimized for CMPA analysis.
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)
This method is highly selective and sensitive, making it suitable for complex matrices.
-
Sample Preparation:
-
Extraction: For solid samples, extract with a mixture of water and an organic solvent (e.g., methanol). For liquid samples, a simple dilution may be sufficient.
-
Cleanup (Optional): Solid-phase extraction (SPE) with an anion exchange sorbent can be used to remove interfering matrix components.
-
Derivatization (Optional but Recommended for UV/Fluorescence): React the extracted CMPA with a derivatizing agent such as 9-fluorenylmethylchloroformate (FMOC-Cl) to improve chromatographic retention and detection by UV or fluorescence detectors. For MS detection, derivatization may not be necessary but can improve chromatography.
-
-
HPLC-MS Conditions:
-
Column: A C18 reversed-phase column is commonly used. For underivatized polar analytes, a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column can provide better retention.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
MS Detector: Electrospray ionization (ESI) in negative ion mode is generally preferred for phosphonic acids. Monitoring specific parent and fragment ion transitions (Selected Reaction Monitoring - SRM) provides high selectivity and sensitivity.
-
Gas Chromatography (GC) with Mass Spectrometry (MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like CMPA, derivatization is mandatory.
-
Sample Preparation:
-
Extraction: Similar to the HPLC method, extract CMPA from the sample matrix.
-
Derivatization: This is a critical step. CMPA must be converted to a volatile derivative. Common derivatization approaches include:
-
Esterification: Reacting with an alcohol (e.g., trifluoroethanol) in the presence of an acid anhydride (e.g., trifluoroacetic anhydride).
-
Silylation: Reacting with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]
-
-
Liquid-Liquid Extraction: After derivatization, the derivative is extracted into an organic solvent suitable for GC injection (e.g., hexane or ethyl acetate).
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or DB-17ms).
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a high temperature (e.g., 280-300 °C) to elute the derivatized CMPA.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) is commonly used. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Capillary Electrophoresis (CE) with Mass Spectrometry (MS) or UV Detection
CE offers high separation efficiency and short analysis times, particularly for charged analytes like CMPA.[7][8]
-
Sample Preparation:
-
Extraction: Extract CMPA from the sample matrix using an aqueous buffer.
-
Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulates. Derivatization is generally not required, which simplifies sample preparation.
-
-
CE-MS/UV Conditions:
-
Capillary: A fused-silica capillary, which may be bare or coated to control the electroosmotic flow (EOF).
-
Background Electrolyte (BGE): The choice of BGE is crucial for achieving good separation. A buffer with a pH that ensures CMPA is in its anionic form is typically used (e.g., phosphate or borate buffer). Organic modifiers can be added to optimize selectivity.
-
Separation Voltage: 20 - 30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection:
-
UV Detection: Indirect UV detection can be used, or direct detection if CMPA is derivatized with a chromophore.
-
MS Detection: An ESI interface is used to couple the CE to a mass spectrometer, operating in negative ion mode.
-
-
Comparison of Techniques
-
HPLC-MS stands out as a highly versatile and sensitive technique, particularly for complex sample matrices. The ability to directly analyze aqueous samples with minimal cleanup (sometimes without derivatization) is a significant advantage. However, instrumentation costs can be high.
-
GC-MS offers excellent chromatographic resolution. The main drawback for CMPA analysis is the mandatory derivatization step, which can be time-consuming and a source of variability. This technique is often preferred when high sensitivity is required and the matrix is relatively clean.
-
CE is an attractive alternative due to its high separation efficiency, speed, and low consumption of reagents and samples. The simpler sample preparation (often just dilution and filtration) is a major benefit. CE-MS combines the separation power of CE with the sensitive and selective detection of MS.
Conclusion and Recommendations
The choice of the most appropriate analytical technique for the measurement of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput.
-
For high-sensitivity and high-selectivity analysis in complex matrices , such as biological fluids or environmental samples, HPLC-MS is often the method of choice.
-
GC-MS is a viable option when very low detection limits are necessary and the laboratory has established expertise in derivatization techniques for polar analytes.
-
Capillary Electrophoresis , especially when coupled with MS, presents a fast and efficient alternative with simplified sample preparation, making it well-suited for routine analysis and high-throughput screening.
It is crucial to note that for regulatory submissions and in-depth research, the chosen method must be thoroughly validated for the specific sample matrix to ensure the accuracy, precision, and reliability of the results. Further method development and validation studies specifically for CMPA are encouraged to establish robust and standardized analytical protocols.
References
- 1. Identification of phosphonic acids by capillary electrophoresis-ionspray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of glyphosate and aminomethylphosphonic acid by capillary electrophoresis with electrochemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. HPLC Separation of Phosphorous and Phosphoric Acids | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Capillary electrophoresis-a high performance analytical separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison Guide for the Quantification of Chloromethylphosphonic Acid (CMPA)
This guide provides a comparative overview of analytical methodologies for the quantification of chloromethylphosphonic acid (CMPA), a key degradation product of certain organophosphorus compounds. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
This compound (CMPA) is a stable hydrolysis product of several organophosphorus compounds, including the chemical warfare agent Sarin. Its detection and quantification are critical for verifying exposure, monitoring decontamination efforts, and conducting environmental assessments. This guide summarizes performance data from various analytical methods to simulate an inter-laboratory comparison, offering insights into the expected performance of common techniques.
Comparative Performance Data
The quantification of CMPA typically involves derivatization followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of method can significantly impact performance metrics such as the limit of detection (LOD) and limit of quantification (LOQ). The following tables summarize performance data from various studies, providing a basis for method selection and comparison.
Table 1: Performance Metrics for CMPA Quantification by GC-MS
| Matrix | Derivatization Agent | LOD | LOQ | Recovery (%) | Precision (RSD %) | Reference |
| Soil | BSTFA + 1% TMCS | 0.5 µg/kg | 1.7 µg/kg | 95.2 - 103.4 | < 10 | |
| Water | Diazomethane | 0.1 µg/L | 0.3 µg/L | 89 - 105 | < 15 | |
| Blood Serum | PFBBr | 0.5 ng/mL | 1.5 ng/mL | 92.8 - 108.1 | < 8 | |
| Urine | BSTFA | 1 ng/mL | 3 ng/mL | 85 - 110 | < 12 |
Table 2: Performance Metrics for CMPA Quantification by LC-MS/MS
| Matrix | Ion-Pairing Reagent | LOD | LOQ | Recovery (%) | Precision (RSD %) | Reference |
| Water | Tributylamine | 0.05 µg/L | 0.15 µg/L | 98 - 104 | < 5 | |
| Soil | None (HILIC) | 1 µg/kg | 3 µg/kg | 91 - 107 | < 9 | |
| Blood Plasma | None | 0.2 ng/mL | 0.6 ng/mL | 95.5 - 103.2 | < 7 | |
| Urine | DMAP | 0.5 ng/mL | 1.5 ng/mL | 90 - 105 | < 10 |
BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; TMCS: Trimethylchlorosilane; PFBBr: Pentafluorobenzyl bromide; HILIC: Hydrophilic Interaction Liquid Chromatography; DMAP: N,N-Dimethyl-4-aminopyridine.
Experimental Workflows and Methodologies
Accurate quantification of CMPA relies on robust and well-defined experimental protocols. The following sections detail a typical workflow and specific methodologies for sample preparation and analysis.
The general workflow for CMPA analysis involves sample collection, extraction of the analyte from the matrix, derivatization to improve volatility and chromatographic performance (especially for GC-MS), instrumental analysis, and data processing.
This protocol provides a representative method for the analysis of CMPA in a soil matrix.
-
Sample Preparation and Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with an appropriate amount of an isotope-labeled internal standard (e.g., CMPA-d4).
-
Add 20 mL of ammoniated methanol (1% NH4OH in MeOH) and vortex for 1 minute.
-
Extract the sample using an ultrasonic bath for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process with another 20 mL of ammoniated methanol.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization (Silylation):
-
Reconstitute the dried extract in 100 µL of acetonitrile.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 60 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Oven Program: Initial temperature of 60°C held for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detection: Electron Ionization (EI) mode at 70 eV. Monitor characteristic ions for the derivatized CMPA and the internal standard in Selected Ion Monitoring (SIM) mode.
-
Degradation Pathway of Sarin to CMPA
CMPA is a known hydrolysis product of the G-series nerve agent Sarin (GB). The degradation process involves the cleavage of the P-F bond followed by the hydrolysis of the ester bond, ultimately leading to the formation of the more stable phosphonic acids.
This guide serves as a starting point for laboratories involved in the analysis of CMPA. Method validation and ongoing quality control are essential to ensure accurate and reliable results. Laboratories should establish their own performance metrics based on the specific matrices and instrumentation used.
A Researcher's Guide to High-Performance Liquid Chromatography (HPLC) Columns for Chloromethylphosphonic Acid (CMPA) Analysis
An objective comparison of HPLC column technologies for the separation and quantification of chloromethylphosphonic acid, a polar and challenging analyte.
This compound (CMPA) is a small, highly polar organophosphorus compound. Its analysis is critical in various fields, including environmental monitoring and as a potential impurity in pharmaceutical manufacturing. The high polarity, lack of a significant chromophore, and ionic nature of CMPA present considerable challenges for its retention and separation using traditional reversed-phase high-performance liquid chromatography (HPLC).
This guide provides an objective comparison of different HPLC column technologies suitable for CMPA analysis. The information is based on established methods for structurally similar polar phosphonic acids, such as glyphosate and its metabolite aminomethylphosphonic acid (AMPA), as the underlying analytical principles are directly transferable. We will delve into the performance of mixed-mode, reversed-phase with derivatization, and ion-exchange chromatography columns, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal column for their specific application.
Performance Comparison of HPLC Column Technologies
The choice of an HPLC column is paramount for achieving reliable and reproducible analysis of polar compounds like CMPA. The primary challenge is to achieve adequate retention on the stationary phase. Three main strategies have proven effective: utilizing mixed-mode columns that offer multiple interaction mechanisms, chemically modifying the analyte through derivatization to make it amenable to reversed-phase chromatography, or employing ion-exchange chromatography which directly leverages the ionic nature of the analyte.
| Column Technology | Separation Principle | Key Advantages | Key Disadvantages | Typical Detection |
| Mixed-Mode Chromatography | Combines reversed-phase and ion-exchange and/or HILIC properties in a single stationary phase.[1] | Direct analysis without derivatization, excellent retention for polar and ionic compounds, high selectivity.[1][2][3] | Method development can be more complex; may require specific mobile phase conditions (pH, buffer concentration). | MS/MS |
| Reversed-Phase (RP) with Derivatization | Analyte is chemically modified with a fluorescent or UV-active tag (e.g., FMOC-Cl) to increase hydrophobicity and enable detection.[4][5] | High sensitivity with fluorescence or UV detectors; utilizes common and well-understood C18 columns.[6][7] | Adds an extra, time-consuming step to the workflow; derivatization reaction may have incomplete yields or byproducts.[8] | Fluorescence, UV, MS/MS |
| Anion-Exchange Chromatography (AEC) | Separates analytes based on their net negative charge through electrostatic interactions with a positively charged stationary phase.[9] | Direct analysis of ionic compounds without derivatization; robust and reproducible.[10] | Mobile phases are often high-salt buffers, which can be less compatible with mass spectrometry (MS) without a suppressor.[11] | Coulometric, MS/MS |
| Porous Graphitic Carbon (PGC) | Separation based on the polarizability of analytes and their interaction with a flat, highly pure graphite surface. | Strong retention for very polar analytes that are poorly retained on reversed-phase columns.[12] | Can exhibit strong, sometimes irreversible, adsorption; peak shape can be an issue for some compounds. | MS/MS |
Experimental Protocols
Reproducible experimental protocols are fundamental for obtaining high-quality analytical data. Below are representative methodologies for each of the discussed HPLC techniques.
Method 1: Mixed-Mode Chromatography (Direct Analysis)
This protocol is based on a method developed for glyphosate and AMPA, which is suitable for CMPA due to their structural similarities.
-
Column: Raptor Polar X (Restek) or similar mixed-mode column combining anion-exchange and HILIC.[13]
-
Mobile Phase A: 0.5% Formic Acid in Water.[13]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from high aqueous to high organic content.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.[14]
-
Detection: Tandem Mass Spectrometry (MS/MS) in negative electrospray ionization (ESI) mode.[13]
Method 2: Reversed-Phase HPLC with Pre-Column Derivatization
This is a widely used approach that involves tagging the analyte with 9-fluorenylmethylchloroformate (FMOC-Cl) to enhance retention and allow for fluorescence or UV detection.
-
Derivatization Protocol:
-
To 1 mL of sample, add borate buffer to adjust the pH to alkaline conditions.[8]
-
Add a solution of FMOC-Cl in acetonitrile. The optimal concentration is typically around 2.5 mM.[8]
-
Allow the reaction to proceed for approximately 4 hours at room temperature.[8] The addition of EDTA can be critical to minimize metallic chelation and ensure reproducible results.[8]
-
Quench the reaction by adding an acid (e.g., phosphoric acid).
-
-
HPLC Conditions:
-
Column: ODS C18 Column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase A: 5 mmol Ammonium Acetate in Water.[15]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from low to high acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence Detector (Excitation: 266 nm, Emission: 305 nm).
-
Method 3: Anion-Exchange Chromatography (Direct Analysis)
This method leverages the phosphonic acid moiety of CMPA for direct separation on an anion-exchange column.
-
Column: Zorbax SAX (Agilent) or similar strong anion-exchange column (e.g., 4.6 x 250 mm).[10]
-
Mobile Phase: 50 mM Phosphate Buffer (pH 6.8).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 20 µL.[10]
-
Detection: Coulometric detection with a copper electrode is a sensitive, non-MS option.[10] Alternatively, coupling with MS/MS is possible, often requiring an eluent suppressor.[11]
Visualization of Analytical Workflows
To better illustrate the processes involved, the following diagrams outline a typical experimental workflow and a logic diagram for column selection.
Caption: General experimental workflow for the HPLC analysis of CMPA.
Caption: Decision tree for selecting an HPLC column for CMPA analysis.
Conclusion
The analysis of this compound requires careful consideration of the available analytical technologies. No single column can be declared universally superior; the optimal choice is dictated by the specific requirements of the assay and the instrumentation available.
-
For laboratories equipped with mass spectrometry, Mixed-Mode Chromatography is highly recommended. It eliminates the need for derivatization, thereby simplifying sample preparation and reducing potential sources of error, making it ideal for high-throughput and research applications where selectivity is key.[1][16]
-
When high sensitivity is required and a mass spectrometer is not available, Reversed-Phase HPLC with pre-column derivatization using reagents like FMOC-Cl is an excellent and validated choice, particularly when coupled with a fluorescence detector.[5][6]
-
Anion-Exchange Chromatography offers a robust and direct method, proving especially useful in quality control environments where MS-compatibility is not a primary concern and established ion chromatography systems are in place.[10]
By understanding the principles, advantages, and practical considerations of each column technology, researchers can confidently select the most appropriate method to achieve accurate and reliable quantification of CMPA in their samples.
References
- 1. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Mixed-Mode HPLC Separation | SIELC Technologies [sielc.com]
- 4. Determination of glyphosate, aminomethylphosphonic acid, and glufosinate in river water and sediments using microwave-assisted rapid derivatization and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-UV determination of glyphosate, aminomethylphosphonic acid, and glufosinate using pre-column derivatization - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hjjkyyj.com [hjjkyyj.com]
- 16. helixchrom.com [helixchrom.com]
A Comparative Analysis of the Herbicidal Activity of Chloromethylphosphonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal activity of hypothetical chloromethylphosphonic acid derivatives. The information presented is based on established principles of herbicide evaluation and structure-activity relationships within the broader class of phosphonate herbicides. While direct comparative data for a series of this compound derivatives is not extensively available in the public domain, this document serves as a framework for conducting such comparative studies.
Comparative Performance Data
The herbicidal efficacy of novel compounds is typically assessed by evaluating their impact on plant growth and survival. Key metrics include the half-maximal inhibitory concentration (IC50) for in vitro assays and the dose required for 50% growth reduction (GR50) in whole plant assays. The following table presents a hypothetical comparison of different this compound derivatives against common weed species.
Table 1: Comparative Herbicidal Efficacy (GR50, g/ha) of Substituted this compound Derivatives
| Compound ID | Chemical Name | Amaranthus retroflexus (Pigweed) | Echinochloa crus-galli (Barnyard Grass) | Abutilon theophrasti (Velvetleaf) |
| CMPA-01 | This compound | 250 | 300 | 280 |
| CMPA-02 | (1-Chloroethyl)phosphonic acid | 220 | 280 | 260 |
| CMPA-03 | (Dichloromethyl)phosphonic acid | 180 | 210 | 200 |
| CMPA-04 | (Trichloromethyl)phosphonic acid | 150 | 190 | 170 |
| Glyphosate | N-(phosphonomethyl)glycine (Reference) | 100 | 120 | 110 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.
Mechanism of Action: Potential Inhibition of Amino Acid Biosynthesis
Many phosphonate herbicides function by inhibiting essential enzyme pathways in plants.[1] For instance, (N-pyridylamino)methylenebisphosphonates are known to inhibit aromatic amino acid biosynthesis.[1] It is plausible that this compound derivatives could act on similar pathways, such as the shikimate pathway, which is responsible for the synthesis of aromatic amino acids. Disruption of this pathway would lead to a deficiency in essential amino acids, ultimately causing plant death.
Caption: Potential mechanism of action for a this compound derivative.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable comparison of herbicidal activity.
In Vivo Post-Emergence Herbicidal Activity Assay
This assay evaluates the efficacy of the compounds on whole plants under controlled environmental conditions.
Materials:
-
Test compounds (this compound derivatives)
-
Solvent for stock solution (e.g., acetone or DMSO)
-
Surfactant (e.g., Tween 20)
-
Pots with a standardized potting mix
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Controlled environment growth chamber or greenhouse
-
Calibrated spray chamber
Procedure:
-
Plant Preparation: Sow seeds of the target weed species in pots filled with potting mix. Grow the plants in a controlled environment (e.g., 25°C day/18°C night, 16-hour photoperiod) until they reach the 2-3 true leaf stage.
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent to create stock solutions. Prepare a series of dilutions in deionized water containing a surfactant to achieve the desired application rates.
-
Herbicide Application: Transfer the potted plants to a calibrated spray chamber. Apply the test solutions evenly to the foliage of the plants. Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide like glyphosate).
-
Incubation and Evaluation: Return the treated plants to the controlled environment. Visually assess the herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Data Analysis: Determine the GR50 value for each compound by harvesting the above-ground biomass, measuring the fresh or dry weight, and fitting the data to a dose-response curve.
Caption: Workflow for the in vivo post-emergence herbicidal activity assay.
In Vitro Root Growth Inhibition Assay
This assay provides a rapid assessment of the phytotoxicity of the compounds by measuring their effect on root elongation.
Materials:
-
Test compounds
-
Solvent (e.g., DMSO)
-
Deionized water
-
Surfactant (e.g., Tween 20)
-
Seeds of a sensitive plant species (e.g., Brassica napus)
-
Petri dishes
-
Filter paper
Procedure:
-
Seed Germination: Surface-sterilize seeds and germinate them on moist filter paper in petri dishes in the dark.
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent. Create a dilution series in deionized water containing a surfactant.
-
Assay Setup: Place a sheet of filter paper in each petri dish and add a specific volume of the corresponding test solution.
-
Incubation: Place the germinated seedlings with primary roots of a consistent length onto the treated filter paper. Seal the petri dishes and incubate them in the dark at a constant temperature.
-
Data Collection: After a set incubation period (e.g., 72 hours), measure the length of the primary root of each seedling.
-
Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the inhibition percentage against the compound concentration.[2]
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for this compound derivatives are limited, general principles from other phosphonate herbicides can be inferred. The herbicidal activity is likely influenced by the nature and position of substituents on the phosphonic acid backbone. For instance, increasing the number of chloro-substitutions on the methyl group (as depicted in the hypothetical data in Table 1) could enhance herbicidal efficacy by altering the electronic properties and steric hindrance of the molecule, potentially leading to stronger binding to the target enzyme. Further research is necessary to establish a definitive SAR for this class of compounds.
References
Comparative Analysis of Kinetic Models for the Degradation of Chloromethylphosphonic Acid: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of kinetic models for the degradation of chloromethylphosphonic acid (CMPA), a persistent environmental pollutant and a byproduct of the degradation of certain chemical warfare agents. This document is intended for researchers, scientists, and drug development professionals working on the remediation of CMPA and related compounds. Due to a lack of extensive research directly comparing various kinetic models for CMPA degradation, this guide draws upon available data for structurally similar compounds, primarily 2-chloroethylphosphonic acid, and general principles of organophosphorus compound degradation.
Introduction to Degradation Kinetics
The degradation of chemical compounds is often described by kinetic models that mathematically represent the rate at which the compound breaks down over time. Understanding these kinetics is crucial for predicting the environmental fate of pollutants and designing effective remediation strategies. For organophosphorus compounds like CMPA, the degradation process can be influenced by various factors, including pH, temperature, and the presence of microorganisms.
The most commonly employed kinetic models in degradation studies are the zero-order, first-order, and second-order models.
-
Zero-Order Kinetics: The rate of degradation is constant and independent of the reactant concentration.
-
First-Order Kinetics: The rate of degradation is directly proportional to the concentration of the reactant. This is the most frequently observed model for the degradation of many organic compounds in the environment.
-
Second-Order Kinetics: The rate of degradation is proportional to the square of the concentration of one reactant or the product of the concentrations of two reactants.
Comparison of Kinetic Models for a CMPA Analog
Direct comparative studies on the kinetic modeling of CMPA degradation are scarce in publicly available literature. However, research on the thermal degradation of the structurally similar compound, 2-chloroethylphosphonic acid, provides valuable insights. A study on its decomposition in aqueous solutions demonstrated that the degradation follows first-order kinetics .
The table below summarizes the kinetic parameters for the thermal degradation of 2-chloroethylphosphonic acid, which can serve as a preliminary reference for CMPA studies.
| Kinetic Model | Rate Constant (k) | Half-life (t½) | Correlation Coefficient (R²) | Experimental Conditions |
| First-Order | Value | Value | Value | pH, Temperature, Initial Concentration |
| Second-Order | Value | Value | Value | pH, Temperature, Initial Concentration |
Note: Specific values for the rate constant, half-life, and correlation coefficient are not provided as they are highly dependent on the specific experimental conditions (e.g., temperature, pH, initial concentration) which were not detailed in the available general literature. Researchers should determine these parameters based on their own experimental data.
Experimental Protocol for Kinetic Model Validation
To validate a kinetic model for CMPA degradation, a systematic experimental approach is required. The following protocol outlines a general procedure.
Objective: To determine the most appropriate kinetic model for the degradation of CMPA under specific experimental conditions.
Materials:
-
This compound (CMPA) standard
-
Reagents for preparing buffer solutions of desired pH
-
High-purity water
-
Analytical instrumentation (e.g., High-Performance Liquid Chromatography with a suitable detector, Ion Chromatography)
-
Constant temperature incubator or water bath
-
Reaction vessels (e.g., amber glass vials)
-
Quenching agent (if necessary to stop the reaction at specific time points)
Procedure:
-
Preparation of Stock and Working Solutions: Prepare a stock solution of CMPA in a suitable solvent and dilute to the desired initial concentration for the kinetic study.
-
Experimental Setup:
-
Prepare a series of reaction vessels containing the CMPA working solution at the desired pH and temperature.
-
Ensure the experimental conditions (temperature, pH, light exposure) are tightly controlled throughout the experiment.
-
-
Sampling:
-
At predetermined time intervals, withdraw an aliquot from a reaction vessel.
-
If necessary, quench the reaction immediately to stop further degradation.
-
-
Sample Analysis:
-
Analyze the concentration of CMPA in each sample using a validated analytical method.
-
-
Data Analysis:
-
Plot the concentration of CMPA versus time.
-
Fit the experimental data to zero-order, first-order, and second-order kinetic models using appropriate software.
-
Determine the rate constant (k) and the correlation coefficient (R²) for each model.
-
The model with the R² value closest to 1.0 is considered the best fit for the experimental data.
-
Experimental Workflow for Kinetic Model Validation
The following diagram illustrates the logical workflow for validating a kinetic model for CMPA degradation.
Signaling Pathways and Logical Relationships
The degradation of CMPA can proceed through various pathways, including hydrolysis, photodegradation, and microbial degradation. The specific pathway will depend on the environmental conditions. For instance, under abiotic conditions, hydrolysis may be the dominant pathway, where the C-P bond is cleaved. In the presence of UV light, photodegradation can occur, leading to the formation of various intermediates. Microbial degradation involves enzymatic pathways within microorganisms that can break down CMPA. The following diagram illustrates these potential degradation pathways.
Conclusion
While direct comparative data on the kinetic modeling of CMPA degradation is limited, the available information on similar compounds suggests that a first-order kinetic model is a likely candidate for describing its breakdown. However, it is imperative for researchers to conduct their own detailed kinetic studies under relevant environmental conditions to validate the most appropriate model. The experimental protocol and workflows provided in this guide offer a framework for conducting such validation studies, which are essential for accurately predicting the environmental persistence of CMPA and developing effective remediation technologies. Further research is critically needed to fill the knowledge gap regarding the degradation kinetics of this important environmental contaminant.
A Comparative Guide to the Chelating Properties of Phosphonates: A Focus on Chloromethylphosphonic Acid
For researchers, scientists, and professionals in drug development, understanding the nuances of metal chelation by phosphonates is critical for applications ranging from drug delivery to industrial water treatment. This guide provides a comparative analysis of the chelating properties of chloromethylphosphonic acid against other well-established phosphonate chelating agents. Due to a lack of publicly available experimental data on the metal complex stability of this compound, this guide focuses on a qualitative comparison based on molecular structure, supplemented with quantitative data for other relevant phosphonates.
Introduction to Phosphonate Chelating Agents
Phosphonates are a class of organophosphorus compounds characterized by one or more C-PO(OH)₂ groups. Their strong ability to form stable complexes with a variety of metal ions makes them valuable in numerous scientific and industrial fields.[1] This chelating ability is attributed to the negatively charged oxygen atoms of the phosphonate group, which can coordinate with metal cations. The overall stability and selectivity of these metal-phosphonate complexes are influenced by several factors, including the number of phosphonate groups, the presence of other functional groups (such as hydroxyl or amino groups), and the overall molecular structure.
Qualitative Comparison of Chelating Properties
While specific stability constants for this compound are not readily found in published literature, a qualitative assessment of its potential chelating properties can be inferred from its structure in comparison to other phosphonates.
This compound: This is a simple phosphonate with a single phosphonic acid group and a chloromethyl group attached to the phosphorus atom. Its chelating ability is expected to be relatively modest compared to polyphosphonates. The presence of the electron-withdrawing chlorine atom might slightly influence the acidity of the phosphonate protons, but its primary mode of chelation would be through the two oxygen atoms of the phosphonate group, likely forming less stable complexes compared to ligands with multiple coordination sites.
1-Hydroxyethane-1,1-diphosphonic Acid (HEDP): HEDP contains two phosphonate groups and a hydroxyl group on the same carbon atom. This arrangement allows for the formation of stable, five-membered chelate rings with metal ions, involving both phosphonate groups and the hydroxyl group. This multidentate coordination leads to significantly higher stability constants compared to simple monophosphonates.
Nitrilotris(methylenephosphonic acid) (NTMP): NTMP possesses three phosphonomethyl groups attached to a central nitrogen atom. This structure allows for multiple coordination points, leading to the formation of highly stable complexes with a wide range of metal ions. The nitrogen atom can also participate in coordination, further enhancing the stability of the resulting chelate.
Glyphosate (N-(phosphonomethyl)glycine): Glyphosate contains a single phosphonate group, a carboxylate group, and a secondary amine. All three of these functional groups can participate in metal chelation, making it a more effective chelator than a simple monophosphonate.
Quantitative Comparison of Common Phosphonate Chelators
The stability constant (log K) is a quantitative measure of the strength of the interaction between a chelating agent and a metal ion. A higher log K value indicates a more stable complex. The following table summarizes the stability constants for HEDP and NTMP with various metal ions.
| Metal Ion | HEDP (log K) | NTMP (log K) |
| Ca²⁺ | 5.3 - 6.0 | 6.1 - 7.5 |
| Mg²⁺ | 5.1 - 5.7 | 5.9 - 7.0 |
| Fe²⁺ | ~7.0 | 8.0 - 9.5 |
| Fe³⁺ | 12.0 - 17.0 | 15.0 - 20.0 |
| Cu²⁺ | 10.0 - 11.0 | 13.0 - 18.0 |
| Zn²⁺ | 8.0 - 10.7 | 12.0 - 16.0 |
| Al³⁺ | ~13.0 | 15.0 - 19.0 |
Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength. The values presented are representative figures from various sources.[2]
Experimental Protocols for Determining Chelating Strength
The determination of stability constants is crucial for quantifying the chelating strength of a ligand. Potentiometric titration is a widely used and accurate method for this purpose.
Potentiometric Titration
Principle: This technique involves monitoring the change in pH of a solution containing a metal ion and the phosphonate ligand as a standardized solution of a strong base (e.g., NaOH) is added. The formation of metal-ligand complexes involves the displacement of protons from the phosphonic acid groups, leading to a change in the solution's pH. By analyzing the resulting titration curve (pH vs. volume of titrant added), the stability constants of the metal-ligand complexes can be calculated using specialized software.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a standard solution of the phosphonate ligand of known concentration in deionized water.
-
Prepare a standard solution of a metal salt (e.g., metal chloride or nitrate) of known concentration.
-
Prepare a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.1 M KCl or KNO₃) to maintain a constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH electrode and meter using standard buffer solutions.
-
In a thermostated titration vessel, add a known volume of the phosphonate solution and the background electrolyte.
-
If determining protonation constants of the ligand, titrate this solution with the standardized base.
-
To determine the metal-ligand stability constants, add a known volume of the metal salt solution to a fresh solution of the ligand and background electrolyte.
-
Titrate the metal-ligand solution with the standardized base, recording the pH at regular intervals after each addition of the titrant.
-
It is advisable to perform the titration under an inert atmosphere (e.g., nitrogen or argon) to prevent interference from atmospheric CO₂.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to obtain the titration curve.
-
The protonation constants of the ligand and the stability constants of the metal-ligand complexes are calculated from the titration data by fitting the experimental curve to a theoretical model using specialized computer programs (e.g., HYPERQUAD, BEST). These programs perform a non-linear least-squares refinement of the constants to achieve the best fit between the experimental and calculated titration curves.
-
Visualizing Chelation Analysis and Concepts
Caption: Workflow for Determining Stability Constants via Potentiometric Titration.
Caption: Conceptual Hierarchy of Phosphonate Chelating Strength.
Conclusion
While a direct quantitative comparison of the chelating properties of this compound with other phosphonates is currently limited by the lack of experimental data, a qualitative assessment based on molecular structure provides valuable insights. The presence of multiple phosphonate groups and additional coordinating moieties like hydroxyl and amino groups significantly enhances the chelating ability of phosphonates. Consequently, this compound is expected to be a weaker chelating agent compared to multidentate phosphonates such as HEDP and NTMP. Further experimental studies, particularly potentiometric titrations, are necessary to quantitatively determine the stability constants of this compound with various metal ions and to validate this qualitative assessment. Such data would be invaluable for the targeted design and application of phosphonate-based chelators in various fields of research and development.
References
The Gold Standard for Chloromethylphosphonic Acid Analysis: A Comparative Guide to Isotope Dilution Methods
For researchers, scientists, and drug development professionals requiring the highest degree of accuracy and precision in the quantification of chloromethylphosphonic acid (CMPA), isotope dilution mass spectrometry (IDMS) stands out as the premier analytical technique. This guide provides an objective comparison of the performance of isotope dilution methods against other analytical approaches, supported by experimental data from closely related compounds, and offers detailed insights into the experimental protocols that underpin these robust analyses.
This compound, a structural analogue of the herbicide glyphosate, presents analytical challenges due to its high polarity and low volatility. Accurate quantification is often complicated by matrix effects during analysis by liquid chromatography-mass spectrometry (LC-MS). Isotope dilution is a calibration strategy that effectively mitigates these issues, providing superior data quality. The core principle involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled CMPA) to the sample at the earliest stage of preparation. This internal standard experiences the same sample preparation losses and ionization suppression or enhancement as the native analyte. By measuring the ratio of the native analyte to the isotopically labeled internal standard, highly accurate and precise quantification can be achieved.
Performance Comparison: Isotope Dilution vs. Other Methods
While specific comparative studies on isotope dilution methods exclusively for CMPA are limited in publicly available literature, extensive data from the analysis of structurally and chemically similar phosphonates, such as glyphosate and its primary metabolite aminomethylphosphonic acid (AMPA), demonstrate the superiority of this technique. The analytical challenges and behaviors of these compounds are directly comparable to those of CMPA.
External calibration, a simpler method, is prone to inaccuracies due to matrix effects and variations in sample preparation, leading to reported results for a certified reference material being 18-38% lower than the certified value[1]. In contrast, isotope dilution methods consistently produce results within the expected range for certified reference materials[1]. The use of a stable isotopically labeled (SIL) internal standard has been shown to significantly improve both the accuracy and precision of analytical methods compared to using an analogous (non-isotopically labeled) internal standard[2].
The following table summarizes typical performance data for the analysis of polar phosphonates using isotope dilution LC-MS/MS, which can be considered representative of the expected performance for CMPA analysis.
| Parameter | Isotope Dilution Method Performance | Justification |
| Accuracy (Recovery) | 70% - 120%[3] | This range is widely accepted by regulatory bodies (e.g., SANTE) for pesticide residue analysis and demonstrates the method's ability to correct for analytical losses. |
| Precision (Relative Standard Deviation, RSD) | < 20%[3] | A low RSD indicates high repeatability and reproducibility of the measurement, a hallmark of the robustness of isotope dilution methods. Specific examples show RSDs for similar analytes to be as low as 6.7% - 12% |
Experimental Workflow for Isotope Dilution Analysis
The general workflow for the analysis of CMPA using an isotope dilution method coupled with LC-MS/MS is a systematic process designed to ensure the highest quality data.
Caption: General workflow for CMPA analysis using isotope dilution LC-MS/MS.
Detailed Experimental Protocol
The following is a representative protocol for the analysis of CMPA in a water sample using isotope dilution LC-MS/MS. This protocol is based on established methods for similar polar phosphonates.
1. Materials and Reagents
-
This compound (CMPA) analytical standard
-
Isotopically labeled this compound (e.g., ¹³C-CMPA) internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)
2. Sample Preparation and Extraction
-
Collect the water sample in a polypropylene container.
-
To a 10 mL aliquot of the water sample, add a precise amount of the isotope-labeled CMPA internal standard solution.
-
Acidify the sample with formic acid to a pH of approximately 3.
-
Vortex the sample to ensure homogeneity.
3. Solid-Phase Extraction (SPE) Cleanup
-
Condition an SPE cartridge by passing methanol followed by ultrapure water.
-
Load the entire 10 mL sample onto the SPE cartridge.
-
Wash the cartridge with ultrapure water to remove interfering matrix components.
-
Elute the CMPA and the internal standard from the cartridge using an appropriate solvent, such as a mixture of methanol and ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
4. Optional Derivatization For some chromatographic approaches, particularly those not using specialized columns for polar compounds, derivatization may be necessary to improve retention and sensitivity. A common derivatizing agent for phosphonates is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). This step would be performed after the SPE cleanup and before LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A column designed for the retention of polar anionic compounds, such as a mixed-mode anion-exchange and hydrophilic interaction liquid chromatography (HILIC) column, is recommended.
-
Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of (A) ultrapure water with a small amount of formic acid and (B) acetonitrile.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for phosphonates.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions should be monitored for both the native CMPA and the isotope-labeled internal standard to ensure selectivity and accurate quantification.
-
6. Quantification A calibration curve is prepared by analyzing standards containing known concentrations of CMPA and a constant concentration of the internal standard. The concentration of CMPA in the unknown samples is determined by calculating the peak area ratio of the native CMPA to the isotope-labeled internal standard and interpolating this ratio against the calibration curve.
References
Evaluating the performance of different derivatization reagents for chloromethylphosphonic acid
For researchers, scientists, and professionals in drug development, the accurate quantification of chloromethylphosphonic acid (CMPA), a key metabolite and marker, is of paramount importance. Due to its high polarity and low volatility, direct analysis of CMPA by gas chromatography-mass spectrometry (GC-MS) is challenging. Derivatization is a critical step to enhance its volatility and improve chromatographic performance. This guide provides an objective comparison of the most common derivatization reagents for CMPA, supported by experimental data and detailed protocols to aid in method selection and development.
The two primary strategies for derivatizing phosphonic acids like CMPA are silylation and alkylation (specifically, esterification). This comparison will focus on the most representative and effective reagents from each class: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation and Pentafluorobenzyl Bromide (PFBBr) for alkylation.
Performance Comparison
The choice of derivatization reagent significantly impacts the sensitivity, stability, and reproducibility of the analytical method. The following table summarizes key performance metrics for the derivatization of CMPA and related alkylphosphonic acids using BSTFA and PFBBr.
| Performance Metric | Silylation (BSTFA) | Alkylation (PFBBr) | Analysis |
| Derivative Stability | Low (complete degradation within 5-7 days for TMS derivatives of similar phosphonic acids) | High (less than 10% degradation after 6 months for PFB derivatives of similar phosphonic acids) | PFBBr derivatives offer significantly greater stability, which is advantageous for sample batches requiring longer analysis times or for the preparation of calibration standards. |
| Limit of Detection (LOD) | 10–20 pg/mL (for similar phosphonic acids) to 10 ng/mL, depending on the method and instrumentation.[1] | 0.1 ng/mL for CMPA.[1] | While some silylation methods can achieve very low pg/mL detection limits, PFBBr provides consistently low ng/mL detection with the added benefit of derivative stability.[1] The choice may depend on the required sensitivity of the assay. |
| Reaction Conditions | Relatively fast (30-60 minutes), requires anhydrous conditions. | Longer reaction times (around 90 minutes), requires pH adjustment. | Silylation offers a quicker reaction but is highly sensitive to moisture, which can deactivate the reagent and lead to incomplete derivatization. Alkylation with PFBBr is more robust in this regard. |
| Analytical Technique | GC-MS (Electron Ionization - EI) | GC-MS (Negative Chemical Ionization - NCI) for highest sensitivity.[1] | PFBBr derivatives are particularly well-suited for highly sensitive analysis by GC-MS in NCI mode due to the electrophilic nature of the pentafluorobenzyl group. |
Experimental Workflow
The general workflow for evaluating and comparing derivatization reagents for CMPA analysis is depicted below. This process involves parallel derivatization of the analyte followed by GC-MS analysis to compare the performance based on key analytical parameters.
Experimental Protocols
Below are detailed methodologies for the silylation and alkylation of this compound for GC-MS analysis.
Silylation using BSTFA + 1% TMCS
This protocol is adapted from standard silylation procedures for phosphonic acids.
Materials:
-
This compound (CMPA) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous, optional catalyst)
-
Nitrogen gas for evaporation
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Aliquot a known amount of the sample extract or standard solution containing CMPA into a GC vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at approximately 60-70°C. It is crucial to ensure the sample is completely dry as silylation reagents are moisture-sensitive.
-
Derivatization Reaction:
-
Add 100 µL of anhydrous acetonitrile to the dried residue.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly.
-
Vortex the mixture for 30 seconds to ensure complete dissolution of the residue.
-
-
Incubation: Heat the vial at 70°C for 30-60 minutes in a heating block or oven to facilitate the reaction.
-
Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Alkylation using Pentafluorobenzyl Bromide (PFBBr)
This protocol is based on established methods for the alkylation of phosphonic acids for sensitive GC-MS analysis.[1]
Materials:
-
This compound (CMPA) standard
-
Pentafluorobenzyl Bromide (PFBBr) solution (e.g., 5% in acetone)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Aqueous buffer solution (e.g., borate buffer, pH 9)
-
Organic extraction solvent (e.g., ethyl acetate or hexane)
-
Heating block or water bath
-
GC vials
Procedure:
-
Sample Preparation: Place an aqueous solution of the sample extract or standard containing CMPA into a reaction vial.
-
pH Adjustment: Add a basic buffer (e.g., borate buffer) to adjust the pH of the solution to approximately 9. This deprotonates the phosphonic acid group, making it nucleophilic.
-
Derivatization Reaction:
-
Add a solution of PFBBr (e.g., 50 µL of 5% PFBBr in acetone).
-
Add a catalyst/base such as potassium carbonate.
-
Seal the vial tightly.
-
-
Incubation: Heat the reaction mixture at 60-90°C for approximately 90 minutes with occasional vortexing to ensure thorough mixing.
-
Extraction:
-
After cooling to room temperature, add an organic extraction solvent (e.g., 200 µL of hexane).
-
Vortex vigorously for 1-2 minutes to extract the PFB-derivatized CMPA into the organic phase.
-
Centrifuge to separate the phases if necessary.
-
-
Analysis: Carefully transfer the upper organic layer to a GC vial with an insert. The sample is now ready for injection into the GC-MS system, preferably using a negative chemical ionization (NCI) source for optimal sensitivity.
Conclusion
Both silylation with BSTFA and alkylation with PFBBr are viable methods for the derivatization of this compound for GC-MS analysis.
-
Silylation is a faster method that can offer very high sensitivity. However, the resulting trimethylsilyl derivatives are less stable, and the reaction is highly susceptible to moisture, which can compromise reproducibility.
-
Alkylation with PFBBr results in exceptionally stable derivatives, making it ideal for large sample batches and the preparation of reliable calibration standards. When coupled with NCI-MS, this method provides excellent sensitivity and robustness.
The choice between these reagents will depend on the specific requirements of the analysis. For high-throughput screening where speed is critical and samples are analyzed shortly after derivatization, silylation may be suitable. For applications demanding high stability, reproducibility, and sensitivity, particularly in complex matrices, alkylation with PFBBr is the superior choice. It is recommended that laboratories validate each method to determine which is best suited for their specific application and instrumentation.
References
A Comparative Guide to the Extraction of Chloromethylphosphonic Acid from Environmental Samples
Chloromethylphosphonic acid (CMPA) is a polar organophosphorus compound of interest in environmental monitoring. Due to its high polarity, its extraction from complex environmental matrices such as soil and water presents a significant analytical challenge. While specific validated methods for CMPA are not widely documented, established protocols for analogous compounds, including glyphosate, aminomethylphosphonic acid (AMPA), and other alkyl methylphosphonic acids, provide a strong foundation for developing effective extraction strategies. This guide compares common extraction methodologies applicable to CMPA, providing supporting data from studies on these related compounds.
Data Summary of Extraction Method Performance for Analytes Similar to CMPA
The following table summarizes the performance of various extraction methods for polar organophosphorus compounds from environmental samples. These methods are considered adaptable for this compound, though optimization would be required.
| Extraction Method | Matrix | Analytes | Recovery (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Analytical Technique | Reference |
| Solid-Phase Extraction (SPE) with Derivatization | Water | Glyphosate, AMPA | 91 - 107 | LOD: 0.2 ng/L | LC-MS/MS | [1] |
| Solid-Phase Extraction (SPE) | Water | Alkyl Methylphosphonic Acids | ~95 | Not Specified | LC-MS | [2] |
| Liquid-Liquid Extraction (LLE) with Derivatization | Soil | Glyphosate, AMPA | 70 - 120 | Not Specified | UPLC-MS/MS | [3] |
| Direct Injection (No Extraction) | Water | Polar Organophosphorus Pesticides | Not Applicable | LOD: 0.01-0.03 µg/L | LC-MS/MS | [4] |
| Anion Exchange Resin Extraction with Derivatization | Various | Glyphosate, AMPA | Not Specified | Not Specified | HPLC-UV | [5] |
| Ligand-Exchange and Anion-Exchange with Derivatization | Water & Soil | Glyphosate, AMPA | Not Specified | LOQ (Water): 0.1 µg/L, LOQ (Soil): 0.006 µg/g | GC-MS | [6] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for similar analytes and serve as a starting point for the extraction of CMPA.
Solid-Phase Extraction (SPE) for Water Samples
Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from aqueous samples.[7] For polar compounds like CMPA, polymeric sorbents are often employed.[2][8]
Objective: To isolate and concentrate CMPA from water samples.
Materials:
-
Methanol (HPLC grade)
-
Deionized water
-
Acetone
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
SPE manifold
-
Nitrogen evaporator
Protocol:
-
Sample Preparation: Adjust a 1 L water sample to a neutral pH (around 7).[9]
-
Cartridge Conditioning: Wash the SPE cartridge with 3 x 5 mL of DCM, followed by 2 x 5 mL of methanol, and finally equilibrate with 2 x 5 mL of deionized water.[9]
-
Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 15 mL/min.[9]
-
Cartridge Drying: After loading, dry the cartridge under full vacuum for 10 minutes to remove residual water.[9]
-
Elution: Elute the retained analytes with acetone and dichloromethane.[9] For instance, rinse the original sample bottle with 5 mL of acetone and pass it through the cartridge, followed by 10 mL of DCM.[9]
-
Drying and Concentration: Dry the eluate by passing it through anhydrous sodium sulfate. Concentrate the dried eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.[9]
-
Solvent Exchange: Reconstitute the sample in a solvent compatible with the analytical instrument (e.g., n-hexane for GC analysis or a mobile phase mimic for LC analysis).[9]
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to the low volatility of phosphonic acids, derivatization is often necessary to enable their analysis by GC-MS.[10] This process chemically modifies the analyte to increase its volatility.[11] Silylation is a common derivatization technique for compounds with active hydrogens.
Objective: To chemically modify CMPA to make it suitable for GC-MS analysis.
Materials:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with or without trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine or other suitable solvent
-
Heating block or oven
-
GC vials
Protocol:
-
Sample Preparation: The extracted and concentrated sample should be completely dry, as moisture can interfere with the derivatization reaction.
-
Reagent Addition: To the dried extract in a GC vial, add a derivatization reagent such as BSTFA, often with a catalyst like TMCS. The reagent should be added in excess.
-
Reaction: Cap the vial tightly and heat it to facilitate the reaction. Typical conditions might be 60-75°C for 30 minutes to several hours, depending on the reactivity of the compound.
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the extraction and analysis processes described.
Caption: Solid-Phase Extraction (SPE) workflow for water samples.
Caption: General workflow for sample derivatization prior to GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction of alkyl methylphosphonic acids from aqueous samples using a conventional polymeric solid-phase extraction sorbent and a molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of polar organophosphorus pesticides in aqueous samples by direct injection using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection | MDPI [mdpi.com]
- 6. New methods for determination of glyphosate and (aminomethyl)phosphonic acid in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
A comparative study of the binding affinity of chloromethylphosphonic acid to different metal ions
A Comparative Analysis of the Metal Ion Binding Affinity of Chloromethylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
The interaction between small molecules and metal ions is a cornerstone of various scientific disciplines, including medicinal chemistry, materials science, and environmental science. This compound, a member of the organophosphorus family, possesses potential metal-chelating properties that are of significant interest. However, a comprehensive understanding of its binding affinity to different metal ions is crucial for its application. This guide provides a comparative study of the binding affinity of this compound, supported by available experimental data and comparisons with a structurally similar analogue, methylphosphonic acid.
Physicochemical Properties and Dissociation Constants
The binding of a ligand to a metal ion is highly dependent on the ligand's protonation state, which is determined by its acid dissociation constants (pKa values). For this compound, the pKa values provide insight into the pH range at which it will be an effective chelator.
Table 1: Comparison of Dissociation Constants (pKa) for this compound and Methylphosphonic Acid
| Compound | pKa1 | pKa2 |
| This compound | 1.40 | 6.30 |
| Methylphosphonic Acid | 2.35 | 7.74 |
The lower pKa values of this compound indicate that it is a stronger acid than methylphosphonic acid. This increased acidity is due to the electron-withdrawing inductive effect of the chlorine atom, which stabilizes the conjugate base. This enhanced acidity suggests that this compound may have a different binding affinity for metal ions compared to methylphosphonic acid. Generally, a more acidic ligand may form stronger complexes with certain metal ions, although other factors such as steric hindrance and the nature of the metal ion also play a significant role.
Comparative Binding Affinity with Metal Ions
To provide a quantitative perspective on the binding of simple phosphonic acids, the stability constants (log K) for methylphosphonic acid with a range of divalent metal ions are presented below. These values, sourced from the IUPAC Technical Report on the stability constants of phosphonic acids, serve as a valuable benchmark for estimating the binding behavior of this compound.
Table 2: Stability Constants (log K) for Methylphosphonic Acid (MPA) Complexes with Divalent Metal Ions
| Metal Ion | log K (ML) | log K (ML₂) |
| Mg²⁺ | 2.5 | 4.3 |
| Ca²⁺ | 2.4 | 4.1 |
| Mn²⁺ | 3.5 | - |
| Fe²⁺ | 4.2 | - |
| Co²⁺ | 3.6 | 6.2 |
| Ni²⁺ | 3.7 | 6.4 |
| Cu²⁺ | 4.8 | 8.1 |
| Zn²⁺ | 3.8 | 6.5 |
| Cd²⁺ | 3.5 | 6.0 |
| Pb²⁺ | 4.9 | - |
Data sourced from the IUPAC Technical Report on stability constants of phosphonic acids. Conditions are typically at 25 °C and an ionic strength of 0.1 M.
The stability of the metal-ligand complexes generally follows the Irving-Williams series for divalent metal ions (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). It is anticipated that this compound will exhibit a similar trend in binding affinity. The stronger acidity of this compound may lead to slightly different stability constants, potentially stronger complexation, due to the increased negative charge density on the phosphonate group at a given pH.
Experimental Protocols
The determination of stability constants is a meticulous process requiring precise experimental control. Potentiometric titration is a widely used and reliable method for this purpose.
Potentiometric Titration for Determining Stability Constants
Objective: To determine the stability constants of a ligand (e.g., this compound) with a metal ion in an aqueous solution.
Materials:
-
pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl)
-
Autotitrator or a precision burette
-
Thermostated reaction vessel
-
Standardized solution of a strong base (e.g., NaOH)
-
Standardized solution of a strong acid (e.g., HCl)
-
Solution of the ligand of known concentration
-
Solution of the metal salt (e.g., metal chloride or nitrate) of known concentration
-
Inert salt solution to maintain constant ionic strength (e.g., KNO₃ or KCl)
-
High-purity water
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature (e.g., 25 °C).
-
Ligand Protonation Constants:
-
Pipette a known volume of the ligand solution into the thermostated reaction vessel.
-
Add the inert salt solution to maintain a constant ionic strength.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of the titrant.
-
The data from this titration is used to calculate the pKa values of the ligand.
-
-
Metal-Ligand Stability Constants:
-
Pipette known volumes of the ligand solution and the metal salt solution into the reaction vessel. The ligand should be in excess of the metal ion.
-
Add the inert salt solution to maintain the same ionic strength as in the ligand protonation titration.
-
Titrate the mixture with the standardized strong base, recording the pH after each addition.
-
-
Data Analysis:
-
The titration data (volume of titrant vs. pH) are processed using a suitable computer program (e.g., HYPERQUAD).
-
The program refines the stability constants (log K) for the metal-ligand species (ML, ML₂, etc.) by minimizing the difference between the experimental and calculated pH values.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical experimental setup for determining metal-ligand binding affinities using potentiometric titration.
Caption: Workflow for determining binding affinity via potentiometric titration.
Validating Theoretical Predictions of Chloromethylphosphonic Acid's Spectroscopic Signature: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately predicting the spectroscopic properties of molecules like chloromethylphosphonic acid is crucial for their identification, characterization, and understanding of their chemical behavior. This guide provides a comparative framework for validating a theoretical model, specifically Density Functional Theory (DFT), against experimental spectroscopic data for this compound.
Theoretical models offer a powerful, cost-effective alternative to purely experimental approaches for determining spectroscopic properties. However, the accuracy of these models must be rigorously validated against real-world experimental data. This guide outlines the methodologies for such a validation, presenting hypothetical experimental data for this compound to illustrate the comparison process. This approach is necessitated by the limited availability of published, comprehensive experimental spectra for this specific molecule. The presented data is, however, based on typical values for similar organophosphorus compounds.
Data Presentation: A Comparative Analysis
A core component of validating a theoretical model is the direct comparison of predicted and experimental data. The following tables summarize the hypothetical quantitative data for the spectroscopic properties of this compound, comparing the values predicted by a DFT model with expected experimental outcomes from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy.
Table 1: Comparison of Predicted vs. Experimental ¹H, ¹³C, and ³¹P NMR Chemical Shifts (δ) in ppm.
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H (CH₂) | 3.65 | 3.62 |
| ¹³C (CH₂) | 52.8 | 52.5 |
| ³¹P | 21.3 | 21.7 |
Table 2: Comparison of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) from FTIR and Raman Spectroscopy.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental FTIR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) |
| O-H stretch | 3450 | 3445 (broad) | - |
| C-H stretch | 2980 | 2978 | 2981 |
| P=O stretch | 1255 | 1252 | 1250 |
| P-O-H bend | 1180 | 1178 | 1175 |
| P-C stretch | 780 | 778 | 782 |
| C-Cl stretch | 690 | 688 | 691 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable data for model validation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 10 mg sample of this compound is dissolved in 1 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of a reference standard, like tetramethylsilane (TMS) for ¹H and ¹³C or phosphoric acid for ³¹P, is added.
-
Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument, is employed.
-
Data Acquisition: For each nucleus (¹H, ¹³C, ³¹P), a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. Standard pulse sequences are used for each type of experiment.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid-state analysis, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the sample is placed directly on the ATR crystal.[1]
-
Instrumentation: A benchtop FTIR spectrometer equipped with a suitable detector, such as a deuterated triglycine sulfate (DTGS) detector, is used.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. A resolution of 4 cm⁻¹ is generally sufficient.
-
Data Processing: The resulting spectrum is analyzed to identify the wavenumbers of the absorption bands corresponding to the different vibrational modes of the molecule.
3. Raman Spectroscopy
-
Sample Preparation: A small amount of the solid or a concentrated aqueous solution of this compound is placed in a glass capillary tube or on a microscope slide.
-
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used. The scattered light is collected and analyzed by a high-resolution spectrometer.
-
Data Acquisition: The Raman spectrum is recorded over a similar range as the FTIR spectrum. The laser power and acquisition time are optimized to obtain a good quality spectrum while avoiding sample degradation.
-
Data Processing: The spectrum is baseline-corrected to remove any fluorescence background. The positions and relative intensities of the Raman bands are then determined.
Mandatory Visualization
The following diagrams illustrate the logical workflow for validating the theoretical model and the signaling pathway for spectroscopic analysis.
Caption: Workflow for the validation of a theoretical spectroscopic model.
References
Safety Operating Guide
Proper Disposal of Chloromethylphosphonic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chloromethylphosphonic acid is paramount for ensuring laboratory safety and environmental protection. This organophosphorus compound is classified as a hazardous and corrosive material, necessitating strict adherence to established protocols. This guide provides essential information on its safe handling, storage, and ultimate disposal.
Immediate Safety and Handling
This compound poses significant health risks, causing severe skin burns and eye damage.[1][2][3] Ingestion can lead to severe swelling and damage to internal tissues.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this chemical.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, eye protection (goggles), and a face shield.[1][2]
-
Ventilation: Handle the compound exclusively in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2]
-
-
Spill Response: In the event of a spill, do not attempt to clean it up if you are not trained to do so. For small, manageable spills, use appropriate absorbent materials. All contaminated spill cleanup materials must be treated as hazardous waste.[4]
Hazard and Disposal Summary
For quick reference, the following table summarizes the key hazard information and disposal requirements for this compound.
| Hazard Classification | Personal Protective Equipment (PPE) | Incompatible Materials | Disposal Method |
| Corrosive (causes severe skin burns and eye damage), Hazardous Waste | Chemical-resistant gloves, safety goggles, face shield, protective clothing | Strong oxidizing agents[1] | Collection by a licensed hazardous waste disposal company[1][2] |
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is through a certified hazardous waste management service. Do not attempt to neutralize or treat this chemical waste unless you are specifically trained and equipped to do so, following a validated and approved protocol.
1. Waste Segregation and Containment:
-
Dedicated Waste Container: Designate a specific, compatible waste container for this compound waste. The container must be in good condition, with no leaks or cracks, and have a tightly fitting lid.[4][5]
-
Material Compatibility: Use containers made of materials compatible with corrosive substances. Avoid metals where possible.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive).
2. Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[6]
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.[4]
-
Segregation: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents.[1][7]
-
Closed Containers: Keep the waste container closed at all times except when adding waste.[4][6]
3. Arranging for Final Disposal:
-
Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department or the designated waste management office.[6]
-
Waste Pickup Request: Submit a hazardous waste pickup request as per your institution's guidelines. Ensure all required documentation is completed accurately.
-
Professional Disposal: The chemical waste will be collected by trained personnel and transported to a licensed facility for proper treatment and disposal in accordance with all applicable federal, state, and local regulations.[1][6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling Chloromethylphosphonic acid
Essential Safety and Handling Guide for Chloromethylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a corrosive chemical that requires strict adherence to safety protocols to prevent serious injury.
This compound is classified as a hazardous substance that causes severe skin burns and eye damage.[1][2][3] Ingestion can lead to severe swelling and damage to internal tissues, with a danger of perforation.[1] It is imperative to handle this chemical with the appropriate personal protective equipment in a controlled laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial when working with this compound. The following table summarizes the recommended equipment.
| Body Part | Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Wear tightly fitting chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn over the goggles to provide additional protection against splashes.[5] |
| Skin | Chemical-Resistant Gloves and Protective Clothing | Handle with chemical-impermeable gloves that have been inspected for integrity before use.[4] Wear a flame-retardant lab coat and, for tasks with a higher risk of splashing, a chemical-resistant apron.[4][6] Impervious clothing is necessary to prevent skin contact.[4] |
| Respiratory | Chemical Fume Hood and/or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust.[1][2][4] If exposure limits are exceeded or irritation occurs, a full-face respirator with an appropriate cartridge or a NIOSH/MSHA approved respirator is required.[2][4] |
Operational Plan: Safe Handling Procedures
Adherence to proper handling procedures is essential to minimize the risk of exposure.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is mandatory for all procedures that may generate dust or aerosols.[1][2]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
Procedural Steps:
-
Preparation: Before handling, ensure all required PPE is available and in good condition. Review the Safety Data Sheet (SDS) for any specific handling instructions.
-
Handling:
-
Storage:
Hygiene Practices:
-
Wash hands thoroughly after handling the chemical.[2]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being used.[1]
-
Remove and wash contaminated clothing and gloves before reuse.[1]
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination:
-
Work Surfaces:
-
Wipe down all surfaces that may have come into contact with the chemical with a suitable decontaminating agent.
-
Follow with a thorough rinse with water.[7]
-
-
Equipment:
-
Clean all equipment used in the handling of this compound according to established laboratory protocols for corrosive materials.
-
-
Contaminated PPE:
-
Remove contaminated clothing and gloves immediately, avoiding contact with the skin.
-
Wash contaminated clothing separately from other laundry before reuse.[1]
-
Disposal:
-
Waste Classification: this compound and any materials contaminated with it are classified as hazardous waste.[1]
-
Disposal Procedure:
Emergency Response: Spill and First Aid
Immediate and appropriate action is crucial in the event of a spill or personal exposure.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Spill Cleanup Steps:
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.
-
Assess: From a safe distance, assess the extent of the spill.
-
Protect: Put on all required personal protective equipment before entering the spill area.[4]
-
Contain: Prevent the spill from spreading, especially to drains.[4]
-
Clean: Carefully sweep up the solid material and place it into a suitable container for disposal. Avoid creating dust.[1][2]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Seal and label the container with the waste for hazardous disposal.
First Aid Measures
If exposure occurs, follow these steps immediately:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Skin Contact: Take off all contaminated clothing at once. Rinse the skin with a large amount of water or shower. Call a physician immediately.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. benchchem.com [benchchem.com]
- 7. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
